Technical Documentation Center

1-Methyl-1H-pyrrolo[3,2-C]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-1H-pyrrolo[3,2-C]pyridine
  • CAS: 24331-97-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Methyl-1H-pyrrolo[3,2-c]pyridine – Physicochemical Profiling and Applications in Advanced Therapeutics

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic utilization of privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic utilization of privileged scaffolds is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. 1-Methyl-1H-pyrrolo[3,2-c]pyridine (also known as N-methyl-5-azaindole) represents a critical heteroaromatic building block. As a bioisostere of the traditional indole ring, the 5-azaindole core introduces a pyridine nitrogen that fundamentally alters the molecule's electronic distribution, hydrogen-bonding profile, and aqueous solubility.

This whitepaper provides an in-depth analysis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine, detailing its physicochemical properties, validated synthetic methodologies, and its emerging role in the development of targeted therapeutics—specifically in oncology (marine alkaloid analogues) and neurology (LRRK2 PET radioligands).

Physicochemical Profiling

Understanding the baseline physicochemical parameters of 1-Methyl-1H-pyrrolo[3,2-c]pyridine is essential for predicting its behavior in complex synthetic matrices and biological systems. The substitution of a carbon atom with nitrogen in the six-membered ring lowers the overall lipophilicity compared to N-methylindole, which is advantageous for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of downstream drug candidates[1].

Table 1: Key Physicochemical and Structural Properties

ParameterValueScientific Implication
IUPAC Name 1-methylpyrrolo[3,2-c]pyridineStandardized nomenclature for structural identification.
CAS Number 24331-97-3Primary registry identifier for procurement and safety tracking[1].
Molecular Formula C8H8N2Indicates a highly atom-efficient, low-molecular-weight scaffold[1].
Molecular Weight 132.16 g/mol Ideal fragment-like size, allowing for extensive functionalization without exceeding Lipinski's Rule of 5 limits[1].
Topological Polar Surface Area (TPSA) 17.8 ŲFacilitates excellent membrane permeability, including blood-brain barrier (BBB) penetration[1].
XLogP3 0.9Optimal baseline lipophilicity for balancing aqueous solubility and lipid membrane partitioning[1].

Synthetic Methodologies and Mechanistic Logic

The synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine requires precise control over the deprotonation of the pyrrole nitrogen to prevent unwanted side reactions at the pyridine nitrogen. The following protocol utilizes a phase-transfer catalysis approach to maximize the nucleophilicity of the intermediate anion[2].

Protocol: Regioselective N-Methylation of 1H-pyrrolo[3,2-c]pyridine

Rationale & Causality: Potassium tert-butoxide (t-BuOK) is selected as a strong, sterically hindered base to selectively deprotonate the pyrrole nitrogen. Toluene is used as a non-polar solvent to suppress the solvation of the resulting anion. To overcome the poor solubility of the potassium salt in toluene, Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) is introduced. TDA-1 acts as a powerful chelating agent for the potassium cation, generating a "naked," highly reactive nitrogen anion that readily undergoes nucleophilic substitution with iodomethane (MeI)[2].

Step-by-Step Methodology:

  • Preparation: Suspend 1H-pyrrolo[3,2-c]pyridine (0.50 g, 4.2 mmol) in 30 mL of anhydrous toluene under an inert atmosphere (argon or nitrogen)[2].

  • Deprotonation: Cool the suspension to 0 °C. Add potassium tert-butoxide (0.64 g, 5.7 mmol) followed by 1-2 drops of TDA-1[2].

  • Anion Generation: Stir the reaction mixture at room temperature for 4 hours to ensure complete deprotonation and complexation of the potassium ion[2].

  • Electrophilic Attack: Re-cool the mixture to 0 °C and add iodomethane (0.3 mL, 4.2 mmol) dropwise to control the exothermic alkylation[2].

  • Reaction Progression: Allow the mixture to warm to room temperature. Stir for 16 hours.

  • Validation: Monitor via TLC (Dichloromethane/Methanol 9:1). The disappearance of the starting material validates the completion of the methylation[2].

  • Workup: Evaporate the solvent under reduced pressure and purify via silica gel column chromatography to yield the pure 1-Methyl-1H-pyrrolo[3,2-c]pyridine[2].

Synthesis A 1H-pyrrolo[3,2-c]pyridine (Starting Material) B t-BuOK / TDA-1 in Toluene (Deprotonation & Cation Chelation) A->B C Naked Nitrogen Anion (Enhanced Nucleophilicity) B->C D Iodomethane (MeI) (Electrophilic Attack) C->D E 1-Methyl-1H-pyrrolo[3,2-c]pyridine (Final Product) D->E

Caption: Synthesis workflow of 1-Methyl-1H-pyrrolo[3,2-c]pyridine via regioselective N-methylation.

Applications in Advanced Therapeutics

Oncology: Nortopsentin Analogues

Nortopsentins A-C are marine alkaloids characterized by a bis-indole structure exhibiting significant cytotoxicity against cancer cells. However, their clinical translation has been hindered by poor solubility and pharmacokinetic liabilities.

By replacing one of the indole units with a 1-Methyl-1H-pyrrolo[3,2-c]pyridine moiety and substituting the central imidazole with a thiazole ring, researchers have developed highly potent analogues[2]. The 5-azaindole core improves aqueous solubility, while the thiazole ring introduces low-lying C−S σ* orbitals (σ-holes) that enhance binding affinity to biological targets[2]. These derivatives have demonstrated potent antiproliferative activity in the micro- to submicromolar range (GI50 0.18-26.3 µM) across the NCI full panel of 55 human tumor cell lines, showing particular efficacy against leukemia sub-panels[3].

Neurology: LRRK2 PET Radioligands for Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) mutations are a primary genetic driver of Parkinson's disease (PD), leading to aberrant kinase activity[4]. While several LRRK2 inhibitors are in clinical trials, assessing their target engagement in the brain requires non-invasive imaging tools like Positron Emission Tomography (PET)[5].

1-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives are utilized as highly selective precursors for LRRK2 radioligands. The scaffold's low molecular weight and optimal TPSA ensure rapid crossing of the blood-brain barrier. During radioligand synthesis, the pyrrolo-pyridine precursor is subjected to nucleophilic substitution with[18F]fluoride or methylation with [11C]methyl iodide to yield tracers like [18F]1 or [11C]3[5]. These radioligands allow for the precise quantification of LRRK2 enzyme distribution in vivo, serving as critical biomarkers for confirming that novel Parkinson's drugs effectively reach and occupy their target in the brain[4].

LRRK2_PET A Pyrrolo-pyridine Precursor (Tosylate/Halide) B Radiolabeling [18F]F- or [11C]CH3I A->B C [18F]/[11C]-Labeled Radioligand (e.g., [18F]1) B->C D In Vitro Autoradiography (ARG) (Validation of Specificity) C->D E In Vivo PET Imaging (NHPs) (LRRK2 Target Occupancy) C->E

Caption: Development pipeline for LRRK2 selective PET radioligands in Parkinson's disease models.

Conclusion

1-Methyl-1H-pyrrolo[3,2-c]pyridine is far more than a simple heterocyclic building block; it is a strategically designed bioisostere that solves fundamental physicochemical challenges in drug design. Whether acting as the solubility-enhancing core of marine alkaloid anti-cancer agents or providing the structural foundation for BBB-penetrant LRRK2 PET radioligands, this compound remains at the forefront of advanced medicinal chemistry workflows.

References

  • PubChem: 1-Methyl-1H-pyrrolo[3,2-C]pyridine National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis and cytotoxic activity of 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-c]pyridine hydrobromides, analogues of the marine alkaloid nortopsentin Arkivoc URL:[Link]

  • Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands MDPI - Molecules URL:[Link]

Sources

Exploratory

Structure Elucidation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Technical Guide

Executive Summary The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged bioisostere in modern medicinal chemistry. By replacing the benzene ring of an indole with a pyridine ring, researchers can dramatica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged bioisostere in modern medicinal chemistry. By replacing the benzene ring of an indole with a pyridine ring, researchers can dramatically alter the physicochemical properties, hydrogen-bonding capacity, and metabolic stability of a drug candidate. Specifically, 1-methyl-1H-pyrrolo[3,2-c]pyridine serves as a critical synthetic intermediate and structural core for various high-value therapeutics. These include functionally selective dopamine D1 receptor agonists for Parkinson's disease [3], CB2 receptor agonists for chronic pain [4], and kinase inhibitors targeting GSK3β and CDK1 in oncology [5].

This whitepaper provides an in-depth technical guide to the synthesis, physicochemical profiling, and structural elucidation of 1-methyl-1H-pyrrolo[3,2-c]pyridine, emphasizing the causality behind experimental methodologies and self-validating analytical techniques.

Structural Anatomy & Physicochemical Profiling

1-Methyl-1H-pyrrolo[3,2-c]pyridine (Molecular Formula: C8H8N2) consists of a pyrrole ring fused to a pyridine ring, with the pyridine nitrogen located at position 5 and a methyl group at the pyrrole nitrogen (position 1) [1].

Electronic Distribution and Reactivity

The incorporation of the pyridine nitrogen significantly perturbs the electron density compared to a standard indole. The pyridine nitrogen (N5) acts as an electron-withdrawing group, rendering the fused system less susceptible to electrophilic aromatic substitution than indole. However, the N-methylation at position 1 locks the tautomeric state, preventing the N1-H to N5-H proton transfer, thereby stabilizing the molecule for subsequent cross-coupling or halogenation reactions (e.g., bromination at C-3) [2].

Physicochemical Properties

The following table summarizes the key computed and experimental properties of the core scaffold, which dictate its pharmacokinetic behavior in drug design [1].

PropertyValueCausality / Significance
Molecular Weight 132.16 g/mol Low MW allows for extensive functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
XLogP3 0.9Moderate lipophilicity ensures adequate membrane permeability while retaining aqueous solubility.
Topological Polar Surface Area (TPSA) 17.8 ŲExcellent for blood-brain barrier (BBB) penetration, crucial for CNS targets like D1 and CB2 receptors.
Exact Mass 132.0687 DaEssential for high-resolution mass spectrometry (HRMS) calibration and identification.

Synthetic Methodology

The preparation of 1-methyl-1H-pyrrolo[3,2-c]pyridine relies on the regioselective N-alkylation of the parent 5-azaindole.

Experimental Protocol: N-Methylation

The following protocol describes a high-yielding, self-validating workflow for N-methylation [2].

Reagents:

  • 1H-pyrrolo[3,2-c]pyridine (Starting Material)

  • Potassium tert-butoxide (KOtBu) (Base)

  • Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) (Phase-transfer catalyst)

  • Iodomethane (MeI) (Alkylating agent)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Deprotonation: Suspend 1H-pyrrolo[3,2-c]pyridine (4.2 mmol) in anhydrous toluene (30 mL) at 0 °C. Add KOtBu (5.7 mmol) and 1-2 drops of TDA-1.

    • Causality: KOtBu is a strong, sterically hindered base that selectively deprotonates the acidic pyrrole N-H without acting as a nucleophile. TDA-1 chelates the potassium ion, generating a "naked" and highly reactive azaindolyl anion.

  • Equilibration: Stir the mixture at room temperature for 4 hours.

    • Validation: The formation of a homogeneous or distinct suspension indicates complete salt formation.

  • Alkylation: Cool the reaction back to 0 °C and add iodomethane (4.2 mmol) dropwise. Stir for 16 hours at room temperature.

    • Causality: The low temperature during addition prevents polyalkylation or exothermic degradation. The soft electrophile (MeI) reacts preferentially at the softer nucleophilic center (N1) rather than the harder N5.

  • Monitoring: Verify reaction completion via TLC (Dichloromethane/Methanol 9:1). The disappearance of the lower Rf starting material validates the conversion.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Treat the residue with H2O (10 mL) to quench unreacted base and extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over Na2SO4, concentrate, and purify via silica gel column chromatography (DCM/MeOH 98:2) to yield the product as a yellow oil (Yield: ~60%) [2].

Synthesis Workflow Diagram

SynthesisWorkflow SM 1H-pyrrolo[3,2-c]pyridine (Starting Material) Base KOtBu / TDA-1 in Toluene (0 °C) SM->Base Deprotonation Intermediate Deprotonated Azaindole Anion Base->Intermediate Alkyl Iodomethane (MeI) (0 °C to RT, 16h) Intermediate->Alkyl Nucleophilic substitution Purification Aqueous Workup & Column Chromatography Alkyl->Purification Quench & Extract Product 1-Methyl-1H-pyrrolo[3,2-c]pyridine (Target Compound) Purification->Product Yield: ~60%

Step-by-step synthetic workflow for 1-methyl-1H-pyrrolo[3,2-c]pyridine via N-alkylation.

Structure Elucidation & Characterization

Accurate structural elucidation is paramount to ensure the regioselectivity of the methylation (N1 vs. N5). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a self-validating matrix of data.

NMR Spectroscopy Analysis

The position of the nitrogen atoms in the 5-azaindole core dictates the chemical shifts and coupling constants ( J ) of the adjacent protons [2].

  • 1H NMR Validation: The singlet at δ 8.83 ppm is diagnostic for H-4. Because C-4 is flanked by the bridgehead carbon (C-3a) and the pyridine nitrogen (N-5), it lacks adjacent protons, resulting in a singlet. The doublet at δ 8.22 ppm ( J=5.9 Hz) corresponds to H-6, which couples solely with H-7 ( δ 7.46 ppm, J=5.9 Hz). The N-methyl group appears as a sharp singlet at δ 3.80 ppm, integrating to 3 protons.

  • 13C NMR Validation: The methyl carbon resonates at δ 32.4 ppm. The highly deshielded carbons C-4 ( δ 143.0 ppm) and C-6 ( δ 140.0 ppm) confirm their proximity to the electronegative N5 atom.

Table: NMR Assignments (DMSO-d6)
Position1H NMR (200 MHz, δ ppm, Multiplicity, J in Hz)13C NMR (50 MHz, δ ppm, Type)
N-CH3 3.80 (s, 3H)32.4 (q)
C-2 7.42 (d, 1H, J=3.2 )130.8 (d)
C-3 6.58 (dd, 1H, J=3.2,0.9 )99.9 (d)
C-3a -124.9 (s)
C-4 8.83 (s, 1H)143.0 (d)
C-6 8.22 (d, 1H, J=5.9 )140.0 (d)
C-7 7.46 (d, 1H, J=5.9 )105.2 (d)
C-7a -139.5 (s)
Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode yields a prominent [M+H]+ peak at m/z 133.07. Fragmentation typically involves the loss of the methyl radical or cleavage of the pyrrole ring, yielding characteristic fragments that confirm the bicyclic core.

Pharmacological Applications

The 1-methyl-1H-pyrrolo[3,2-c]pyridine core is not merely a structural curiosity; it is a highly active pharmacophore. Its ability to act as a hydrogen bond acceptor (via N5) while maintaining a lipophilic profile makes it ideal for target binding.

PharmaRole Scaffold 1-Methyl-5-azaindole Derivatives Target1 GSK3β Kinase Inhibition Scaffold->Target1 ATP-competitive binding Target2 CB2 Receptor Agonism Scaffold->Target2 Orthosteric binding Target3 Dopamine D1 Agonism Scaffold->Target3 Orthosteric binding Effect1 Overcome Chemoresistance (Pancreatic Cancer) Target1->Effect1 Pathway Modulation Effect2 Analgesia & Chronic Pain Relief Target2->Effect2 GPCR Signaling Effect3 Antiparkinsonian Activity Target3->Effect3 GS-cAMP Pathway

Pharmacological targets and therapeutic applications of 1-methyl-5-azaindole derivatives.

For instance, functionally selective noncatechol Dopamine D1 receptor agonists utilizing this core have demonstrated potent in vivo antiparkinsonian activity by biasing the GS-cAMP pathway over β -arrestin2 recruitment [3]. Similarly, derivatives like GSK554418A leverage the 5-azaindole core to achieve brain penetrance and selective CB2 agonism for chronic pain management [4].

References

  • Source: PubChem (National Center for Biotechnology Information)
  • Title: Synthesis and cytotoxic activity of 3-[2-(1H-Indol-3-yl)
  • Title: Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity Source: PMC / NIH URL
  • Title: The Discovery of 1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-yl-methanone (GSK554418A)
  • Title: Cyclin dependent kinase-1 (Cdk-1) inhibition as a novel therapeutic strategy against pancreatic ductal adenocarcinoma (pdac)
Foundational

N-Methyl-5-Azaindole: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) is a privileged bioisosteric scaffold widely utilized in medicinal chemistry to mimic indole and purine pharmacophores. The strategic introduction of a methyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Azaindole (1H-pyrrolo[3,2-c]pyridine) is a privileged bioisosteric scaffold widely utilized in medicinal chemistry to mimic indole and purine pharmacophores. The strategic introduction of a methyl group at the N1 position to form N-methyl-5-azaindole (IUPAC: 1-methyl-1H-pyrrolo[3,2-c]pyridine) fundamentally alters the molecule's physicochemical profile. By masking the strong hydrogen-bond donor capacity of the pyrrole nitrogen, N-methylation increases lipophilicity, modulates the pKa of the adjacent pyridine ring, and significantly enhances blood-brain barrier (BBB) permeability. These properties make N-methyl-5-azaindole derivatives highly sought after in the development of central nervous system (CNS) therapeutics and advanced PET radioligands[1].

Mechanistic Rationale for Regioselective N-Methylation

A fundamental challenge in azaindole chemistry is regiocontrol. 5-Azaindole possesses two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N5).

  • Neutral State Reactivity: In its neutral state, the N5 pyridine nitrogen is the most nucleophilic site, as the N1 lone pair is delocalized into the aromatic 10π-electron system. Direct electrophilic addition without a base typically results in N5-pyridinium salt formation.

  • Anionic State Reactivity: To achieve regioselective N1-methylation, the N1 proton (pKa ~16) must be quantitatively abstracted. By employing a strong, irreversible base such as Sodium Hydride (NaH), the equilibrium is driven entirely toward the azaindolyl anion via the evolution of hydrogen gas. In this anionic state, the localized negative charge on N1 kinetically outcompetes N5, ensuring exclusive nucleophilic attack on the alkylating agent (e.g., Methyl Iodide) at the N1 position.

Physicochemical Properties

Understanding the baseline properties of N-methyl-5-azaindole is critical for downstream chromatographic purification and analytical validation. The data below is aggregated from authoritative chemical databases[2].

PropertyValueSource / Method
IUPAC Name 1-methyl-1H-pyrrolo[3,2-c]pyridineComputed by Lexichem TK
Molecular Formula C8H8N2PubChem
Molecular Weight 132.16 g/mol PubChem
Exact Mass 132.0687 DaMass Spectrometry Target
XLogP3 0.9Octanol/Water Partition
Topological Polar Surface Area 17.8 ŲCactvs 3.4.8.18
CAS Registry Number 24331-97-3

Experimental Workflows & Protocols

Synthesis of N-Methyl-5-Azaindole

This protocol represents a self-validating system: the cessation of gas evolution visually confirms complete deprotonation, while TLC monitoring ensures the total consumption of the starting material.

Reagents: 5-Azaindole (1.0 equiv), Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv), Methyl Iodide (1.1 equiv), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 5-azaindole in anhydrous THF (0.2 M concentration) and cool the solution to 0 °C using an ice bath. Causality: The inert atmosphere prevents moisture from quenching the NaH, while the 0 °C environment controls the exothermic deprotonation.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature until H2 gas evolution completely ceases.

  • Electrophilic Attack: Re-cool the flask to 0 °C. Add Methyl Iodide dropwise via syringe. Causality: MeI is highly volatile and a potent electrophile; dropwise addition prevents thermal runaway and polyalkylation.

  • Propagation: Stir the reaction mixture at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the lower-Rf 5-azaindole spot disappears.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH4Cl at 0 °C to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure product.

SynthesisWorkflow A 5-Azaindole (Starting Material) B Deprotonation (NaH, THF, 0°C) A->B Base Addition C Azaindolyl Anion Intermediate B->C H2 Evolution D Methylation (MeI, 25°C) C->D Electrophilic Attack E N-Methyl-5-Azaindole (Crude) D->E SN2 Reaction F Purification (Chromatography) E->F Aqueous Workup G Pure Product (>98% Yield) F->G Isolation

Caption: Workflow for the N-methylation of 5-azaindole via sodium hydride deprotonation.

Downstream Functionalization: Regioselective C2-Silylation

N-methyl-5-azaindole can be functionalized without transition metals. The following protocol utilizes a base-catalyzed C-H silylation approach, leveraging the intrinsic electronic bias of the azaindole core to achieve >20:1 regioselectivity at the C2 position[3].

Step-by-Step Methodology:

  • Charge a Schlenk flask with N-methyl-5-azaindole (0.5 mmol, 1.0 equiv) and KOH (20 mol%).

  • Add 0.5 mL of THF and Triethylsilane (Et3SiH, 1.5 mmol, 3.0 equiv) under an inert atmosphere.

  • Seal the flask and heat to 45 °C for 120 hours. Causality: The hydroxide catalyst activates the silane, enabling direct C-H functionalization without pre-halogenation.

  • Cool to room temperature, concentrate, and purify via flash chromatography (100% EtOAc) to isolate the C2-silylated derivative.

Analytical Characterization Logic

To ensure scientific integrity, the synthesized N-methyl-5-azaindole must be validated through orthogonal analytical techniques. This logic ensures that mass, structural connectivity, and purity are independently verified.

CharacterizationLogic A Purified N-Methyl-5-Azaindole B 1H NMR Spectroscopy (N-CH3 Singlet at 3.8 ppm) A->B Structural Elucidation C LC-MS (ESI+) ([M+H]+ at m/z 133.1) A->C Mass Confirmation D HPLC Analysis (UV Absorbance at 254 nm) A->D Purity Assessment E Validated Chemical Entity B->E C->E D->E

Caption: Orthogonal analytical logic for the structural validation of N-methyl-5-azaindole.

Nuclear Magnetic Resonance (NMR) Signatures

The most definitive proof of successful N1-methylation (and the absence of N5-methylation) is the disappearance of the broad N-H proton signal (typically >11.0 ppm) and the emergence of a sharp 3H singlet in the aliphatic region.

NucleusExpected Chemical Shift (ppm)MultiplicityStructural Assignment
1H ~ 3.85Singlet (3H)N1-CH3 (Methyl group)
1H ~ 6.50Doublet (1H)C3-H (Pyrrole ring)
1H ~ 7.30Doublet (1H)C2-H (Pyrrole ring)
1H ~ 7.40Doublet (1H)C7-H (Pyridine ring)
1H ~ 8.30Doublet (1H)C6-H (Pyridine ring)
1H ~ 8.90Singlet (1H)C4-H (Isolated Pyridine proton)
Mass Spectrometry (LC-MS)

Using Electrospray Ionization in positive mode (ESI+), the compound will readily protonate at the basic pyridine nitrogen (N5). The chromatogram will yield a dominant pseudo-molecular ion peak [M+H]+ at m/z 133.1 , confirming the exact mass of the methylated product.

References

  • "1-Methyl-1H-pyrrolo[3,2-C]pyridine | C8H8N2 | CID 14361704", PubChem,[Link]

  • "Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands", MDPI Pharmaceuticals,[Link]

  • "US20210047348A1 - Silylated Derivatives Of Aromatic Heterocycles", Google P

Sources

Exploratory

Spectroscopic Elucidation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Analytical Guide

Executive Summary & Chemical Context As a Senior Application Scientist, I frequently encounter 5-azaindole derivatives in drug discovery pipelines due to their bioisosteric relationship with indoles and their unique hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter 5-azaindole derivatives in drug discovery pipelines due to their bioisosteric relationship with indoles and their unique hydrogen-bonding profiles. Specifically, 1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 24331-97-3) serves as a critical scaffold in the development of kinase inhibitors, CB2 receptor agonists, and anti-tumor agents[1][2].

The N-methylation at the pyrrole nitrogen fundamentally alters the electronic distribution and tautomeric equilibrium compared to its unsubstituted parent, locking the molecule into a single defined electronic state. This structural rigidity necessitates a rigorous, multi-modal spectroscopic approach (NMR, MS, IR) to definitively confirm the success of the alkylation and the integrity of the heteroaromatic core[3].

This whitepaper details the causality behind the spectroscopic behavior of 1-methyl-1H-pyrrolo[3,2-c]pyridine and provides field-proven, self-validating protocols for its analytical characterization.

Analytical Workflow Design

To establish an unambiguous structural profile, we employ an orthogonal analytical pipeline. Nuclear Magnetic Resonance (NMR) provides the atomic connectivity and electronic environment, Mass Spectrometry (MS) confirms the exact molecular mass, and Infrared (IR) Spectroscopy validates the functional group transformations.

G Compound 1-Methyl-1H- pyrrolo[3,2-c]pyridine NMR NMR Spectroscopy (Connectivity) Compound->NMR 1H & 13C Nuclei MS Mass Spectrometry (Molecular Weight) Compound->MS Ionization (ESI+) IR IR Spectroscopy (Functional Groups) Compound->IR Vibrational Modes Structure Definitive Structural Elucidation NMR->Structure MS->Structure IR->Structure

Analytical workflow for the structural elucidation of 1-methyl-1H-pyrrolo[3,2-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5-azaindole core presents a highly anisotropic environment. The pyridine nitrogen (N-5) strongly withdraws electron density from the adjacent C-4 and C-6 positions, resulting in significant deshielding of the corresponding protons[3][4].

Causality in Chemical Shifts:

  • H-4 and H-6: Because these protons are adjacent to the highly electronegative pyridine nitrogen, they experience a strong inductive electron-withdrawing effect. Consequently, they appear furthest downfield (typically >8.0 ppm).

  • N-CH₃: The methyl group attached to the electronegative pyrrole nitrogen appears as a sharp singlet around 3.8–4.1 ppm, confirming successful alkylation and the absence of the N-H proton[1].

Table 1: Representative ¹H and ¹³C NMR Data (DMSO-d₆, 400/100 MHz)
Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)Assignment Rationale
N-CH₃ 3.85s, 3H32.4Aliphatic carbon attached to a heteroatom.
C-2 / H-2 7.48d, J = 3.1130.8Pyrrole ring proton; coupled to H-3.
C-3 / H-3 6.55d, J = 3.199.9Most electron-rich carbon in the azaindole core.
C-4 / H-4 8.86s, 1H140.0Highly deshielded by adjacent pyridine N-5.
C-6 / H-6 8.25d, J = 5.7143.0Deshielded by adjacent pyridine N-5.
C-7 / H-7 7.43d, J = 5.7105.2Shielded relative to C-6; coupled to H-6.
C-3a --124.9Bridgehead quaternary carbon.
C-7a --139.5Bridgehead quaternary carbon.
Self-Validating Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is chosen to ensure complete solubility of the polar azaindole core and to provide a stable, high-intensity deuterium lock signal.

  • Tuning and Matching: Insert the sample into the magnet and perform automated tuning and matching (ATMA) for both ¹H and ¹³C channels. This ensures maximum RF power transfer and an optimal signal-to-noise ratio (SNR).

  • Shimming: Apply gradient shimming (e.g., TopShim) to achieve a highly uniform magnetic field. Validation step: Observe the full width at half maximum (FWHM) of the solvent residual peak; it must be < 1.0 Hz before proceeding.

  • Acquisition: Acquire the ¹H spectrum using a standard 30° pulse program with a relaxation delay (D1) of 2 seconds. For ¹³C, use a proton-decoupled sequence with a minimum of 512 scans to adequately resolve the quaternary bridgehead carbons (C-3a, C-7a).

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the molecular formula (C₈H₈N₂, Exact Mass: 132.0687 Da). The basic nature of the pyridine nitrogen (N-5) makes this molecule highly amenable to positive electrospray ionization (ESI+)[5].

Table 2: High-Resolution Mass Spectrometry (HRMS) Data
Ionization ModeTheoretical m/zObserved m/zAdduct/Ion Type
ESI (+)133.0760133.0762[M+H]⁺
ESI (+)155.0580155.0585[M+Na]⁺
Self-Validating Protocol: LC-ESI-TOF MS Workflow
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the highly stable protonated[M+H]⁺ species at the pyridine nitrogen.

  • Chromatographic Separation: Inject 1 µL of a 10 µg/mL sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% B to 95% B over 3 minutes.

  • Ionization Optimization: Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Validation step: Monitor the total ion chromatogram (TIC). A sharp, symmetrical peak with a mass accuracy error of < 5 ppm confirms the identity and purity of the analyte.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized primarily as a negative diagnostic tool in this context. The parent 1H-pyrrolo[3,2-c]pyridine exhibits a strong, broad N-H stretching band above 3100 cm⁻¹. The successful synthesis of the 1-methyl derivative is definitively confirmed by the absence of this N-H stretch, coupled with the appearance of aliphatic C-H stretches[1].

Table 3: Key FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Diagnostic Value
~3050WeakAromatic C-H stretchCharacteristic of the heteroaromatic rings.
~2950WeakAliphatic C-H stretchConfirms the presence of the newly added N-CH₃ group.
~1600, 1500MediumC=N, C=C ring stretchSkeletal vibrations of the azaindole core.
>3100 Absent N-H stretch Definitively validates complete N-alkylation at position 1.
Self-Validating Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place 1-2 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the clutch slips. Causality: Intimate contact between the crystal and the sample prevents baseline drift and maximizes the evanescent wave penetration into the solid lattice.

  • Spectral Acquisition: Acquire the sample spectrum (64 scans). Validation step: Check that the maximum absorbance does not exceed 1.0 AU (to prevent detector saturation) and verify a flat baseline in the 4000-3500 cm⁻¹ region to ensure no moisture contamination is masking the (absent) N-H region.

References
  • Synthesis of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-c]pyridine hydrobromides, analogues of the marine alkaloid nortopsentin. Arkivoc.
  • Product Class 22: Azaindoles and Their Deriv
  • Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1.
  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity. PMC, NIH.

Sources

Foundational

Pharmacological Versatility of the 1-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold: Mechanisms of Action in Oncology, Neurology, and Pain Management

Executive Summary In modern medicinal chemistry, certain molecular frameworks transcend single-target applications to become "privileged scaffolds." 1-Methyl-1H-pyrrolo[3,2-c]pyridine (commonly referred to as a 1-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, certain molecular frameworks transcend single-target applications to become "privileged scaffolds." 1-Methyl-1H-pyrrolo[3,2-c]pyridine (commonly referred to as a 1-methyl-5-azaindole derivative) is one such pharmacophore[1]. Rather than acting as a standalone therapeutic entity, this bicyclic heteroaromatic core dictates the mechanism of action (MoA) of several advanced preclinical candidates by enforcing specific conformational geometries, optimizing lipophilic efficiency (LipE), and providing a rigorous hydrogen-bonding network.

This technical guide elucidates the three primary mechanistic pathways driven by functionalized derivatives of the 1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold: microtubule depolymerization via tubulin inhibition, selective Cannabinoid Receptor 2 (CB2) agonism, and Exonuclease 1 (EXO1) inhibition[2][3][4].

Mechanism I: Microtubule Depolymerization via Colchicine-Site Inhibition

Pathway Dynamics

The 1-methyl-5-azaindole core has been successfully utilized to synthesize potent microtubule-depolymerizing agents, most notably the derivatives designated as CM01 and CM02[2]. Microtubules, composed of α- and β-tubulin heterodimers, are highly dynamic structures essential for mitotic spindle formation.

Derivatives of 1-methyl-1H-pyrrolo[3,2-c]pyridine bind directly to the colchicine-binding site located at the intra-dimer interface of α- and β-tubulin[5]. By occupying this hydrophobic pocket, the azaindole scaffold acts as a conformational lock. It prevents the curved-to-straight structural transition required for tubulin dimers to integrate into the growing microtubule plus-end[2]. The catastrophic halt in polymerization triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M cell cycle arrest and subsequent apoptosis[6]. Furthermore, this disruption collapses the cytoskeleton of endothelial cells, granting these derivatives potent anti-angiogenic properties[7].

TubulinMoA A 1-Methyl-5-azaindole Derivative (e.g., CM01/CM02) B Colchicine-Binding Site (α/β-Tubulin Interface) A->B Competitive Binding C Inhibition of Tubulin Polymerization B->C Conformational Lock D Disruption of Mitotic Spindle C->D E G2/M Cell Cycle Arrest D->E F Apoptosis / Anti-Angiogenesis E->F

Fig 1. Mechanism of azaindole-driven microtubule depolymerization and cell cycle arrest.

Self-Validating Protocol: [³H]-Colchicine Competitive Binding Assay

To prove causality—that the azaindole derivative specifically targets the colchicine site rather than the vinca alkaloid or taxane sites—a competitive radioligand binding assay is employed[2][5].

Step-by-Step Methodology:

  • Protein Preparation: Purify bovine brain tubulin (>99% purity) and polymerize in PIPES buffer supplemented with GTP and MgCl₂.

  • Ligand Incubation: Incubate 3 μM of purified tubulin with 50 nM [³H]-colchicine and varying concentrations (0.1 μM to 50 μM) of the 1-methyl-1H-pyrrolo[3,2-c]pyridine derivative (e.g., CM01) at 37°C for 1 hour.

  • Self-Validating Control (Orthogonal Site Check): Run a parallel assay using [³H]-vinblastine. Causality Check: A true colchicine-site inhibitor will displace [³H]-colchicine but leave [³H]-vinblastine binding unperturbed, validating the specific allosteric pocket targeted by the scaffold.

  • Separation & Quantification: Separate bound from free radioligand using size-exclusion spin columns (e.g., Sephadex G-50). Quantify the radioactivity of the eluate using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression to determine the compound's binding affinity relative to unlabelled colchicine.

Mechanism II: Selective Cannabinoid Receptor 2 (CB2) Agonism

Pathway Dynamics

Beyond oncology, the 1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in neuropharmacology, specifically in the design of highly selective CB2 receptor agonists like GSK554418A [4][8].

The CB2 receptor is a Class A G-protein-coupled receptor (GPCR) that couples primarily to Gi/o proteins[9]. Unlike CB1, which is ubiquitous in the central nervous system and responsible for psychoactive effects, CB2 is predominantly expressed on peripheral immune cells and upregulated in microglia during neuroinflammation[10]. The 5-azaindole core of GSK554418A provides optimal insertion into the hydrophobic transmembrane helices of CB2, yielding an astonishing >1200-fold selectivity over CB1[4].

Upon orthosteric binding, the azaindole agonist induces a conformational shift that activates the Gi/o protein complex. The α-subunit inhibits adenylate cyclase, precipitating a steep drop in intracellular cyclic AMP (cAMP)[10]. This cascade modulates hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, dampening action potential firing and reducing presynaptic glutamate release, culminating in profound analgesia and neuroprotection without psychotropic liability[10].

CB2MoA A 1-Methyl-5-azaindole Agonist (e.g., GSK554418A) B Cannabinoid Receptor 2 (CB2) (Orthosteric Activation) A->B High Affinity Binding C Gi/o Protein Coupling B->C D Inhibition of Adenylate Cyclase C->D Signal Transduction E Decreased Intracellular cAMP D->E F Modulation of HCN Channels & Decreased Glutamate Release E->F G Analgesia & Neuroprotection F->G

Fig 2. Gi/o-coupled signal transduction pathway of CB2 receptor agonism by 5-azaindoles.

Self-Validating Protocol: Forskolin-Induced cAMP Accumulation Assay

To confirm that the azaindole derivative acts as a functional Gi-coupled agonist, researchers measure its ability to suppress artificially elevated cAMP levels[4].

Step-by-Step Methodology:

  • Cell Line Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor. Seed at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 μM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality Check: IBMX prevents the natural degradation of cAMP. This ensures that any measured decrease in cAMP is strictly due to the azaindole's inhibition of adenylate cyclase, not downstream enzymatic degradation.

  • Agonist & Forskolin Co-Treatment: Add 10 μM Forskolin (a direct activator of adenylate cyclase) simultaneously with serial dilutions of the azaindole compound (e.g., GSK554418A, 1 pM to 10 μM). Incubate for 30 minutes at 37°C.

  • Lysis and TR-FRET Detection: Lyse the cells using a buffer containing a cAMP-specific antibody labeled with a cryptate fluorophore and a d2-labeled cAMP tracer.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the EC₅₀ based on the dose-dependent reduction of the Forskolin-induced cAMP signal.

Mechanism III: Exonuclease 1 (EXO1) Inhibition

Emerging research highlights the utility of the 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine precursor in synthesizing inhibitors for Exonuclease 1 (EXO1), a critical enzyme in the DNA damage response (DDR) and homologous recombination[3]. In advanced chemical probes like ART5537, the azaindole-derived fragments bind to EXO1, preventing the 5'-to-3' resection of DNA ends[3]. This MoA is highly stereospecific; for instance, the (S)-enantiomer of specific azaindole-derived fragments exhibits a binding affinity (K_D) of 73 nM, significantly outperforming its (R)-counterpart (366 nM)[3]. By halting DNA resection, these compounds sensitize oncogenic cells to DNA-damaging agents, presenting a novel frontier in synthetic lethality.

Quantitative Pharmacological Summary

The table below consolidates the empirical data demonstrating how functionalization of the 1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold dictates its target and potency across different therapeutic domains.

Scaffold DerivativePrimary TargetMechanism of ActionKey Quantitative MetricIndication
CM01 / CM02 α/β-Tubulin (Colchicine site)Microtubule depolymerizationG2/M Arrest >89% at 1–25 μM[2]Oncology / Anti-angiogenesis
GSK554418A Cannabinoid Receptor 2 (CB2)Gi/o-coupled cAMP reductionEC₅₀ = 8 nM, >1200-fold CB2/CB1[4]Chronic Neuropathic Pain
ART5537 Precursors Exonuclease 1 (EXO1)DNA end resection inhibitionK_D = 73 nM (Fragment 6)[3]Oncology (DDR targeting)

References

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities, NIH PubMed Central. Available at:[Link]

  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine | C8H8N2 | CID 14361704, PubChem. Available at:[Link]

  • 1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A), a Brain Penetrant 5-Azaindole CB2 Agonist, ACS Publications. Available at:[Link]

  • Central and peripheral sites of action for CB2 receptor mediated analgesic activity in chronic inflammatory and neuropathic pain models in rats, NIH PubMed Central. Available at:[Link]

  • The Role of Cannabinoid Type 2 Receptors in Parkinson's Disease, MDPI. Available at:[Link]

  • Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1, ACS Publications. Available at:[Link]

  • Azaindole analogues as bioactive agents: Present and future directions, ResearchGate. Available at:[Link]

Sources

Exploratory

1-Methyl-1H-pyrrolo[3,2-C]pyridine and the Azaindole Scaffold: A Technical Whitepaper on Isomeric Profiling, Synthesis, and Kinase Targeting

Executive Summary The azaindole scaffold—a bioisostere of both indole and purine—has emerged as a privileged pharmacophore in modern drug discovery. By strategically substituting a carbon atom with a nitrogen atom within...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azaindole scaffold—a bioisostere of both indole and purine—has emerged as a privileged pharmacophore in modern drug discovery. By strategically substituting a carbon atom with a nitrogen atom within the benzene ring of an indole core, medicinal chemists can profoundly modulate a molecule's physicochemical properties, including lipophilicity, hydrogen-bonding capacity, and metabolic stability.

This technical guide focuses on 1-Methyl-1H-pyrrolo[3,2-c]pyridine (commonly known as 1-methyl-5-azaindole) and its positional isomers. As a Senior Application Scientist, I will deconstruct the mechanistic rationale behind utilizing specific azaindole isomers, detail the causality of N-methylation in altering target engagement, and provide self-validating synthetic and pharmacological protocols for drug development professionals.

Structural & Physicochemical Profiling of Azaindole Isomers

The position of the pyridine nitrogen defines the four distinct azaindole isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly subtle structural variation induces a "push-pull" electronic interaction between the π -excessive pyrrole ring and the π -deficient pyridine ring, drastically altering the pKa and dipole moment of the scaffold.

While 7-azaindole is the most extensively utilized isomer due to its ability to form bidentate hydrogen bonds mimicking the adenine moiety of ATP, 5-azaindole (1H-pyrrolo[3,2-c]pyridine) offers unique spatial geometry. It is particularly effective in targeting specific kinase pockets, such as those in Chk1 and Cdc7, where the altered hydrogen bond vector is optimal for selectivity, as noted in[1].

Table 1: Comparative Physicochemical & Pharmacological Profile of Azaindole Isomers
IsomerIUPAC NomenclatureN-PositionH-Bond DonorsH-Bond AcceptorsPrimary Target Utility
4-Azaindole 1H-pyrrolo[3,2-b]pyridine411DprE1 inhibitors, M1 mAChR agonists
5-Azaindole 1H-pyrrolo[3,2-c]pyridine511Chk1, Cdc7, and Aurora A kinases
6-Azaindole 1H-pyrrolo[2,3-c]pyridine611Cannabinoid receptor modulators
7-Azaindole 1H-pyrrolo[2,3-b]pyridine711BRAF, JAK, ROCK (ATP-competitive)
1-Methyl-5-azaindole 1-methyl-1H-pyrrolo[3,2-c]pyridine50 1Allosteric modulators, lipophilic cores

(Data synthesized from [2] and [3])

Mechanistic Rationale: The Causality of N1-Methylation

In standard kinase inhibitor design, the unmethylated pyrrole nitrogen (N-H) acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. However, modifying the core to 1-Methyl-1H-pyrrolo[3,2-c]pyridine fundamentally rewrites the molecule's interaction rules.

Why methylate N1?

  • Abolition of Hinge Binding: Capping the N-H group eliminates its hydrogen-bond donor capacity and introduces a steric clash at the narrow hinge region. This forces the molecule out of the highly conserved ATP pocket and into less conserved allosteric sites, drastically improving kinase selectivity.

  • Metabolic Shielding: The free N-H of azaindoles is a prime liability for Phase II metabolism (N-glucuronidation). Methylation blocks this pathway, extending the compound's half-life.

  • Enhanced Permeability: The loss of the polar N-H bond significantly increases the LogP of the molecule, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration for neuro-oncology targets.

G A 1-Methyl-5-Azaindole (N1-Capped Scaffold) B Kinase ATP Pocket Entry A->B Target Engagement E Enhanced Lipophilicity (Membrane Permeation) A->E Physicochemical Effect C Steric Clash at Hinge (Loss of N-H Donor) B->C Conventional Mode D Allosteric Binding (Flipped/Non-Hinge) C->D Conformational Shift

Mechanistic pathway illustrating how N1-methylation shifts kinase binding dynamics.

Synthetic Workflows and Functionalization Protocols

To utilize 1-methyl-5-azaindole in drug discovery, robust synthetic functionalization is required. The following protocols are designed as self-validating systems to ensure high-fidelity intermediate generation.

Protocol 1: N-Methylation of 5-Azaindole

Causality of Reagent Selection: The pyrrole N-H of 5-azaindole is weakly acidic (pKa ~16). Sodium hydride (NaH) is selected as the base because its basicity is perfectly matched to quantitatively deprotonate the N-H without degrading the heteroaromatic ring. Anhydrous DMF is used to solvate the sodium cation, maximizing the nucleophilicity of the resulting azaindolide anion for the SN​2 attack on iodomethane (MeI).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 5-azaindole (1.0 eq, 10 mmol) and dissolve in 25 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Validation checkpoint: Observe hydrogen gas evolution. Stir for 30 minutes until bubbling ceases, confirming complete deprotonation.

  • Alkylation: Dropwise add iodomethane (1.5 eq). Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (QC):

    • TLC: Run on silica gel (1:1 EtOAc/Hexane). The product will show a significantly higher Rf​ value than the starting material due to the loss of the polar N-H.

    • LC-MS: Confirm the presence of the [M+H]+ peak at 133.1 m/z.

Protocol 2: Functionalization via Palladium-Catalyzed Cross-Coupling

Direct functionalization of the 5-azaindole pyridine ring is challenging due to its electron-deficient nature. The standard approach involves activating the ring via an N-oxide intermediate, followed by halogenation to create a handle for Suzuki-Miyaura coupling.

G Step1 5-Azaindole Core Step2 N-Deprotonation (NaH, DMF) Step1->Step2 pKa ~16 matched Step3 N-Methylation (MeI, 0°C to RT) Step2->Step3 SN2 Attack Step4 1-Methyl-5-azaindole Step3->Step4 LC-MS Validation Step5 N-Oxide Formation (mCPBA, DCM) Step4->Step5 Pyridine Activation Step6 C4/C6 Halogenation (POCl3, Reflux) Step5->Step6 Reissert-Henze Type Step7 Pd-Catalyzed Coupling (Suzuki-Miyaura) Step6->Step7 Functionalization

Synthetic workflow for the functionalization of 1-methyl-5-azaindole.

Pharmacological Assays & Validation Workflows

Once a library of 1-methyl-5-azaindole derivatives is synthesized, their biological efficacy must be validated. Because azaindoles are highly conjugated aromatic systems, they often exhibit intrinsic auto-fluorescence, which can cause false positives in standard colorimetric or fluorescent assays.

Protocol 3: High-Throughput TR-FRET Kinase Inhibition Assay

Causality of Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized specifically to overcome the auto-fluorescence of the azaindole core. By introducing a time delay between excitation and emission measurement, the short-lived background fluorescence of the compound decays, leaving only the long-lived signal of the Europium fluorophore.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing the target recombinant kinase (e.g., Chk1 or Aurora A), ATP at its apparent Km​ , and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Compound Plating: Dispense 1-methyl-5-azaindole derivatives into a 384-well microplate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (10 μ M to 0.5 nM).

  • Reaction Initiation: Add 5 μ L of the kinase/substrate master mix to the compounds. Incubate for 60 minutes at RT.

  • Detection Phase: Stop the reaction by adding 5 μ L of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation (QC):

    • Controls: Include Staurosporine (10 μ M) as a positive control for 100% inhibition, and DMSO as a negative control (0% inhibition).

    • Statistical Validation: Calculate the Z′ -factor for the plate. The assay is only considered valid and self-consistent if Z′≥0.5 .

  • Data Extraction: Measure the TR-FRET ratio (Emission 665 nm / Emission 615 nm) and plot against the log of the compound concentration to derive the IC50​ .

References

  • Azaindole Therapeutic Agents Bioorganic & Medicinal Chemistry URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Chemical and Pharmaceutical Bulletin URL:[Link]

Sources

Foundational

Privileged Scaffolds in Medicinal Chemistry: An In-Depth Guide to Pyrrolopyridines

Executive Summary Pyrrolopyridines, commonly referred to as azaindoles, have emerged as highly privileged scaffolds in modern medicinal chemistry and drug discovery. By fusing a five-membered pyrrole ring with a six-memb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolopyridines, commonly referred to as azaindoles, have emerged as highly privileged scaffolds in modern medicinal chemistry and drug discovery. By fusing a five-membered pyrrole ring with a six-membered pyridine ring, these bicyclic heterocycles offer a unique combination of hydrogen-bonding capabilities, physicochemical tunability, and bioisosterism with both indoles and purines. This technical whitepaper explores the rational design, pharmacological applications, and synthetic methodologies of pyrrolopyridine derivatives, with a specific focus on their role as ATP-competitive kinase inhibitors.

Structural Chemistry and Bioisosterism

Pyrrolopyridines exist in several isomeric forms depending on the position of the nitrogen atom within the six-membered pyridine ring: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole[1]. Among these, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is the most extensively utilized in clinical drug development.

The Causality of Physicochemical Advantages

The strategic replacement of a carbon atom (CH group) in an indole ring with a nitrogen atom profoundly alters the molecule's physicochemical profile.

  • Metabolic Stability: The electron-withdrawing nature of the pyridine nitrogen decreases the overall electron density of the pyrrole ring. Mechanistically, this electron depletion renders the scaffold significantly less susceptible to oxidative degradation by hepatic cytochrome P450 enzymes compared to the electron-rich indole, thereby enhancing the drug's metabolic half-life.

  • Aqueous Solubility: The introduction of the basic pyridine nitrogen lowers the overall lipophilicity (LogP) of the molecule and provides a site for potential salt formation, drastically improving aqueous solubility—a critical parameter for oral bioavailability.

Pharmacological Applications: Kinase Inhibition

Because the pyrrolopyridine core is a structural mimic of the purine ring found in adenosine triphosphate (ATP), these scaffolds are highly effective as ATP-competitive inhibitors[2]. In oncology, where dysregulated protein kinases are prime therapeutic targets, pyrrolopyridines anchor efficiently into the kinase hinge region[3].

Mechanistic Causality of Hinge Binding

The 7-azaindole scaffold presents a rigid, bidentate hydrogen-bonding motif. The pyrrole NH acts as a hydrogen bond donor, while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor. This dual capacity perfectly complements the backbone amide NH and carbonyl oxygen of the kinase hinge region, minimizing the entropic penalty upon binding and maximizing binding affinity[3].

This rational design has led to the development of several FDA-approved therapeutics, including Vemurafenib for BRAF V600E-mutated melanoma, Pexidartinib for CSF1R-driven tenosynovial giant cell tumors, and Pemigatinib for FGFR-driven cholangiocarcinoma[4],[3].

G ATP ATP Molecule Purine Purine Scaffold ATP->Purine Contains Pyrrolo Pyrrolopyridine (Azaindole) Purine->Pyrrolo Bioisosteric Replacement Hinge Kinase Hinge Region (Hydrogen Bonding) Pyrrolo->Hinge Donor/Acceptor Motif Selectivity Selectivity Pocket (Hydrophobic Interactions) Pyrrolo->Selectivity R-Group Substitution

Logical mapping of pyrrolopyridine as an ATP bioisostere in kinase hinge regions.

Quantitative Structure-Activity Data

The following table summarizes key quantitative data for FDA-approved pyrrolopyridine-based kinase inhibitors, demonstrating their high potency (low nanomolar IC50 values) across various oncological targets[4],[5],[3].

Drug NameTarget KinaseScaffold IsomerClinical IndicationEnzymatic IC50 (nM)
Vemurafenib BRAF V600E7-AzaindoleMelanoma~31
Pexidartinib CSF1R7-AzaindoleTenosynovial giant cell tumor2.1
Pemigatinib FGFR1/2/37-AzaindoleCholangiocarcinoma0.2
Erdafitinib FGFR1/2/3/4FGFR Inhibitor (Comparator)Urothelial carcinoma1.2

Synthetic Methodologies & Experimental Protocols

Constructing the pyrrolopyridine core requires robust and scalable synthetic routes. While classical methods like the Madelung or Reissert syntheses exist, modern approaches heavily favor palladium-catalyzed cross-coupling reactions due to their broad functional group tolerance and high regioselectivity[4],[6].

Below is a validated, self-contained protocol for the synthesis of 2-substituted 7-azaindoles via a one-pot Sonogashira coupling followed by base-mediated cyclization.

Protocol: One-Pot Synthesis of 2-Substituted 7-Azaindoles

Reagents Required: 2-Amino-3-iodopyridine, terminal alkyne, Pd(PPh3)2Cl2, CuI, triethylamine (Et3N), potassium tert-butoxide (KOtBu), N-methyl-2-pyrrolidone (NMP).

Step 1: Sonogashira Cross-Coupling

  • Procedure: In an oven-dried Schlenk flask under argon, add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq). Dissolve in degassed Et3N/DMF (1:1 v/v). Add the terminal alkyne (1.2 eq) dropwise. Stir at 60°C for 4 hours.

  • Causality & Logic: Pd(II) is reduced to Pd(0) in situ. Oxidative addition of the C-I bond is highly selective over C-H bonds. CuI forms a copper acetylide intermediate, facilitating transmetalation. Et3N acts as both a base to neutralize generated HI and a stabilizing ligand/solvent.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the polar 2-amino-3-iodopyridine spot and the appearance of a new, highly UV-active intermediate spot confirms successful cross-coupling.

Step 2: Base-Mediated Annulation

  • Procedure: Remove volatiles in vacuo. Redissolve the crude 2-amino-3-alkynylpyridine intermediate in anhydrous NMP. Add KOtBu (2.0 eq) and heat to 90°C for 6 hours.

  • Causality & Logic: KOtBu is a sterically hindered strong base that deprotonates the exocyclic amine without acting as a competing nucleophile. The resulting amide anion undergoes a 5-endo-dig cyclization onto the activated alkyne, yielding the 7-azaindole core. NMP is chosen for its high boiling point and superior ability to solvate the potassium salt intermediate.

  • Self-Validation Check: LC-MS analysis of the crude mixture should show the exact mass of the cyclized product. While the mass is identical to the uncyclized intermediate, the cyclized product will exhibit a distinct retention time and an altered UV absorption profile due to extended aromatic conjugation.

Step 3: Workup and Purification

  • Procedure: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Causality & Logic: NH4Cl neutralizes excess base without protonating the weakly basic azaindole nitrogen (pKa ~4.6), preventing the product from partitioning into the aqueous layer.

Workflow Start 2-Amino-3-iodopyridine + Terminal Alkyne Sono Sonogashira Coupling (Pd cat, CuI, Base) Start->Sono Inter 2-Amino-3-alkynylpyridine Sono->Inter Cross-Coupling Cyclo Base-Mediated Cyclization (KOtBu, Heat) Inter->Cyclo Product Substituted 7-Azaindole Cyclo->Product Intramolecular Annulation Purify Flash Chromatography & Characterization Product->Purify

Step-by-step experimental workflow for the synthesis of 7-azaindoles.

Conclusion

The integration of pyrrolopyridine scaffolds into drug discovery pipelines represents a triumph of rational drug design. By understanding the causality between the scaffold's electronic structure and its macroscopic properties—such as metabolic stability and kinase hinge-binding affinity—medicinal chemists can continue to leverage these bioisosteres to overcome resistance mutations and improve the pharmacokinetic profiles of next-generation therapeutics.

References

  • Recent Developments in the Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks ResearchGate 4

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Journal of Organic and Pharmaceutical Chemistry 7

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review PubMed / NIH 2

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives MDPI Pharmaceuticals 1

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades MDPI Pharmaceuticals 5

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) ResearchGate 6

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Royal Society of Chemistry (RSC) 3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine from Pyridine Precursors

Introduction The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its structural resemblance to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its structural resemblance to indole allows it to act as a bioisostere, leading to a wide range of biological activities.[1][2] Derivatives of this core have been investigated for their potential as anticancer agents, kinase inhibitors, and other therapeutic applications.[3][4][5] The N-methylation to form 1-Methyl-1H-pyrrolo[3,2-c]pyridine can further modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

This document provides a detailed guide for the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine, starting from readily available pyridine precursors. We will delve into a robust and well-established synthetic strategy, elucidating the rationale behind each experimental step and providing a comprehensive, step-by-step protocol.

Synthetic Strategy Overview

The construction of the 1H-pyrrolo[3,2-c]pyridine core from a pyridine precursor generally involves the formation of the five-membered pyrrole ring onto the existing pyridine scaffold. This approach, while common, can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to sluggish reactions and lower yields compared to analogous indole syntheses.

The strategy outlined here focuses on a multi-step synthesis that begins with a substituted pyridine and proceeds through key transformations including nitration, reductive cyclization, and finally, N-methylation. This pathway is chosen for its reliability and adaptability for the synthesis of various substituted analogs.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Bromo-3-methylpyridine B 2-Bromo-3-methyl-4-nitropyridine A->B Nitration (HNO3, H2SO4) C (E)-2-Bromo-4-nitro-3-(2-(dimethylamino)vinyl)pyridine B->C Condensation (DMF-DMA) D 6-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Reductive Cyclization (Fe, AcOH) E 1H-pyrrolo[3,2-c]pyridine D->E Debromination (H2, Pd/C) F 1-Methyl-1H-pyrrolo[3,2-c]pyridine E->F N-Methylation (MeI, NaH)

Caption: Overall synthetic workflow for 1-Methyl-1H-pyrrolo[3,2-c]pyridine.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This multi-step synthesis begins with the commercially available 2-bromo-3-methylpyridine and proceeds through nitration and a subsequent condensation and reductive cyclization to form the core 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Step 1.1: Nitration of 2-Bromo-3-methylpyridine

Rationale: The introduction of a nitro group at the 4-position of the pyridine ring is a crucial activating step. The electron-withdrawing nature of the nitro group facilitates the subsequent cyclization by making the methyl group's protons more acidic.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, add 2-bromo-3-methylpyridine (10.0 g, 58.1 mmol) portion-wise, maintaining the temperature below 10 °C.

  • After complete addition, add fuming nitric acid (6.1 mL, 145 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-bromo-3-methyl-4-nitropyridine as a yellow solid.

Step 1.2: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Rationale: The reaction with DMF-DMA forms an enamine intermediate from the activated methyl group. This intermediate is primed for the subsequent reductive cyclization to form the pyrrole ring.

Protocol:

  • Dissolve 2-bromo-3-methyl-4-nitropyridine (5.0 g, 23.0 mmol) in N,N-dimethylformamide (DMF, 50 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 6.1 mL, 46.0 mmol) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into ice-water (150 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield (E)-2-bromo-4-nitro-3-(2-(dimethylamino)vinyl)pyridine. This intermediate is often used in the next step without further purification.

Step 1.3: Reductive Cyclization

Rationale: The reduction of the nitro group to an amine, followed by intramolecular cyclization and elimination of dimethylamine, leads to the formation of the desired pyrrolo[3,2-c]pyridine ring system. Iron in acetic acid is a classic and effective reagent for this transformation.[4]

Protocol:

  • Suspend (E)-2-bromo-4-nitro-3-(2-(dimethylamino)vinyl)pyridine (4.0 g, 14.7 mmol) in a mixture of acetic acid (40 mL) and water (10 mL).

  • Add iron powder (4.1 g, 73.5 mmol) portion-wise to the stirred suspension.

  • Heat the reaction mixture to 90 °C and stir vigorously for 3 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to give 6-bromo-1H-pyrrolo[3,2-c]pyridine as a solid.

Part 2: Synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine
Step 2.1: Debromination of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Rationale: The bromine atom at the 6-position is removed via catalytic hydrogenation. This step is necessary to obtain the parent 1H-pyrrolo[3,2-c]pyridine before N-methylation.

Protocol:

  • Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (2.0 g, 10.1 mmol) in methanol (50 mL).

  • Add 10% palladium on carbon (200 mg, 10 wt%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 1H-pyrrolo[3,2-c]pyridine, which can be used in the next step without further purification.

Step 2.2: N-Methylation of 1H-pyrrolo[3,2-c]pyridine

Rationale: The final step involves the deprotonation of the pyrrole nitrogen with a strong base, followed by quenching with an electrophilic methyl source to install the methyl group at the N-1 position.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in anhydrous DMF (20 mL) at 0 °C, add a solution of 1H-pyrrolo[3,2-c]pyridine (1.2 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (0.75 mL, 12.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-Methyl-1H-pyrrolo[3,2-c]pyridine as the final product.

Quantitative Data Summary
Step No.Starting MaterialReagentsProductTypical Yield (%)
1.12-Bromo-3-methylpyridineHNO₃, H₂SO₄2-Bromo-3-methyl-4-nitropyridine70-80
1.22-Bromo-3-methyl-4-nitropyridineDMF-DMA(E)-2-Bromo-4-nitro-3-(2-(dimethylamino)vinyl)pyridine85-95
1.3(E)-2-Bromo-4-nitro-3-(2-(dimethylamino)vinyl)pyridineFe, AcOH6-Bromo-1H-pyrrolo[3,2-c]pyridine60-70
2.16-Bromo-1H-pyrrolo[3,2-c]pyridineH₂, Pd/C1H-pyrrolo[3,2-c]pyridine90-98
2.21H-pyrrolo[3,2-c]pyridineNaH, MeI1-Methyl-1H-pyrrolo[3,2-c]pyridine75-85

Characterization

The identity and purity of the final product, 1-Methyl-1H-pyrrolo[3,2-c]pyridine, should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the presence of the methyl group and the aromatic protons with the correct chemical shifts and coupling constants.

  • ¹³C NMR: To verify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle fuming nitric acid and concentrated sulfuric acid with extreme care as they are highly corrosive.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere.

  • Methyl iodide is a toxic and volatile reagent. Use it with caution in a fume hood.

  • Follow all standard laboratory safety procedures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine from a pyridine precursor. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this methodology for the synthesis of other N-substituted and functionalized 5-azaindole derivatives for various applications in drug discovery and materials science.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reddy, T. S., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]

  • Campos, K. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Available at: [Link]

  • Reddy, T. S., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]

  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Available at: [Link]

Sources

Application

Palladium-mediated synthesis of 1H-pyrrolo[3,2-c]pyridines

An Application Note on the Palladium-Mediated Synthesis of 1H-Pyrrolo[3,2-c]pyridines Introduction & Scientific Rationale 1H-pyrrolo[3,2-c]pyridines, commonly known as 5-azaindoles, are privileged scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Palladium-Mediated Synthesis of 1H-Pyrrolo[3,2-c]pyridines

Introduction & Scientific Rationale

1H-pyrrolo[3,2-c]pyridines, commonly known as 5-azaindoles, are privileged scaffolds in medicinal chemistry. As bioisosteres of indoles, they exhibit enhanced water solubility and unique hydrogen-bonding capabilities, making them highly sought-after in the development of kinase inhibitors and central nervous system therapeutics.

Historically, the synthesis of 5-azaindoles has been notoriously difficult. Classical indole syntheses (such as the Fischer or Batcho-Leimgruber methods) rely heavily on electrophilic aromatic substitution. However, the highly electron-deficient nature of the pyridine ring strongly resists these electrophilic pathways, often leading to complex mixtures or negligible yields[4].

The advent of palladium-catalyzed cross-coupling has fundamentally shifted this paradigm. By relying on oxidative addition into a pre-installed carbon-halogen bond rather than electrophilic attack, palladium catalysis bypasses the electronic deactivation of the pyridine ring. This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating protocols for the two most robust Pd-mediated pathways to 5-azaindoles: the Larock heteroannulation and the Sonogashira-cyclization cascade.

Mechanistic Pathways: The "Why" Behind the Chemistry

To successfully synthesize 5-azaindoles, one must understand the specific roles of the reagents within the catalytic cycle.

Pathway A: The Larock Heteroannulation

First adapted for azaindoles by Xu et al. [1], this method involves the direct coupling of an ortho-haloaminopyridine (typically 4-amino-3-iodopyridine) with an internal alkyne.

  • Oxidative Addition: The Pd(0) active species inserts into the weak C–I bond. The choice of iodine over bromine or chlorine is critical here, as the lower bond dissociation energy ensures rapid oxidative addition at moderate temperatures.

  • Carbopalladation (Syn-Insertion): The internal alkyne coordinates to the Pd(II) center and undergoes syn-insertion. Regioselectivity is governed by steric bulk; the larger substituent of an unsymmetrical alkyne typically positions itself adjacent to the newly formed C–C bond to minimize steric clash with the palladium sphere.

  • Aminopalladation & Reductive Elimination: The pendant amine attacks the palladium-activated alkene. A base (e.g., KOAc) is required to neutralize the generated hydrogen halide, preventing the protonation of the basic pyridine nitrogen, which would otherwise poison the catalyst. Reductive elimination yields the 2,3-disubstituted 5-azaindole and regenerates Pd(0).

Pathway B: The Sonogashira-Cyclization Cascade

For 2-substituted or unsubstituted 5-azaindoles, a terminal alkyne is coupled via a Sonogashira reaction, followed by a base-mediated 5-endo-dig cyclization [3]. A strong base (like KOtBu) is dual-purpose: it facilitates the initial cross-coupling and subsequently deprotonates the pyridine amine, driving the nucleophilic attack onto the alkyne.

Workflow Step1 1. Substrate Prep & Degassing Step2 2. Pd/Ligand Complexation Step1->Step2 Step3 3. Thermal Annulation Step2->Step3 Step4 4. Workup & Purification Step3->Step4

Standard experimental workflow for the Pd-mediated synthesis of 5-azaindoles.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + 4-Amino-3-halopyridine Coord Alkyne Insertion (Carbopalladation) OxAdd->Coord + Internal Alkyne Cycliz Intramolecular Aminopalladation Coord->Cycliz Base (-HX) RedElim Reductive Elimination (5-Azaindole Formation) Cycliz->RedElim RedElim->Pd0 Product Release

Pd-catalyzed Larock heteroannulation catalytic cycle for 5-azaindole synthesis.

Reaction Optimization & Quantitative Data

The efficiency of the cyclization is highly dependent on the electronic nature of the substrate and the choice of the catalytic system. Table 1 summarizes optimized conditions derived from key literature sources to guide your initial reaction setup.

Table 1: Optimized Conditions for Pd-Catalyzed 5-Azaindole Synthesis

SubstrateAlkyne TypeCatalyst SystemBase / AdditiveSolvent & TempYieldRef
4-Amino-3-iodopyridineInternal (Diphenylacetylene)Pd(OAc)₂ (5 mol%)KOAc / LiClDMF, 100 °C78%[1]
4-Amino-3-bromopyridineTerminal (Phenylacetylene)PdCl₂(PPh₃)₂ / CuIKOtBuDMF, 110 °C65%[3]
6-Chloro-4-amino-3-iodopyridineTerminal (TMS-acetylene)Pd(PPh₃)₄ / CuIKOtBuTHF, 70 °C70%[2]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that causality is tracked and verified at each stage.

Protocol A: One-Pot Larock Synthesis of 2,3-Disubstituted 5-Azaindoles [1]

Objective: Synthesis of 2,3-diphenyl-1H-pyrrolo[3,2-c]pyridine.

  • Preparation and Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-amino-3-iodopyridine (1.0 mmol), diphenylacetylene (1.2 mmol), KOAc (3.0 mmol), and LiCl (1.0 mmol).

    • Causality: LiCl is critical; it acts as a chloride source to stabilize the Pd(0) intermediate, preventing the premature precipitation of inactive palladium black. KOAc is chosen as a mild base to neutralize HI without promoting alkyne degradation.

  • Solvent Addition: Add anhydrous DMF (5.0 mL). Seal the tube with a septum and sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex. Thorough degassing is non-negotiable.

  • Catalyst Introduction: Briefly open the tube under a positive flow of Argon and add Pd(OAc)₂ (5 mol%, 0.05 mmol). Reseal and purge the headspace with Argon.

  • Thermal Annulation: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 24 hours.

  • Validation & In-Process Control (IPC): At 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the starting mass (m/z 221) and the appearance of the product mass (m/z 271[M+H]+). If the intermediate oxidative addition complex stalls, verify the reaction temperature and ensure no moisture has breached the seal.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL). The basic wash ensures the pyridine nitrogen remains unprotonated, keeping the product in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sonogashira-Cyclization Cascade for 2-Substituted 5-Azaindoles [3]

Objective: Synthesis of 2-phenyl-1H-pyrrolo[3,2-c]pyridine.

  • Reagent Assembly: To a dry round-bottom flask, add 4-amino-3-bromopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).

    • Causality: CuI is essential for forming the highly reactive copper acetylide, which transmetalates with the Pd(II) complex significantly faster than the terminal alkyne alone, overcoming the higher activation energy required for the C-Br bond compared to a C-I bond.

  • Solvent and Base: Add anhydrous DMF (5.0 mL) and KOtBu (2.0 mmol). Sparge with Argon for 15 minutes.

    • Causality: KOtBu is a strong base required to deprotonate the terminal alkyne for the cross-coupling and to subsequently deprotonate the weakly acidic pyridine amine (pKa ~25) to trigger the 5-endo-dig cyclization.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Heat the mixture to 110 °C for 24 hours under Argon.

  • Validation & IPC: Monitor via TLC (DCM/MeOH 9:1). The intermediate 3-(phenylethynyl)pyridin-4-amine will appear first. Prolonged heating drives the cyclization. If the intermediate persists, an additional 0.5 equiv of KOtBu may be required to force the cyclization.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove copper and palladium salts. Concentrate the filtrate and purify via chromatography.

Troubleshooting & Analytical Characterization

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst. If yields are consistently low, increasing the catalyst loading to 10 mol% or switching to a more sterically demanding ligand (e.g., XPhos or dppf) can shield the metal center from unwanted coordination [4].

  • Regioselectivity with Unsymmetrical Alkynes: When using terminal alkynes in the Larock synthesis, mixtures of 2- and 3-substituted 5-azaindoles often result. To guarantee a 2-substituted product, utilize the Sonogashira-cyclization cascade (Protocol B) or use a TMS-protected terminal alkyne, followed by TBAF deprotection [2].

References

  • Xu, L.; Lewis, I. R.; Davidsen, S. K.; Summers, J. B. Transition Metal Catalyzed Synthesis of 5-Azaindoles. Tetrahedron Lett. 1998, 39, 5159–5162. URL:[Link]

  • Kordubailo, M. V.; Tolmachev, A. A. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry 2025, 23, 3–10. URL:[Link]

  • Purificação, S. I.; Pires, M. J. D.; Rippel, R.; Santos, A. S.; Marques, M. M. B. One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Org. Lett. 2017, 19, 5118–5121. URL:[Link]

  • Santos, A. S.; Mortinho, A. C.; Marques, M. M. B. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules 2018, 23, 2673. URL:[Link]

Method

Application Note: Regioselective N1-Methylation of 1H-Pyrrolo[3,2-c]pyridine

Executive Summary The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (such as MPS1 inhibitors)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (such as MPS1 inhibitors) and marine alkaloid analogues[1][2]. A critical functionalization step in optimizing the pharmacokinetic properties of these molecules is the N-methylation of the azaindole core. However, the presence of two distinct nitrogen atoms—the pyrrole-type NH (N1) and the pyridine-type nitrogen (N5)—presents a significant regioselectivity challenge.

This application note provides a comprehensive, field-validated guide to achieving exclusive N1-methylation. By leveraging thermodynamic deprotonation to form a highly nucleophilic pyrrolide anion, researchers can reliably direct electrophilic attack to the N1 position, avoiding the formation of undesired N5-pyridinium salts.

Mechanistic Rationale & Causality

To understand the experimental design, one must analyze the electronic environment of 1H-pyrrolo[3,2-c]pyridine.

  • The Competing Nucleophiles: The N5 pyridine nitrogen is a neutral, sp2-hybridized hydrogen-bond acceptor with an inherent lone pair, making it kinetically susceptible to direct alkylation. The N1 pyrrole nitrogen is sp2-hybridized but its lone pair is delocalized into the aromatic π-system, rendering it non-nucleophilic in its neutral state.

  • The Causality of Base Selection: If methyl iodide (MeI) is introduced without a strong base, the N5 nitrogen will act as the primary nucleophile, resulting in a highly polar N5-methylpyridinium salt. To invert this reactivity, we must use a strong base (such as NaH or t-BuOK) to deprotonate the N1 position (pKa ~ 16).

  • The "Naked" Anion Effect: Deprotonation yields a resonance-stabilized pyrrolide anion. In this anionic state, the electron density is heavily concentrated on N1, making it thermodynamically favored for SN2 alkylation. In non-polar solvents like toluene, the addition of a chelating agent like TDA-1 (tris[2-(2-methoxyethoxy)ethyl]amine) sequesters the potassium counterion, leaving a "naked," highly reactive pyrrolide anion that drives the reaction to completion[1].

G N1 1H-pyrrolo[3,2-c]pyridine (Starting Material) N2 Deprotonation Base Addition (0 °C) N1->N2 Strong Base (NaH or t-BuOK) N3 Pyrrolide Anion (Nucleophilic at N1) N2->N3 H2 or t-BuOH Elimination N4 Alkylation MeI Addition (0 °C to RT) N3->N4 TDA-1 Catalyst (Optional) N5 1-methyl-1H-pyrrolo[3,2-c]pyridine (Target Product) N4->N5 SN2 Mechanism (Regioselective)

Workflow for the regioselective N1-methylation of 1H-pyrrolo[3,2-c]pyridine.

Experimental Methodologies

We present two validated protocols. Protocol A utilizes a phase-transfer catalyst in a non-polar solvent to maximize regioselectivity and avoid hydrogen gas evolution[1]. Protocol B utilizes a classic polar-aprotic strong base system for rapid conversion[3].

Protocol A: t-BuOK / TDA-1 System (High Regioselectivity)

Adapted from the synthesis of nortopsentin analogues[1].

  • Preparation: Suspend 1H-pyrrolo[3,2-c]pyridine (0.50 g, 4.2 mmol, 1.0 eq) in anhydrous toluene (30 mL) under an inert argon or nitrogen atmosphere.

  • Anion Generation: Cool the suspension to 0 °C using an ice bath. Add potassium tert-butoxide (0.64 g, 5.7 mmol, 1.35 eq) followed by 1-2 drops of TDA-1.

    • Causality: Cooling to 0 °C prevents localized superheating during the exothermic acid-base reaction. TDA-1 acts as a phase-transfer catalyst to solubilize the potassium salt in toluene.

  • Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

    • Causality: The extended stirring time ensures complete thermodynamic deprotonation of the poorly soluble starting material into the active pyrrolide anion.

  • Electrophilic Addition: Re-cool the mixture to 0 °C. Add iodomethane (0.3 mL, 4.2 mmol, 1.0 eq) dropwise.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic SN2 alkylation, preventing thermal degradation or over-alkylation.

  • Propagation: Stir the mixture at room temperature for 16 hours. Monitor completion via TLC (DCM/MeOH 9:1).

  • Workup: Evaporate the toluene under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate 1-methyl-1H-pyrrolo[3,2-c]pyridine.

Protocol B: NaH / THF System (Rapid Alkylation)

Adapted from generalized azaindole functionalization workflows[3].

  • Preparation: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert atmosphere. Cool to 0 °C.

  • Anion Generation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portionwise.

    • Causality: Portionwise addition safely manages the vigorous evolution of highly flammable hydrogen gas.

  • Maturation: Stir the mixture at room temperature for 30 minutes, or until gas evolution completely ceases.

  • Electrophilic Addition: Add iodomethane (1.2 eq) dropwise. Stir at ambient temperature for 3 hours.

  • Workup: Carefully quench the reaction by pouring it into ice-cold H2O (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Quantitative Data & Protocol Comparison

ParameterProtocol A (t-BuOK / Toluene)[1]Protocol B (NaH / THF)[3]
Base Equivalent 1.35 eq (t-BuOK)1.20 eq (NaH)
Solvent Polarity Non-polar (Toluene)Polar Aprotic (THF)
Catalyst Required Yes (TDA-1, 1-2 drops)No
Deprotonation Time 4 hours30 minutes
Alkylation Time 16 hours3 hours
Safety Profile Mild (Generates t-BuOH)Hazardous (Generates H2 gas)
Typical Yield ~60%~75 - 85%

Self-Validating System & Analytical Characterization

A robust experimental protocol must be self-validating. To confirm that the reaction successfully targeted the N1 position rather than the N5 position, apply the following logical checks:

  • Solubility & Workup Validation: If the reaction incorrectly occurred at the N5 position, the resulting pyridinium salt would be highly water-soluble and lost to the aqueous phase during extraction. The successful extraction of the product into Ethyl Acetate or Toluene inherently validates that a neutral, organic-soluble N1-methylated product was formed.

  • TLC Shift (Causality of H-Bonding): The starting 1H-pyrrolo[3,2-c]pyridine contains an N-H bond, making it a strong hydrogen-bond donor that interacts heavily with silica gel (low Rf). The N1-methylated product lacks this H-bond donor. Consequently, successful N1-methylation is immediately validated by a significant upward shift in the Rf value on normal-phase TLC (e.g., in DCM/MeOH 9:1).

  • 1H NMR Confirmation: In DMSO-d6, the starting material exhibits a broad, downfield singlet at approximately 11.5 ppm corresponding to the pyrrole N-H proton. In the purified product, this peak will completely disappear, replaced by a sharp, highly integrated singlet at ~3.8 - 4.0 ppm, confirming the presence of the N-CH3 group.

References

  • Pecoraro, C. et al. "Synthesis and cytotoxic activity of 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-c]pyridine hydrobromides, analogues of the marine alkaloid nortopsentin." Arkivoc, 2022, ii, 30-42.1

  • Naud, S. et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry - ACS Publications, 2013.2

  • Beilstein Journals. "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction." Beilstein Journal of Organic Chemistry. 3

Sources

Application

1-Methyl-1H-pyrrolo[3,2-C]pyridine in the development of PET radioligands

Application Note: 1-Methyl-1H-pyrrolo[3,2-c]pyridine as a Core Scaffold in the Development of LRRK2 PET Radioligands Introduction & Rationale The development of Positron Emission Tomography (PET) radioligands for neurode...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methyl-1H-pyrrolo[3,2-c]pyridine as a Core Scaffold in the Development of LRRK2 PET Radioligands

Introduction & Rationale

The development of Positron Emission Tomography (PET) radioligands for neurodegenerative targets requires chemical scaffolds that perfectly balance high binding affinity, optimal lipophilicity, and excellent blood-brain barrier (BBB) penetrance. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease (PD), as its hyperactive mutated forms (e.g., G2019S) drive neurodegeneration[1]. However, quantifying LRRK2 target engagement in vivo is exceptionally challenging due to its low baseline expression (Bmax) in the brain[2].

To overcome this, drug development professionals have turned to the 1-methyl-1H-pyrrolo[3,2-c]pyridine moiety (a 1-methyl-5-azaindole derivative) as a privileged core scaffold. Originally explored in the optimization of fragment-derived kinase inhibitors, this 1-deaza analogue of pyrrolo[2,3-d]pyrimidine provides a highly tunable platform for developing fluorine-18 labeled neuroimaging agents[3].

Scaffold Pharmacology & Target Engagement

Causality & Logic: The efficacy of the 1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold lies in its precise geometric and electronic fit within the ATP-binding pocket of the LRRK2 kinase domain. The nitrogen atom within the pyridine ring acts as a critical hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region (specifically interacting with the Met84 gatekeeper equivalent)[3].

Simultaneously, the 1-methyl substitution serves a dual, mechanistic purpose:

  • Steric Direction: It directs the spatial orientation of the molecule, preventing unfavorable steric clashes and reducing off-target binding to other kinases.

  • Lipophilic Optimization: By masking a potential hydrogen-bond donor, the methyl group optimizes the lipophilicity (LogP) of the molecule. This facilitates passive diffusion across the BBB, a strict prerequisite for central nervous system (CNS) PET radioligands[2].

G LRRK2 LRRK2 Mutant (e.g., G2019S) Hyperactive Kinase Hinge Kinase Hinge Region (Met84 Gatekeeper) LRRK2->Hinge Contains Radioligand [18F]-Pyrrolo[3,2-c]pyridine Radioligand Radioligand->Hinge Binds via H-bonds (1-methyl-5-azaindole core) PET PET Signal Detection (In Vivo Imaging) Radioligand->PET Emits Positrons Rab Rab GTPases (Downstream Substrates) Hinge->Rab Phosphorylates (Blocked by Ligand)

Figure 1: Target engagement and signal generation for LRRK2 PET radioligands.

Radiochemistry & Synthesis Workflow

The translation of the pyrrolo[3,2-c]pyridine scaffold into a viable PET radioligand (e.g., [18F]1) requires a robust, self-validating radiosynthesis protocol to ensure high specific activity and purity[4].

Step-by-Step Radiosynthesis Protocol:

  • Isotope Production & Drying: Cyclotron-produced [18F]fluoride is trapped on a QMA light cartridge, eluted with Kryptofix 2.2.2 (K222) and K2CO3, and azeotropically dried with anhydrous acetonitrile at 110°C to ensure a highly reactive nucleophile.

  • Nucleophilic Substitution: The pyrrolo[3,2-c]pyridine precursor (synthesized with a suitable leaving group) is dissolved in anhydrous DMSO and reacted with the dried [18F]fluoride complex at 150°C for 10-15 minutes.

  • Purification: The crude reaction mixture is diluted and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system. Self-Validation Step: The radioactive peak corresponding to the target radioligand is collected only if it strictly matches the retention time of the validated, non-radioactive reference standard.

  • Formulation: The collected HPLC fraction is diluted with water, trapped on a C18 Sep-Pak cartridge, washed, and eluted with ethanol, followed by dilution with sterile saline (<10% ethanol final volume).

  • Quality Control (QC): Analytical HPLC confirms a radiochemical purity of >95% and a molar activity sufficient for in vivo studies (typically >50 GBq/μmol)[4].

G Precursor Pyrrolo[3,2-c]pyridine Precursor F18 [18F]Fluoride Nucleophilic Substitution Precursor->F18 K222, K2CO3 DMSO, 150°C HPLC Semi-Prep HPLC Purification F18->HPLC Crude Product Formulation Formulation (Saline/Ethanol) HPLC->Formulation Pure Fraction QC Quality Control (Radiochemical Purity >95%) Formulation->QC Aliquot Injection In Vivo Injection (NHP/Rodent) Formulation->Injection Final Dose

Figure 2: Radiosynthesis and quality control workflow for [18F]-labeled radioligands.

Preclinical Evaluation: In Vitro & In Vivo Protocols

To validate the utility of the 1-methyl-1H-pyrrolo[3,2-c]pyridine radioligand, rigorous preclinical testing is required. The following protocols establish a self-validating system to differentiate specific target binding from non-specific tissue accumulation[2].

In Vitro Autoradiography (ARG) Protocol:

  • Tissue Preparation: Section fresh-frozen brain tissue (e.g., rodent or non-human primate) at 20 μm thickness and mount on glass slides.

  • Incubation: Incubate sections with 1-5 nM of the [18F]-radioligand in assay buffer for 60 minutes at room temperature.

  • Self-Validating Blocking Study: To prove specific target engagement, incubate adjacent control sections with the radioligand plus a high concentration (1-10 μM) of a structurally distinct LRRK2 inhibitor (e.g., PFE-360 or GEN-7915). A successful radioligand will show a complete loss of radioactive signal in the blocked sections[2].

  • Washing & Exposure: Wash slides in ice-cold buffer, dip in distilled water, dry rapidly, and expose to a phosphor-imager plate.

In Vivo Non-Human Primate (NHP) PET Imaging Protocol:

  • Preparation: Anesthetize the NHP and position it within the PET scanner. Insert an arterial catheter for continuous blood sampling.

  • Injection & Acquisition: Administer the formulated[18F]-pyrrolo[3,2-c]pyridine radioligand via intravenous bolus. Acquire dynamic PET emission data for 90-120 minutes.

  • Metabolite Analysis (Input Function): Collect arterial blood samples at predetermined intervals. Self-Validation Step: Perform HPLC analysis on the plasma to separate the unchanged parent radioligand from polar radiometabolites. This mathematically ensures the PET kinetic models are based strictly on the intact molecule reaching the brain, rather than radioactive byproducts[4].

Quantitative Data Presentation

The following table summarizes the preclinical evaluation of a representative 1-methyl-1H-pyrrolo[3,2-c]pyridine-derived LRRK2 radioligand ([18F]1) evaluated in cynomolgus monkeys[2][4].

ParameterQuantitative ResultPharmacological Implication
Brain Uptake (Peak) >3% Injected Dose (ID)Excellent BBB penetration, facilitated by the optimized lipophilicity of the 1-methyl-5-azaindole core.
Plasma Protein Binding ~55% (Baseline)Favorable free fraction (~45%) available to cross the BBB and engage the target.
Parent Compound Stability >90% at 5 min; ~10% at 90 minModerate metabolic clearance; requires arterial input function correction for accurate kinetic modeling.
In Vivo Specific Binding Negligible (No blocking effect)Despite high affinity, the inherently low Bmax of LRRK2 prevents a sufficient in vivo signal-to-noise ratio.

Conclusion & Future Directions

The 1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a highly effective chemical foundation for achieving CNS penetrance and high-affinity kinase binding. While recent PET radioligands based on this core demonstrate excellent brain uptake and highly favorable free fractions, their in vivo specific binding remains limited by the inherently low concentration of LRRK2 in the healthy and diseased brain[2]. Future drug development efforts must leverage this scaffold's superior physicochemical properties while pushing binding affinities into the single-digit picomolar range to successfully image low-density neurodegenerative targets.

References

  • Nag, S., Stepanov, V., Takano, A., et al. "Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands." Pharmaceuticals, 2025, 18(12), 1790. 2

  • "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry, 2021. 3

  • "The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease." Frontiers in Neuroscience, 2020. 1

  • Nag, S., Stepanov, V., et al. "Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands (PMC Supplement)." Pharmaceuticals, 2025. 4

Sources

Method

Cell-based assays for evaluating 1-Methyl-1H-pyrrolo[3,2-C]pyridine derivatives

Application Note: Cell-Based Assays for Evaluating 1-Methyl-1H-Pyrrolo[3,2-c]Pyridine Derivatives Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assays for Evaluating 1-Methyl-1H-Pyrrolo[3,2-c]Pyridine Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals in Oncology and Immunology

Executive Summary & Mechanistic Rationale

The 1-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a highly versatile pharmacophore in modern drug discovery. Because the pyrrolopyridine nucleus mimics the purine ring of ATP, these derivatives frequently act as potent hinge-binding kinase inhibitors [1]. Recent structural optimizations have expanded their utility beyond kinases, demonstrating high affinity for tubulin[3].

When evaluating these derivatives in cell-based systems, researchers must design assays that capture their three primary mechanisms of action (MoA):

  • FMS Kinase (CSF-1R) Inhibition: FMS kinase regulates monocyte/macrophage lineage proliferation. Inhibiting FMS disrupts tumor-associated macrophage (TAM) survival, making these derivatives potent anti-inflammatory and anticancer agents [1].

  • MPS1 (Monopolar Spindle 1) Kinase Inhibition: MPS1 is critical for the spindle assembly checkpoint (SAC). Inhibiting MPS1 forces cells with unaligned chromosomes through mitosis, leading to aneuploidy and subsequent apoptosis—a synthetic lethal strategy for PTEN-deficient tumors [2].

  • Tubulin Polymerization Inhibition: By binding to the colchicine site on tubulin, specific derivatives disrupt microtubule dynamics, leading directly to G2/M phase cell cycle arrest [3].

Understanding this causality is critical: your cell-based assays must not only measure viability but also validate the specific target engagement (e.g., autophosphorylation for kinases, or cell cycle phase for tubulin/MPS1).

MoA Compound 1-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives FMS FMS Kinase (CSF-1R) Compound->FMS Inhibits MPS1 MPS1 Kinase Compound->MPS1 Inhibits Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds Macrophage Macrophage Survival & Proliferation FMS->Macrophage Blocks Spindle Spindle Assembly Checkpoint (SAC) MPS1->Spindle Disrupts Microtubule Microtubule Dynamics Tubulin->Microtubule Destabilizes Apoptosis Apoptosis / Cell Death Macrophage->Apoptosis Induces Arrest G2/M Cell Cycle Arrest Spindle->Arrest Causes Microtubule->Arrest Causes Arrest->Apoptosis Leads to

Fig 1: Mechanistic pathways of 1-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives in oncology.

High-Throughput Screening Workflow

To systematically evaluate novel derivatives, a self-validating workflow is required. Primary viability screens must be cross-referenced with target-specific phenotypic assays to rule out off-target toxicity.

Workflow Seed 1. Cell Seeding (Cancer/Macrophage) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Assay 3. Primary Screening (CellTiter-Glo) Treat->Assay Target 4. Target Engagement (In-Cell Western) Assay->Target Phenotype 5. Phenotypic Analysis (Flow Cytometry) Target->Phenotype

Fig 2: Sequential cell-based assay workflow for pyrrolo[3,2-c]pyridine evaluation.

Experimental Protocols

Protocol A: Cell Viability & Antiproliferative Activity (Primary Screen)

Causality & Rationale: Before assessing specific kinase inhibition, the broad antiproliferative profile must be established. Using ATP-quantification (CellTiter-Glo) provides a highly sensitive, homogenous readout for metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa, MCF-7, or Bone Marrow-Derived Macrophages [BMDM]) at 3×103 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the pyrrolo[3,2-c]pyridine derivative in DMSO. Create a 10-point, 3-fold serial dilution in culture media. Self-Validation Step: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Add 10 µL of the diluted compounds to the 90 µL of culture media in each well. Include a known reference inhibitor (e.g., KIST101029 for FMS [1] or CCT251455 for MPS1 [2]) as a positive control.

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Target Engagement - FMS Kinase Autophosphorylation (In-Cell Western)

Causality & Rationale: To prove that cell death is caused by FMS inhibition (and not general toxicity), we must measure the inhibition of FMS autophosphorylation (p-Y723) inside the intact cell. Serum starvation is critical here; it reduces basal kinase activity, ensuring that subsequent M-CSF stimulation yields a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Seeding & Starvation: Seed BMDM or FMS-expressing cancer cells in a 96-well plate. After 24 hours, wash cells twice with PBS and replace with serum-free media for 16 hours.

  • Inhibitor Pre-treatment: Treat cells with the derivative (at 0.1×, 1×, and 10× the established IC₅₀) for 1 hour.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human M-CSF for 5 minutes to induce rapid FMS autophosphorylation.

  • Fixation & Permeabilization: Immediately aspirate media and fix cells with 4% paraformaldehyde (PFA) for 20 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies: anti-phospho-FMS (Y723) and anti-total-FMS (for normalization) overnight at 4°C.

  • Detection: Wash and incubate with near-infrared (NIR) secondary antibodies (e.g., 680 nm and 800 nm) for 1 hour. Scan the plate using an NIR imaging system. Calculate the ratio of p-FMS to total FMS.

Protocol C: Cell Cycle Analysis via Flow Cytometry (Phenotypic Validation)

Causality & Rationale: Derivatives targeting MPS1 or the tubulin colchicine-binding site will disrupt the mitotic spindle, preventing cells from passing the spindle assembly checkpoint (SAC). This mechanistically forces cells to arrest in the G2/M phase [3]. Propidium Iodide (PI) staining quantifies DNA content, directly validating this MoA.

Step-by-Step Methodology:

  • Treatment: Treat HeLa cells with the derivative at the calculated IC₅₀ for 24 hours.

  • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells using Trypsin-EDTA. Centrifuge at 300 × g for 5 minutes.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. Dropwise, add 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash twice with cold PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes. RNase ensures PI only binds to DNA, not RNA, providing accurate DNA content measurement.

  • Acquisition: Analyze on a flow cytometer. Cells with 2n DNA content are in G0/G1, while cells with 4n DNA content are in G2/M. A massive spike in the 4n population validates MPS1 or tubulin targeting.

Quantitative Data Presentation

The following table summarizes expected pharmacological profiles of optimized 1-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives based on recent literature benchmarks [1][2][3].

Derivative Class / Lead CompoundPrimary TargetBMDM IC₅₀ (nM)HeLa IC₅₀ (µM)Primary Phenotype / ArrestReference Validation
Compound 1r FMS Kinase (CSF-1R)84 nM0.15 - 1.78 µMMacrophage Depletion[1]
CCT251455 MPS1 KinaseN/AHighly PotentAneuploidy / Apoptosis[2]
Compound 10t Tubulin (Colchicine Site)N/A0.12 µMG2/M Phase Arrest[3]

Table 1: Benchmark quantitative data for pyrrolo[3,2-c]pyridine derivatives across different biological targets.

References

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 1

  • Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. 2

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. 1H-pyrrolo[3,2-c]pyridines are crucial building blocks in medicinal chemistry, forming the core of molecules targeting enzymes like mitotic kinase Monopolar Spindle 1 (MPS1) and Lysine-specific demethylase 1 (LSD1).[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and synthetic strategies.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine in a direct question-and-answer format.

Q1: My overall yield for the N-methylation of 1H-pyrrolo[3,2-c]pyridine is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in the final methylation step is a frequent issue, often stemming from a combination of factors including substrate reactivity, side reactions, and reaction conditions.

Root Cause Analysis:

  • Competing N-Methylation (Regioselectivity): The 1H-pyrrolo[3,2-c]pyridine scaffold has two nitrogen atoms: the pyrrolic N-1 and the pyridinic N-5. The pyridine nitrogen is generally more basic and can act as a competing nucleophile, leading to the formation of the N-5 methylated quaternary salt, especially with powerful alkylating agents like methyl iodide or dimethyl sulfate. This depletes the starting material and complicates purification.

  • Poor Nucleophilicity of Pyrrole Nitrogen: The N-1 proton is weakly acidic. For it to act as an effective nucleophile, it must be deprotonated by a suitable base. Incomplete deprotonation leads to an unreacted starting material and low conversion.

  • Degradation of Starting Material: Azaindole scaffolds can be sensitive to strongly basic or high-temperature conditions, leading to decomposition and reduced yields.

  • Sub-optimal Reagents: The choice of methylating agent and base is critical. A poorly chosen combination can favor side reactions over the desired N-1 methylation.

Strategic Solutions:

  • Protecting Group Strategy (Recommended): The most robust method to ensure regioselective N-1 functionalization and improve yield is to use a protecting group. It has been observed that when the N-1 position is unsubstituted (R1=H), subsequent reactions on the scaffold can be low-yielding.[1] A di-tert-butyl dicarbonate (Boc₂O) protection of the N-1 position is a common and effective strategy. The Boc-protected intermediate can then be subjected to other synthetic steps, followed by deprotection. For direct methylation, however, a two-step approach is often more reliable: first, synthesize the core, then perform a dedicated methylation step.

  • Optimization of Base and Solvent:

    • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the N-1 position without competing in the reaction. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the pyrrole, forming the highly nucleophilic sodium salt.

    • Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base and do not interfere with the reaction. Ensure the solvent is truly anhydrous, as water will quench the base and the anionic intermediate.[3]

  • Choice of Methylating Agent:

    • Use a simple and efficient methylating agent like methyl iodide (MeI). It is highly reactive towards the deprotonated N-1 anion. Add it slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to manage the exothermicity of the reaction.

The following table summarizes recommended starting conditions for optimizing the N-methylation reaction.

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% in mineral oilStrong, non-nucleophilic base ensures complete deprotonation of N-1.
Equivalents of Base 1.1 - 1.2 eqA slight excess ensures full conversion of the starting material.
Solvent Anhydrous THF or DMFPolar aprotic solvents stabilize the anionic intermediate without protonating it.
Methylating Agent Methyl Iodide (MeI)Highly reactive and efficient methyl source.
Equivalents of MeI 1.1 - 1.5 eqAn excess drives the reaction to completion.
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent alkylation, minimizing side reactions.
Q2: I am observing multiple spots on my TLC after the methylation reaction. What are these side-products and how can I minimize them?

A2: The formation of multiple products is almost certainly due to a lack of regioselectivity. The primary side-product is the N-5 methylated pyridinium salt, with potential for di-methylation if harsh conditions are used.

Visualizing the Competing Reactions:

// Nodes SM [label="1H-Pyrrolo[3,2-c]pyridine"]; Base [label="Base (e.g., NaH)"]; MeI [label="Methylating Agent (MeI)"]; N1_Anion [label="N-1 Anion", fillcolor="#E8F0FE", fontcolor="#202124"]; N1_Product [label="1-Methyl-1H-pyrrolo[3,2-c]pyridine\n(Desired Product)", shape=ellipse, fillcolor="#CEEAD6", fontcolor="#202124"]; N5_Product [label="5-Methyl-1H-pyrrolo[3,2-c]pyridin-5-ium Iodide\n(Side Product)", shape=ellipse, fillcolor="#FAD2CF", fontcolor="#202124"];

// Edges SM -> N1_Anion [label=" Deprotonation\n(N-1 Position)"]; Base -> N1_Anion [style=invis]; N1_Anion -> N1_Product [label=" SN2 Reaction"]; MeI -> N1_Product;

SM -> N5_Product [label=" SN2 Reaction\n(N-5 Position)"]; MeI -> N5_Product; } DOT

Caption: Competing N-1 vs. N-5 methylation pathways.

Minimization Strategies:

  • Deprotonation First: The most effective strategy is to ensure the N-1 position is fully deprotonated before adding the methylating agent. Add the base (e.g., NaH) to the solution of 1H-pyrrolo[3,2-c]pyridine and stir for 30-60 minutes at 0 °C or room temperature. The evolution of hydrogen gas (if using NaH) is a visual indicator of deprotonation. Once deprotonation is complete, the resulting N-1 anion is a much stronger nucleophile than the neutral N-5 nitrogen, heavily favoring the desired reaction pathway.

  • Control Stoichiometry: Use only a slight excess of the methylating agent (1.1 equivalents). A large excess can promote the formation of the undesired quaternary salt.

  • Lower Temperature: Perform the reaction at a lower temperature (start at 0 °C and allow to slowly warm to room temperature). This helps to control the reaction rate and can improve selectivity.

Q3: I am struggling to purify the final 1-Methyl-1H-pyrrolo[3,2-c]pyridine. What are the best practices?

A3: Purification can be challenging due to the polarity of the product and the potential for closely related impurities.

Purification Troubleshooting:

IssuePotential CauseRecommended Solution
Low yield after column Compound streaking/tailing: The basic nitrogen on the pyridine ring can interact strongly with acidic silica gel.Add a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, leading to better peak shapes and improved recovery.[4]
Difficulty separating from starting material The product and starting material have similar polarities.Use a shallow gradient during column chromatography. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[4] Perform TLC analysis with various solvent systems to find one that gives the best separation (ΔRf > 0.2).
Product is an oil, not a solid Presence of residual solvent or impurities preventing crystallization.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, re-purify via column chromatography. If the product is pure but oily, attempt to form a salt (e.g., hydrochloride salt) which is often a crystalline solid and easier to handle.
Difficulty with recrystallization Inappropriate solvent choice: The compound is either too soluble or insoluble in the chosen solvent.Perform a solvent screen with small amounts of the product. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexanes.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 1H-pyrrolo[3,2-c]pyridine core?

A1: A highly efficient and commonly cited route involves a domino Sonagashira coupling/cyclization reaction. This approach starts with an appropriately substituted pyridine, such as 4-amino-2-bromo-5-iodopyridine, which undergoes a palladium-catalyzed Sonagashira coupling with an alkyne. This is followed by a base-mediated cyclization to form the pyrrole ring, yielding the 1H-pyrrolo[3,2-c]pyridine core.[1] This method is versatile and allows for the introduction of various substituents.

// Nodes Start [label="4-Amino-2-bromo-5-iodopyridine\n+ Alkyne"]; Step1 [label="Sonagashira Coupling\n(Pd Catalyst)"]; Intermediate [label="Cyclization Precursor"]; Step2 [label="Base-Mediated\nAnnulation"]; Product [label="1H-Pyrrolo[3,2-c]pyridine Core", fillcolor="#CEEAD6", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } DOT

Caption: Sonagashira/Cyclization workflow for the core synthesis.

Q2: How can I confirm that I have synthesized the correct N-1 methylated isomer and not the N-5 isomer?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for distinguishing between the N-1 and N-5 methylated isomers.

  • ¹H NMR: The chemical shift of the N-methyl singlet will be different for the two isomers. The N-1 methyl group typically appears as a singlet around 3.8-4.5 ppm, while an N-5 methyl group (on a pyridinium salt) would be further downfield.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most conclusive. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • For the N-1 isomer , you will see a correlation between the N-methyl protons and the two adjacent pyrrole ring carbons (C2 and C7a).

    • For the N-5 isomer , you would see a correlation between the N-methyl protons and the two adjacent pyridine ring carbons (C4 and C6).

  • NOE (Nuclear Overhauser Effect): An NOE experiment can show through-space proximity. For the N-1 isomer, irradiation of the N-methyl protons may show an NOE to the proton at the C7 position of the pyridine ring.

Appendix A: Detailed Experimental Protocol

This protocol outlines a general, reliable two-step procedure for the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine from the parent heterocycle.

Step 1: Deprotonation and N-Methylation

  • Reaction Setup: To a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1H-pyrrolo[3,2-c]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (or DMF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a homogenous solution or a fine suspension indicates the formation of the sodium salt.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) containing 1% triethylamine.[4]

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine. BenchChem Technical Support.
  • Lebraze, M. et al. (2012). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.
  • Semantic Scholar. (2023).
  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • PMC. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7).
  • Chemical Communications (RSC Publishing). (n.d.). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2025, December 26).
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for N-Methylation of Pyridine-2-Carboxamides. BenchChem Technical Support.
  • BenchChem. (2025). Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem Technical Support.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023, September 21).

Sources

Optimization

Troubleshooting low-yielding Sonagashira coupling for pyrrolopyridines

Welcome to the Reaction Troubleshooting & Technical Support Center . This guide is specifically designed for discovery chemists, process scientists, and drug development professionals facing low yields during the Sonagas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Troubleshooting & Technical Support Center . This guide is specifically designed for discovery chemists, process scientists, and drug development professionals facing low yields during the Sonagashira cross-coupling of pyrrolopyridines (azaindoles).

Pyrrolopyridines are privileged pharmacophores in medicinal chemistry, but their rich electronic nature and multiple coordinating heteroatoms make them notoriously difficult substrates for palladium-catalyzed cross-couplings. Below, we break down the mechanistic failure points, provide a diagnostic workflow, and offer validated solutions.

Part 1: Diagnostic Workflow for Azaindole Couplings

Before adjusting your stoichiometry or abandoning the scaffold, use the diagnostic logic below to identify the specific mechanistic bottleneck in your catalytic cycle.

TroubleshootingWorkflow Start Low Yield in Pyrrolopyridine Sonagashira Coupling CheckAlkyne Is the terminal alkyne fully consumed? Start->CheckAlkyne Glaser Issue: Glaser Homocoupling (Cu-mediated side reaction) CheckAlkyne->Glaser Yes (No product) CheckNH Is the pyrrole N-H protected? CheckAlkyne->CheckNH No (Stalled reaction) CuFree Solution: Use Cu-free conditions (e.g., Pd(OAc)2, XPhos) Glaser->CuFree Protect Solution: Protect N-H (Use PhSO2 or SEM) CheckNH->Protect No Coordination Issue: Catalyst Poisoning by Pyridine Nitrogen CheckNH->Coordination Yes Ligand Solution: Use bulky/electron-rich ligands to accelerate oxidative addition Coordination->Ligand

Diagnostic workflow for troubleshooting pyrrolopyridine Sonagashira couplings.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My terminal alkyne is completely consumed according to LC-MS, but my azaindole starting material remains untouched. What is happening? The Causality: You are observing Glaser-Hay homocoupling . In a standard Sonagashira reaction, the copper(I) co-catalyst facilitates the formation of a copper acetylide. However, in the presence of trace oxygen, copper rapidly oxidizes the alkyne to form a diyne byproduct. Because pyrrolopyridines (especially 7-azaindole) can act as bidentate ligands, they often coordinate to the palladium center, slowing down the productive oxidative addition and transmetalation steps. This kinetic delay allows the copper-mediated homocoupling to outcompete the cross-coupling[1]. The Solution: Switch to a Copper-Free Sonagashira protocol. By removing copper, you eliminate the pathway for Glaser coupling. To compensate for the lack of copper-facilitated transmetalation, use an electron-rich, bulky ligand (such as XPhos) to accelerate the oxidative addition of the stubborn azaindole halide.

Q2: I protected the pyrrole nitrogen with a Tosyl (Ts) group, but I am seeing complex mixtures and deprotection during the reaction. Why? The Causality: The basic conditions required for Sonagashira coupling (e.g., amines or inorganic bases like Cs2​CO3​ at elevated temperatures) can easily cleave certain protecting groups. It is well-documented that tosylate protection at the 2-position of substituted 7-azaindoles is highly unstable under cross-coupling conditions, leading to premature deprotection. Once the free N-H is exposed, it can poison the catalyst or undergo competing N-alkynylation[2]. The Solution: Switch to a benzenesulfonyl ( PhSO2​ ) or SEM (2-(trimethylsilyl)ethoxymethyl) protecting group. These exhibit significantly higher stability under basic cross-coupling conditions[2].

Q3: Does the position of the halogen on the pyrrolopyridine ring dictate the yield? The Causality: Absolutely. The electron density across the azaindole ring is highly uneven. Halogens at the 2- and 6-positions (adjacent to the heteroatoms) reside on electron-deficient carbons, making them highly susceptible to oxidative addition by Pd(0). Conversely, the 3-position is electron-rich, requiring highly active catalyst systems to overcome the activation energy barrier. Furthermore, unprotected 3-halo-azaindoles often fail entirely due to competing coordination[1].

Quantitative Data: Yield Expectations based on Azaindole Substitution
Pyrrolopyridine ScaffoldHalogen PositionN-Protecting GroupDominant IssueExpected Yield RangeRecommended Optimization
7-Azaindole 2-BromoNone (N-H free)Catalyst poisoning / Poor solubility< 20% Protect N-H; use polar aprotic solvent.
7-Azaindole 2-BromoN-Tosyl (Ts)Protecting group cleavage30 - 40% Switch to N-Benzenesulfonyl ( PhSO2​ ).
7-Azaindole 3-IodoN-SEM or N-BocGlaser homocoupling50 - 60% Rigorous degassing; switch to Cu-free.
5-Azaindole 4-ChloroN- PhSO2​ Slow oxidative addition10 - 30% Use bulky ligands (XPhos); heat to 80 °C.

Part 3: Validated Experimental Protocol

To overcome the dual threats of catalyst poisoning and Glaser homocoupling, we recommend the following self-validating, Copper-Free Sonagashira Coupling protocol for challenging protected azaindoles.

Step-by-Step Methodology: Copper-Free Coupling of Protected Azaindoles

1. Reagent Preparation & Setup

  • Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar.

  • Add the protected halo-pyrrolopyridine (1.0 equiv, typically 0.5 mmol), Pd(OAc)2​ (5 mol %, 0.025 mmol), XPhos (10 mol %, 0.05 mmol), and anhydrous Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Self-Validation Check: Ensure the Cs2​CO3​ is finely milled and strictly anhydrous; clumped base will severely limit the transmetalation rate.

2. Rigorous Degassing (Critical Step)

  • Seal the vial with a PTFE septum.

  • Subject the vessel to three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Argon.

  • Causality: Even in copper-free conditions, trace oxygen can degrade the electron-rich XPhos ligand, killing the active Pd(0) species.

3. Solvent and Alkyne Addition

  • Add anhydrous, degassed Acetonitrile (2.5 mL, 0.2 M) via syringe.

  • Add the terminal alkyne (1.5 equiv, 0.75 mmol) via syringe. (If the alkyne is a solid, add it during Step 1).

  • Self-Validation Check: Upon stirring at room temperature, the mixture should transition from a reddish-brown suspension to a pale yellow/orange color, indicating the successful reduction of Pd(II) to the active Pd(0)-XPhos complex.

4. Reaction Execution & Monitoring

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block for 12–24 hours.

  • Self-Validation Check: At the 4-hour mark, pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. You should observe the product mass. If you observe the mass of the diyne (homocoupled alkyne), your degassing protocol was insufficient.

5. Workup and Isolation

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically a gradient of Hexanes/Ethyl Acetate) to isolate the alkynylated azaindole.

Part 4: References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI (Catalysts) URL:[Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Concise Syntheses of Meridianins and Meriolins Using a Catalytic Domino Amino-Palladation Reaction Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) Stability &amp; Handling

Welcome to the Advanced Technical Support Center for the handling, synthesis, and troubleshooting of the 1H-pyrrolo[3,2-c]pyridine (commonly known as 5-azaindole) scaffold. As a bioisostere of indole and purine, this sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the handling, synthesis, and troubleshooting of the 1H-pyrrolo[3,2-c]pyridine (commonly known as 5-azaindole) scaffold. As a bioisostere of indole and purine, this scaffold is highly valued in drug development (e.g., MPS1 inhibitors)[1]. However, its dual-heteroatom nature presents unique stability challenges under pH extremes.

This guide is designed for researchers and application scientists to diagnose degradation pathways, understand the underlying mechanistic causality, and implement self-validating experimental protocols.

Mechanistic Overview: The Dual Nature of 5-Azaindole

The 1H-pyrrolo[3,2-c]pyridine scaffold contains two distinct nitrogen atoms that dictate its pH-dependent stability:

  • N5 (Pyridine Nitrogen): Acts as a weak base (pKa ~5.0). Under acidic conditions, it readily protonates to form a pyridinium cation. While this resonance-stabilizes the cation[2], it withdraws electron density from the entire fused system, making the scaffold susceptible to nucleophilic ring-opening under harsh heating.

  • N1 (Pyrrole Nitrogen): Acts as a weak acid. 5-azaindole is significantly more acidic than a standard indole (by ~2.7 pKa units) due to the electron-withdrawing effect of the adjacent pyridine ring[3]. Under basic conditions, it deprotonates to form a highly nucleophilic aza-indolide anion, which is prone to oxidation and unwanted electrophilic attack[4].

Diagnostic Logic Tree

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 10) Start 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Scaffold Acidic N5 Protonation (Pyridine Ring) Start->Acidic Basic N1 Deprotonation (Pyrrole Ring) Start->Basic AcidDeg Electrophilic Attack / Polymerization Acidic->AcidDeg Carbocations / Heat AcidFix Add Scavengers (TIPS, Phenol) AcidDeg->AcidFix Mitigation BaseDeg Oxidation / Unwanted N-Alkylation Basic->BaseDeg O2 / Electrophiles BaseFix N1 Protection (SEM, Tosyl) BaseDeg->BaseFix Mitigation

Degradation pathways and mitigation strategies for 1H-pyrrolo[3,2-c]pyridine under pH extremes.

Quantitative Stability Data

To predict the behavior of your specific derivative, reference the baseline physicochemical properties of the unsubstituted 1H-pyrrolo[3,2-c]pyridine scaffold below:

Property / ConditionValue / ObservationMechanistic Rationale
pKa (N1, Pyrrole) ~13.5 (Water), ~30.0 (MeCN)Deprotonation yields a highly reactive aza-indolide anion[3].
pKa (N5, Pyridine) ~5.0 - 5.5 (Water)Protonation yields a pyridinium cation, deactivating the ring[2].
Stability at pH < 2 Moderate to LowN5 protonation makes the scaffold vulnerable to nucleophilic ring-opening upon prolonged heating.
Stability at pH 7-8 HighThe neutral scaffold is highly stable under ambient conditions and physiological pH[1].
Stability at pH > 12 LowN1 deprotonation drastically increases HOMO energy, leading to susceptibility to atmospheric oxidation and dimerization[4].

Troubleshooting FAQs

Q1: Why am I observing multiple degradation spots on TLC during the acidic removal of a Boc protecting group? Causality: When you use strong acids like Trifluoroacetic acid (TFA) or HCl to remove a Boc group, the N5 pyridine nitrogen is instantly protonated. Simultaneously, the cleavage of the Boc group generates highly reactive tert-butyl carbocations. Because the pyrrole ring (specifically the C2 and C3 positions) retains some nucleophilic character even when N5 is protonated, these carbocations will attack the scaffold, leading to C-alkylation and polymerization. Solution: You must introduce carbocation scavengers (e.g., Triisopropylsilane (TIPS) or anisole) into the reaction mixture before adding the acid. See Protocol A .

Q2: My scaffold degrades into a black tar during basic cross-coupling reactions (e.g., Sonogashira or Suzuki). How do I prevent this? Causality: Basic conditions (e.g., KOtBu, Cs2CO3) easily deprotonate the N1 position[4]. The resulting aza-indolide anion is highly electron-rich. At the elevated temperatures required for cross-coupling, trace oxygen in the solvent causes single-electron transfer (SET) oxidation of the anion, leading to radical dimerization and complete degradation. Furthermore, nucleophilic displacement can sometimes trigger structural rearrangements to other azaindole isomers[2]. Solution: You must mask the N1 acidity. Protect the N1 position with a robust group such as 2-(Trimethylsilyl)ethoxymethyl (SEM) or Tosyl prior to any base-mediated cross-coupling. See Protocol B .

Validated Experimental Protocols

The following workflows are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that you can verify the integrity of the scaffold at each critical juncture.

Protocol A: Mild Acidic Deprotection with Scavengers

Use this protocol to remove acid-labile protecting groups (e.g., Boc, Trityl) from side chains without degrading the 1H-pyrrolo[3,2-c]pyridine core.

  • Preparation: Dissolve the protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition (Critical Step): Add Triisopropylsilane (TIPS) (2.0 eq) and water (2.0 eq). Causality: TIPS intercepts carbocations faster than the azaindole core can react with them.

  • Acidification: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic acid (TFA) until the solvent ratio is 4:1 DCM:TFA.

  • Self-Validation (IPC): After 2 hours, remove a 10 µL aliquot. Quench it immediately in 100 µL of saturated aqueous NaHCO3, extract with 100 µL Ethyl Acetate, and analyze via LCMS.

    • Success Criterion: The LCMS must show the desired mass without +56 Da (tert-butyl) adducts. If adducts are present, the scavenger concentration was too low.

  • Workup: Concentrate the mixture under reduced pressure without heating (T < 30 °C) to prevent acid-catalyzed ring opening. Neutralize the residue with saturated NaHCO3 until pH 8 is reached before extraction.

Protocol B: N1-Protection via SEM-Cl for High-pH Stability

Use this protocol to shield the pyrrole nitrogen before subjecting the scaffold to strong bases or transition-metal catalysis.

  • Deprotonation: Dissolve the 1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C under an Argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Visual Cue: The solution will bubble (H2 gas evolution) and may turn a deep yellow/orange, indicating the formation of the aza-indolide anion.

  • Alkylation: Stir for 30 minutes at 0 °C. Dropwise, add SEM-Cl (1.1 eq). Stir for an additional 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation (IPC): Quench a 10 µL aliquot in 100 µL of Methanol. Analyze via TLC (Hexanes:EtOAc).

    • Success Criterion: The highly polar starting material spot should completely disappear, replaced by a significantly less polar spot (due to the loss of the NH hydrogen bond donor).

  • Quench & Recovery: Cool the main reaction flask back to 0 °C and strictly quench with saturated aqueous NH4Cl. Causality: NH4Cl safely neutralizes unreacted NaH without raising the pH to levels that would degrade the newly formed product. Extract with Ethyl Acetate, wash heavily with brine (to remove DMF), dry over MgSO4, and concentrate.

References

  • Source: nih.
  • Source: tugraz.
  • Source: nuph.edu.
  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1H-pyrrolo[3,2-c]pyridine Functionalization

Welcome to the technical support center for the functionalization of the 1H-pyrrolo[3,2-c]pyridine scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of the 1H-pyrrolo[3,2-c]pyridine scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. The unique electronic nature of the 5-azaindole core, with its electron-rich pyrrole ring fused to an electron-deficient pyridine ring, presents both opportunities and challenges in its synthetic manipulation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its functionalization.

I. General Considerations for Functionalizing 1H-pyrrolo[3,2-c]pyridine

The reactivity of the 1H-pyrrolo[3,2-c]pyridine core is dictated by the interplay of its two fused rings. The pyrrole moiety is susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution, particularly when appropriately activated. The acidic N-H proton of the pyrrole can also interfere with many metal-catalyzed reactions, often necessitating the use of a protecting group.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of heteroaromatic compounds. However, their success with the 1H-pyrrolo[3,2-c]pyridine scaffold is highly dependent on the careful optimization of several parameters.

FAQ 1: My Suzuki-Miyaura coupling is giving low to no yield. What are the likely causes and how can I troubleshoot it?

Low or no yield in a Suzuki-Miyaura coupling of a halogenated 1H-pyrrolo[3,2-c]pyridine is a common issue. The problem can usually be traced back to the catalyst system, reaction conditions, or the stability of the reagents.

Underlying Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will lead to a stalled or inefficient reaction. The electron-deficient nature of the pyridine ring can make the oxidative addition of palladium to the C-X bond more challenging compared to electron-rich aromatics. Furthermore, the unprotected N-H of the pyrrole ring can coordinate to the palladium center, leading to catalyst inhibition.[2]

Troubleshooting Workflow:

start Low/No Yield in Suzuki Coupling catalyst Catalyst System Issues? start->catalyst conditions Suboptimal Conditions? start->conditions reagents Reagent Integrity? start->reagents catalyst_choice catalyst_choice catalyst->catalyst_choice Inappropriate Catalyst/Ligand? catalyst_deactivation catalyst_deactivation catalyst->catalyst_deactivation Catalyst Deactivation? temp temp conditions->temp Incorrect Temperature? base base conditions->base Wrong Base? solvent solvent conditions->solvent Poor Solvent Choice? boronic_acid boronic_acid reagents->boronic_acid Boronic Acid Decomposition? n_protection n_protection reagents->n_protection N-H Interference? catalyst_solution catalyst_solution catalyst_choice->catalyst_solution Solution: Screen Catalysts & Ligands deactivation_solution deactivation_solution catalyst_deactivation->deactivation_solution Solution: Ensure Inert Atmosphere, Use Pre-catalyst temp_solution temp_solution temp->temp_solution Solution: Optimize Temperature (e.g., 80-120 °C) base_solution base_solution base->base_solution Solution: Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) solvent_solution solvent_solution solvent->solvent_solution Solution: Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O) boronic_acid_solution boronic_acid_solution boronic_acid->boronic_acid_solution Solution: Use Fresh Boronic Acid/Ester, Check for Protodeboronation n_protection_solution n_protection_solution n_protection->n_protection_solution Solution: Protect Pyrrole Nitrogen (e.g., Boc, SEM)

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Recommendations:

  • Catalyst and Ligand Selection: For challenging substrates like electron-deficient heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using more active pre-catalysts such as XPhos-Pd-G2, which can facilitate the formation of the active Pd(0) species.[2] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often crucial for promoting the oxidative addition and reductive elimination steps.[3]

  • N-Protection: The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle. Protecting the nitrogen with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can significantly improve yields by preventing catalyst inhibition.[4][5] While Boc protection is common, it can be unstable under certain cross-coupling conditions; the SEM group often offers greater stability.[4]

  • Base and Solvent: The choice of base is critical for activating the boronic acid.[1] A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. The solvent system also plays a key role; mixtures of an organic solvent (e.g., dioxane, toluene) and water are commonly used to dissolve both the organic and inorganic reagents.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid before transmetalation occurs. This can be minimized by using fresh, high-purity boronic acids or their corresponding boronate esters, and by carefully optimizing the base and temperature.

ParameterRecommended Starting Conditions
Catalyst Pd(PPh₃)₄ (5 mol%) or XPhos-Pd-G2 (2 mol%)
Ligand XPhos (if using Pd(OAc)₂)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling on halogenated 1H-pyrrolo[3,2-c]pyridines.

FAQ 2: My Buchwald-Hartwig amination is sluggish and gives significant side products. How can I improve the reaction?

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its application to electron-deficient heteroaryl halides like those of 1H-pyrrolo[3,2-c]pyridine can be challenging.

Underlying Causality: The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] For electron-deficient systems, the oxidative addition can be slow. A common side reaction is hydrodehalogenation, where the starting halide is reduced.[6]

Troubleshooting Strategies:

  • Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands is paramount for successful Buchwald-Hartwig aminations on heteroaryl halides. Ligands such as Xantphos, BINAP, and dppf have been shown to be effective.[8] These ligands stabilize the palladium catalyst and facilitate the reductive elimination step.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[9] The choice of base can influence the rate of both the desired amination and competing side reactions.

  • Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used. The reaction temperature often needs to be elevated (e.g., 100-120 °C) to drive the reaction to completion, especially with less reactive aryl chlorides.

ParameterRecommended Starting Conditions
Catalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand Xantphos or BINAP (1.2-1.5 equivalents relative to Pd)
Base NaOtBu or LiHMDS (1.5-2.5 equivalents)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 100-120 °C
Atmosphere Inert (Nitrogen or Argon)

Table 2: Recommended starting conditions for Buchwald-Hartwig amination on halogenated 1H-pyrrolo[3,2-c]pyridines.

FAQ 3: I am observing significant homocoupling of my alkyne in Sonogashira reactions. What is the cause and how can I prevent it?

The Sonogashira coupling is an excellent method for forming C-C triple bonds, but it is often plagued by the formation of 1,3-diynes (Glaser coupling), which arise from the homocoupling of the terminal alkyne.[10]

Underlying Causality: The copper(I) co-catalyst, which is essential for the activation of the alkyne, can also promote its oxidative homocoupling, especially in the presence of oxygen.[8][10]

Mitigation Strategies:

start Alkyne Homocoupling in Sonogashira oxygen Oxygen Contamination? start->oxygen copper Excess Copper(I)? start->copper alkyne_conc High Alkyne Concentration? start->alkyne_conc oxygen_solution oxygen_solution oxygen->oxygen_solution Solution: Thoroughly Degas Solvents and Reagents copper_solution copper_solution copper->copper_solution Solution: Reduce Cu(I) Loading or Use Copper-Free Conditions alkyne_conc_solution alkyne_conc_solution alkyne_conc->alkyne_conc_solution Solution: Slow Addition of Alkyne

Caption: Strategies to minimize alkyne homocoupling.

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Solvents and the amine base should be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[11][12]

  • Copper-Free Conditions: In cases where homocoupling remains a significant issue, switching to a copper-free Sonogashira protocol can be highly effective.[13] These reactions often require a higher catalyst loading or more specialized ligands but completely eliminate the primary pathway for homocoupling.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[11]

  • Choice of Amine Base: The amine base (e.g., triethylamine, diisopropylamine) plays a dual role as a base and a solvent. Using a freshly distilled, anhydrous amine is crucial.

ParameterRecommended Starting Conditions
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (1-5 mol%)
Base Triethylamine or Diisopropylamine (anhydrous)
Solvent THF or DMF (anhydrous, degassed)
Temperature Room Temperature to 80 °C
Atmosphere Strictly Inert (Nitrogen or Argon)

Table 3: Recommended starting conditions for Sonogashira coupling on halogenated 1H-pyrrolo[3,2-c]pyridines.

III. Alternative Functionalization Strategies and Troubleshooting

Beyond cross-coupling reactions, direct C-H activation and lithiation-borylation are powerful methods for the functionalization of the 1H-pyrrolo[3,2-c]pyridine core.

FAQ 4: I am attempting a direct C-H arylation, but I am getting poor regioselectivity. How can I control the position of functionalization?

Direct C-H arylation is an attractive strategy as it avoids the need for pre-halogenation. However, controlling regioselectivity can be challenging.

Underlying Causality: The regioselectivity of C-H activation is governed by a combination of electronic and steric factors. The C-H bonds on the pyrrole ring are generally more electron-rich and thus more susceptible to electrophilic palladation. On the pyridine ring, the electronic properties of the C-H bonds are influenced by the nitrogen atom and any existing substituents.[14]

Strategies for Controlling Regioselectivity:

  • Directing Groups: The installation of a directing group can provide excellent control over the site of C-H activation. While this adds extra steps, the high regioselectivity often justifies the effort.

  • Catalyst and Ligand Control: The choice of palladium catalyst and ligand can influence the regioselectivity. For example, in some pyridine systems, certain ligands can favor arylation at the C-3 or C-4 positions.[14]

  • Electronic Effects of Substituents: The presence of electron-withdrawing groups on the pyridine ring can direct C-H activation to specific positions.[14]

FAQ 5: My lithiation-borylation reaction is not proceeding cleanly. What are the key parameters to optimize?

Lithiation followed by trapping with a boronic ester is a versatile method for introducing a boronic acid moiety, which can then be used in Suzuki couplings or other transformations.

Underlying Causality: The success of this two-step process depends on the efficient and regioselective formation of the lithiated intermediate and its subsequent clean reaction with the boronic ester. The stability of the lithiated species is a major concern.

Optimization and Troubleshooting:

start Issues in Lithiation-Borylation lithiation Inefficient Lithiation? start->lithiation borylation Poor Borylation? start->borylation decomposition Decomposition of Intermediate? start->decomposition base_choice base_choice lithiation->base_choice Incorrect Base? electrophile electrophile borylation->electrophile Unreactive Boronic Ester? temp_control temp_control decomposition->temp_control Temperature Too High? base_solution base_solution base_choice->base_solution Solution: Use Stronger Base (e.g., s-BuLi, t-BuLi), Consider Additives (TMEDA) electrophile_solution electrophile_solution electrophile->electrophile_solution Solution: Use More Reactive Boronic Ester (e.g., pinacol vs. neopentyl glycol) temp_solution temp_solution temp_control->temp_solution Solution: Maintain Low Temperature (-78 °C)

Sources

Troubleshooting

Use of protecting groups in 1H-pyrrolo[3,2-c]pyridine synthesis

Welcome to the Technical Support Center for 1H-pyrrolo[3,2-c]pyridine (commonly known as 5-azaindole) synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals who requir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-pyrrolo[3,2-c]pyridine (commonly known as 5-azaindole) synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and regioselective functionalization of the 5-azaindole core.

The electron-deficient nature of the pyridine ring combined with the electron-rich pyrrole ring makes 5-azaindoles highly susceptible to side reactions, catalyst poisoning, and poor regiocontrol. Strategic use of N-1 protecting groups is not just a synthetic convenience—it is the mechanistic foundation for successful functionalization.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-6 position fail or give low yields when using unprotected 1H-pyrrolo[3,2-c]pyridine? Causality & Solution: The free N-1 pyrrole nitrogen is highly nucleophilic and can coordinate with palladium catalysts, leading to severe catalyst poisoning or unwanted N-arylation. Researchers consistently observe that when the N-1 position is unprotected ( R1​=H ), transformations such as C-6 amination or cross-coupling are exceptionally low-yielding[1]. Actionable Fix: Install a tert-butyloxycarbonyl (Boc) group prior to the cross-coupling step[1]. The Boc group is strongly electron-withdrawing, which delocalizes the nitrogen lone pair, drastically reducing its ability to coordinate with the metal catalyst. Once the coupling is complete, the Boc group can be cleanly and easily removed using NaOMe in anhydrous methanol/THF or under acidic conditions (e.g., TFA)[2].

Q2: I need to functionalize the C-2 position via Directed Ortho-Metalation (DoM), but I am getting a complex mixture of regioisomers. What protecting group should I use? Causality & Solution: Standard alkyl or acyl protecting groups do not provide sufficient directing ability or stability under strong lithiation conditions (e.g., n -BuLi or LDA). Actionable Fix: Utilize a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The oxygen atom within the SEM ether acts as a Lewis base, chelating the lithium cation and directing the metalation specifically to the adjacent C-2 position. Conversely, if you want to prevent lithiation at C-2 to force functionalization elsewhere (like C-4 or C-5), you should use a bulky triisopropylsilyl (TIPS) group, which sterically blocks the C-2 proton from being abstracted[3].

Q3: I used a benzyl (Bn) protecting group for my early-stage synthesis, but the deprotection step is destroying my final compound. What are the alternatives? Causality & Solution: Benzyl deprotection typically requires harsh dissolving metal reduction conditions (e.g., sodium in liquid ammonia) or aggressive hydrogenolysis[4]. These conditions will readily reduce or cleave other sensitive functional groups (like halogens, alkenes, or alkynes) present on your functionalized azaindole core. Actionable Fix: Switch to a phenylsulfonyl (PhSO 2​ ) protecting group. It provides excellent stability during basic and electrophilic aromatic substitution reactions but offers the distinct advantage of facile deprotection under mild basic conditions (e.g., NaOH) or by pyrolysis, preserving the integrity of your complex molecule[4].

Part 2: Strategic Workflows & Visualizations

G Start 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Boc Boc Protection (Prevents Catalyst Poisoning) Start->Boc SEM SEM / TIPS Protection (Regiocontrol via Chelation/Sterics) Start->SEM PhSO2 Phenylsulfonyl Protection (Mild Deprotection Profile) Start->PhSO2 Coupling Pd-Catalyzed Cross-Coupling (C-6) Boc->Coupling DoM Directed Ortho-Metalation (C-2 or C-4) SEM->DoM EAS Electrophilic Aromatic Substitution PhSO2->EAS Deprotect1 Deprotection (NaOMe/MeOH or TFA) Coupling->Deprotect1 Deprotect2 Deprotection (TBAF or HCl) DoM->Deprotect2 Deprotect3 Deprotection (NaOH or Pyrolysis) EAS->Deprotect3

Workflow for selecting N-1 protecting groups in 5-azaindole synthesis based on reaction type.

G Base 1H-pyrrolo[3,2-c]pyridine Core SEM SEM Protection (Chelation-Directed) Base->SEM TIPS TIPS Protection (Steric Blocking) Base->TIPS Lithiation1 n-BuLi / THF (-78°C) SEM->Lithiation1 Lithiation2 n-BuLi / THF (-78°C) TIPS->Lithiation2 Result1 C-2 Lithiation (Major Product) Lithiation1->Result1 Result2 C-4 or C-6 Lithiation (C-2 Blocked) Lithiation2->Result2

Regioselectivity control in 5-azaindole lithiation via protecting group sterics and chelation.

Part 3: Quantitative Data & Protecting Group Comparison

To optimize your synthetic route, consult the following table summarizing the quantitative and qualitative properties of common N-1 protecting groups for 1H-pyrrolo[3,2-c]pyridines.

Protecting GroupInstallation ReagentsCleavage ReagentsPrimary Application / Directing AbilityCross-Coupling Yield Impact
Boc (tert-butyloxycarbonyl)Boc 2​ O, DMAP, THF/DCMNaOMe/MeOH, or TFA/DCM[2]Prevents Pd-catalyst poisoning; Electron-withdrawingHigh (Boosts yields from <20% to >80%)[1]
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFTBAF, or HCl/MeOHExcellent DoM directing group (chelates Li + to C-2)Moderate
TIPS (Triisopropylsilyl)TIPS-Cl, NaH, THFTBAF, THFSteric blocker; prevents C-2 lithiation[3]Moderate
PhSO 2​ (Phenylsulfonyl)PhSO 2​ Cl, NaH, THF, 0°CNaOH/MeOH, or Pyrolysis[4]Stable to bases; mild deprotection profileModerate to High
Bn (Benzyl)BnBr, NaH, DMFNa/NH 3​ (liq), or H 2​ /Pd-CPermanent protection; harsh deprotection required[4]Low (Deprotection destroys sensitive targets)

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific checkpoints listed, you can mechanically verify the success of each step without waiting for final downstream assays.

Protocol A: N-1 Boc Protection of 1H-pyrrolo[3,2-c]pyridine (Prior to Cross-Coupling)

Mechanistic Goal: Render the pyrrole nitrogen non-nucleophilic to enable C-6 palladium-catalyzed functionalization[1].

  • Preparation: In an oven-dried flask under inert atmosphere (N 2​ or Ar), dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group.

  • Addition: Dropwise add di-tert-butyl dicarbonate (Boc 2​ O) (1.2 equiv) at room temperature. Stir for 2-4 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc). The product will run significantly higher (higher Rf​ ) than the highly polar, hydrogen-bonding starting material.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2 (NMR): Analyze the crude product via 1 H-NMR. Self-Validation: The reaction is successful if the broad N-H pyrrole peak (typically >11.0 ppm in DMSO-d6) has completely disappeared, and a sharp singlet integrating to 9H appears around 1.6 ppm[5].

Protocol B: N-1 Phenylsulfonyl Protection (For Mild Deprotection Workflows)

Mechanistic Goal: Install a robust protecting group that survives strong nucleophiles but can be cleaved without dissolving metal reduction[4].

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under N 2​ .

  • Addition of Substrate: Slowly add a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in THF. Stir at 0 °C for 30 minutes until H 2​ gas evolution ceases. Causality: Complete deprotonation is required to form the highly reactive indolyl anion.

  • Electrophilic Quench: Dropwise add benzenesulfonyl chloride (PhSO 2​ Cl) (1.1 equiv). Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation Checkpoint 1 (Visual): The reaction mixture will typically transition from a cloudy suspension (the sodium salt) to a clear or slightly yellow homogeneous solution as the protected product forms[4].

  • Workup: Carefully quench with ice water. Extract with DCM (3x). Wash organics with brine, dry over MgSO 4​ , and concentrate.

  • Validation Checkpoint 2 (NMR): In 1 H-NMR, confirm the addition of 5 new aromatic protons (multiplets between 7.50–8.00 ppm) corresponding to the phenylsulfonyl ring, alongside the disappearance of the pyrrole N-H proton.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC. nih.gov. Available at: [Link]

  • EFFICIENT MULTISTEP SYNTHESIS AND SPECTRAL CHARACTERIZATION OF DIHYDROPYRROLO [3, 2-c] PYRIDINE-4-ONE DERIVATIVES. rasayanjournal.co.in. Available at: [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. tugraz.at. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC. nih.gov. Available at: [Link]

  • A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins | The Journal of Organic Chemistry. acs.org. Available at: [Link]

Sources

Optimization

Scale-Up Synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the scale-up synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine. As a highly valued azaindole scaffold in medicinal chemistry—frequently utilized in the development of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine. As a highly valued azaindole scaffold in medicinal chemistry—frequently utilized in the development of kinase inhibitors and nortopsentin analogues—its synthesis at the kilogram scale presents unique thermodynamic and regiochemical challenges.

This guide is engineered for process chemists and drug development professionals. It moves beyond standard laboratory procedures to provide causality-driven, self-validating protocols that ensure high yield, strict regiocontrol, and operational safety during scale-up.

Process Overview & Strategic Pathway

The most robust route to 1-Methyl-1H-pyrrolo[3,2-c]pyridine avoids hazardous nitration/reduction sequences by utilizing a convergent Larock heteroannulation followed by a regioselective N-alkylation .

Workflow N1 3-Amino-4-chloropyridine Starting Material N2 Sonogashira Coupling TMS-Acetylene, Pd/Cu N1->N2 Step 1: Degassing & Coupling N3 Larock Heteroannulation KOtBu, THF, -10°C to RT N2->N3 Step 2: Base-Mediated Cyclization N4 1H-pyrrolo[3,2-c]pyridine Core Intermediate N3->N4 Isolation & Crystallization N5 Regioselective N-Methylation MeI, KOtBu, TDA-1, Toluene N4->N5 Step 3: Deprotonation & Maturation N6 1-Methyl-1H-pyrrolo[3,2-c]pyridine Target API Scaffold N5->N6 Electrophilic Alkylation

Workflow for the scale-up synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine.

Validated Scale-Up Methodologies

Protocol A: 100g-Scale Synthesis of 1H-pyrrolo[3,2-c]pyridine Core

This protocol optimizes the base-mediated cyclization of electron-deficient azaheterocycles, a step notoriously prone to thermal runaway at scale[1].

Step-by-Step Methodology:

  • Degassing & Coupling: Charge a 2 L jacketed reactor with 3-amino-4-chloropyridine (100 g), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.04 equiv) in a mixture of Et3N and THF (1:1, 1 L). Sparge the system vigorously with Argon for 30 minutes.

    • Causality: Rigorous oxygen exclusion prevents the Cu-catalyzed Glaser homocoupling of the alkyne.

  • Alkyne Addition: Add TMS-acetylene (1.2 equiv) dropwise at 20 °C. Stir for 4 h.

    • Self-Validation Checkpoint: Pull an aliquot for HPLC. The reaction is validated to proceed to Step 3 only when the starting material peak area is < 1%.

  • Controlled Cyclization: Transfer the crude intermediate to a clean reactor containing THF (1 L). Cool the jacket to -10 °C. Add portion-wise over 2 hours[1].

    • Causality: The Larock cyclization is highly exothermic. Portion-wise addition at sub-zero temperatures prevents the thermal degradation and polymerization of the electron-deficient pyridine ring.

  • Isolation: Quench with saturated aqueous NH4Cl. Extract with EtOAc, concentrate, and crystallize the core intermediate from MTBE.

Protocol B: Regioselective N1-Methylation

The pyrrolo[3,2-c]pyridine core possesses two competing nucleophilic sites: the N1 (pyrrole) and N5 (pyridine) nitrogens. This protocol forces absolute regioselectivity toward N1[2].

Step-by-Step Methodology:

  • Deprotonation: To a suspension of 1H-pyrrolo[3,2-c]pyridine (50 g) in anhydrous toluene (1.5 L), add KOtBu (1.35 equiv) and (2 mol%) at 0 °C[2].

  • Maturation Phase: Stir the mixture at 25 °C for 4 hours.

    • Causality: This maturation period is critical. TDA-1 acts as a highly efficient phase-transfer catalyst that chelates the potassium cation. This breaks up aggregates in the non-polar toluene, generating a "naked," highly reactive N1-anion while the neutral N5 pyridine nitrogen remains unreactive.

  • Alkylation: Cool the reactor back to 0 °C. Add iodomethane (1.05 equiv) dropwise. Stir for 16 h at 25 °C.

  • Validation & Workup:

    • Self-Validation Checkpoint: Perform TLC (DCM/MeOH 9:1). The polar starting material (Rf ~0.2) must completely shift to the less polar N1-methylated product (Rf ~0.6).

    • Evaporate the toluene, partition between water and DCM, and concentrate the organic layer to yield the final product.

Quantitative Data: Methylation Optimization

The table below summarizes the critical impact of solvent and additive selection on the regiochemical outcome of the methylation step.

Solvent SystemBaseChelating AdditiveTemperature ProfileN1 : N5 RegioselectivityIsolated Yield (N1)
DMF (Polar Aprotic)NaHNone25 °C45 : 5538%
THF (Moderate)KOtBuNone0 °C75 : 2562%
Toluene (Non-Polar) KOtBu TDA-1 (2 mol%) 0 °C → 25 °C >98 : 2 88%

Troubleshooting & FAQs

Q1: We are observing significant quaternization at the pyridine nitrogen (N5) during methylation. How do we shift selectivity entirely to N1?

Root Cause: The pyridine nitrogen (N5) is inherently nucleophilic. If you are using a polar aprotic solvent (like DMF or MeCN), the solvent stabilizes free ions, allowing the N5 lone pair to compete effectively with the N1 anion for the methylating agent. Resolution: Switch your solvent system to Toluene and introduce TDA-1. As illustrated in the logic pathway below, the non-polar environment suppresses N5 reactivity, while TDA-1 chelation guarantees N1 attack[2].

Regioselectivity Core 1H-pyrrolo[3,2-c]pyridine Anion PathA Polar Solvent (DMF) No Chelator Core->PathA Favors free ions PathB Non-Polar Solvent (Toluene) TDA-1 Chelator Core->PathB Tight ion pairing OutcomeA N5 Quaternization (Pyridine Attack) PathA->OutcomeA Kinetic Control OutcomeB N1 Methylation (Pyrrole Attack) PathB->OutcomeB Thermodynamic Sink

Logical pathway determining N1 vs N5 regioselectivity during methylation.
Q2: The Larock cyclization step experiences a severe yield drop and tar formation when scaling from 10 g to 100 g. What is the mitigation strategy?

Root Cause: The base-mediated cyclization of the alkyne intermediate is highly exothermic. At the 10 g scale, ambient flask cooling is sufficient. At the 100 g scale, poor heat dissipation leads to localized hot spots, causing the electron-deficient pyrimidine/pyridine ring to rapidly degrade and polymerize[1]. Resolution: Do not add the base in one portion. Implement a controlled, portion-wise addition of KOtBu (1.2 equiv) in THF at -10 °C. Ensure your reactor has a high cooling jacket surface-area-to-volume ratio, and only allow the mixture to warm to room temperature after the exotherm has completely subsided.

Q3: How can we avoid column chromatography for the purification of the final 1-Methyl-1H-pyrrolo[3,2-c]pyridine at the kilogram scale?

Root Cause: Azaindoles streak heavily on silica gel due to their basicity and strong hydrogen-bonding capabilities, making chromatography unviable for large-scale manufacturing. Resolution: Utilize an acid-base extraction followed by crystallization. Post-methylation, extract the organic layer with 1M HCl. The target compound will move to the aqueous layer as a water-soluble hydrochloride salt (leaving organic impurities behind). Neutralize the aqueous layer with cold aqueous NaHCO3 to pH 8 to precipitate the free base, which can then be recrystallized from an Ethyl Acetate/Heptane gradient.

References

  • Pecoraro, C., Carbone, D., Aiello, D., & Carbone, A. (2022). "Synthesis and cytotoxic activity of 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-c]pyridine hydrobromides, analogues of the marine alkaloid nortopsentin." Arkivoc, 2022(ii), 30-42. URL: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10. URL: [Link]

Sources

Troubleshooting

Degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives

Technical Support Center: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives System Overview & Troubleshooting Guidelines Welcome to the Application Support Center for 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives System Overview & Troubleshooting Guidelines

Welcome to the Application Support Center for 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. These compounds represent a highly promising class of non-opioid analgesics, sedatives, and COX-1/COX-2 inhibitors, demonstrating efficacy comparable to morphine in preclinical models without the associated toxicity[1]. However, their complex architecture—typically comprising a cyclic imide core linked via an aliphatic chain to an arylamine, piperazine, or tetrahydroisoquinoline moiety—presents unique stability challenges during formulation and assay development[2].

As a Senior Application Scientist, I have designed this guide to provide researchers with a mechanistic understanding of these degradation pathways, diagnostic FAQs, and self-validating experimental protocols to ensure absolute data integrity.

Diagnostic FAQ: Troubleshooting Degradation Issues

Q1: My compound degrades rapidly during formulation. What pH range is optimal for stability? A1: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives are extremely unstable in alkaline media (OH⁻) and labile in acidic media (H⁺)[3]. The primary degradation mechanism is the nucleophilic attack on the carbonyl carbons of the cyclic imide (pyrrolo[3,4-c]pyridine-1,3-dione) ring, leading to ring opening and irreversible hydrolysis[4]. Causality & Solution: You must maintain a strictly neutral pH during formulation and storage. If you observe rapid degradation, verify the pH of your buffers and excipients. Use non-nucleophilic buffers (e.g., MOPS or HEPES) adjusted precisely to pH 7.0.

Q2: We synthesized a new analog with a shorter aliphatic chain between the imide nitrogen and the arylamine. Why is it failing oxidation stress tests? A2: The length of the alkyl linker is a critical determinant of both analgesic potency and chemical stability[1]. Shortening the aliphatic chain increases the molecule's sensitivity to hydrolytic and oxidizing factors (e.g., H₂O₂)[3]. Causality & Solution: The proximity of the basic center of the amino residue to the cyclic imide system creates localized electron density shifts that facilitate oxidative cleavage, often targeting the piperazine or arylamine ring[3]. To troubleshoot, consider lengthening the linker (e.g., using a 2-hydroxypropyl chain, which has shown optimal stability and high in vivo activity)[1].

Q3: After leaving our samples on the autosampler overnight, we see multiple new peaks in the HPLC-DAD chromatogram. Is this thermal degradation? A3: It is highly likely to be photodegradation rather than thermal degradation. These derivatives are inherently photolabile[3]. The presence of specific functional groups exacerbates this: for instance, a 1,3,4-tetraisoquinoline group significantly promotes susceptibility to UV/Vis light[3]. Causality & Solution: Paradoxically, structural modifications intended to stabilize the molecule against hydrolysis and oxidation—such as introducing a carbonyl group to the aliphatic chain or a tetrafluoromethyl (CF₃) group to the phenyl ring—will actually increase the molecule's sensitivity to light[3]. Always use amber vials, light-protected autosamplers, and conduct sample preparation under low-actinic lighting.

Q4: What are the primary cleavage sites I should look for in HPLC/MS analysis during forced degradation? A4: Forced degradation targets three primary structural sites depending on the environmental stressor[4]:

  • Pyrrolo[3,4-c]pyridine-1,3-dione ring: The primary target for acid/base hydrolysis.

  • Piperazine ring: Highly susceptible to oxidative cleavage.

  • Tetrahydroisoquinoline ring: Highly susceptible to photolysis.

Structure-Stability Matrix

To aid in lead optimization and formulation design, the following table summarizes how specific structural modifications influence the degradation profile of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives[3],[2].

Structural Feature / ModificationHydrolytic Stability (Acid/Base)Oxidative Stability (H₂O₂)Photostability (Light)Primary Cleavage Target
Neutral pH Environment StableVariableLabileN/A
Short Aliphatic Chain DecreasedDecreasedNo ChangePiperazine / Imide
Carbonyl Group in Chain IncreasedIncreasedDecreased Imide Ring
CF₃ Group on Phenyl Ring IncreasedIncreasedDecreased Imide Ring
1,3,4-Tetraisoquinoline Group No ChangeNo ChangeHighly Decreased Tetrahydroisoquinoline

Validated Experimental Protocol: Forced Degradation & Analytical Workflow

To ensure your degradation data is reliable, this protocol operates as a self-validating system . It follows ICH Q1A/Q1B guidelines while incorporating specific controls for the unique lability of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives[4].

Objective: Achieve strictly 10-20% degradation of the API. Degradation beyond 20% risks the formation of secondary degradation products, which obscure the primary degradation mechanism.

Step 1: System Suitability Test (SST) Before analyzing stressed samples, inject an unstressed reference standard (100 µg/mL) 5 times. Validation Check: The Relative Standard Deviation (RSD) of the peak area must be <2.0%, and the tailing factor must be ≤1.5. This ensures the column is not masking co-eluting degradation products through peak broadening.

Step 2: Sample Preparation & Stress Conditions

  • Stock Solution: Dissolve the derivative in HPLC-grade methanol to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Heat at 60°C for 2 hours.

    • Alkaline: Mix 1 mL stock with 1 mL 0.1 M NaOH. Caution: Due to extreme alkaline instability, start at room temperature for only 15 minutes to prevent total destruction of the imide ring[3].

    • Neutral Control: Mix 1 mL stock with 1 mL HPLC-grade water.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Protect from light and incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose a thin layer of solid compound and a neutral solution (in quartz vials) to 1.2 × 10⁶ lux·h of visible light and 200 W·h/m² of UV light[4].

Step 3: Neutralization & Mass Balance Validation

  • Immediately neutralize the acid/base samples using equimolar amounts of NaOH or HCl to arrest degradation.

  • Validation Check (Mass Balance): Dilute all samples to a theoretical concentration of 100 µg/mL. The sum of the peak areas of the remaining intact API and all degradation products (adjusted for relative response factors) MUST equal 95-105% of the unstressed control peak area. If mass balance fails, secondary degradation or volatilization has occurred, and the stress conditions must be reduced.

Step 4: HPLC-DAD/MS Analysis

  • Column: C18 Reverse-Phase (e.g., 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure ionization for MS while maintaining a slightly acidic pH compatible with the silica column.

  • Detection: Set DAD to scan 200-400 nm. Use positive electrospray ionization (ESI+) for MS to identify the specific cleavage fragments of the piperazine or tetrahydroisoquinoline rings[4].

Mechanistic Visualization

The following diagram illustrates the logical relationship between environmental stressors, structural features, and the primary degradation pathways of these derivatives.

DegradationMechanism Compound Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives Alkaline Alkaline Medium (OH-) Extreme Instability Compound->Alkaline Acidic Acidic Medium (H+) Labile Compound->Acidic Oxidation Oxidizing Agents (H2O2) Structure-Dependent Compound->Oxidation Light Photodegradation (UV/Vis) Inherent Photolability Compound->Light ImideCleavage Cleavage Site 1: Pyrrolo[3,4-c]pyridine Imide Ring Alkaline->ImideCleavage Nucleophilic Attack Acidic->ImideCleavage Hydrolysis PiperazineCleavage Cleavage Site 2: Piperazine Ring Oxidation->PiperazineCleavage Oxidative Cleavage Light->ImideCleavage Photolysis IsoquinolineCleavage Cleavage Site 3: Tetrahydroisoquinoline Ring Light->IsoquinolineCleavage Photolysis ShortChain Short Aliphatic Chain (Increases Sensitivity) ShortChain->Acidic Accelerates ShortChain->Oxidation Accelerates CarbonylCF3 Carbonyl / CF3 Groups (Stabilizes vs Hydrolysis/Oxidation) CarbonylCF3->Acidic Inhibits CarbonylCF3->Oxidation Inhibits CarbonylCF3->Light Accelerates Tetraisoquinoline 1,3,4-Tetraisoquinoline (Promotes Photolability) Tetraisoquinoline->Light Accelerates

Caption: Logical pathways of forced degradation for pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.

References

  • Title: Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Source: MDPI (Molecules) URL:[Link]

  • Title: Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods Source: Journal of AOAC INTERNATIONAL / Oxford Academic URL:[Link]

Sources

Optimization

Refinement of analytical techniques for impure 1-Methyl-1H-pyrrolo[3,2-C]pyridine samples

Welcome to the advanced troubleshooting portal for azaindole derivatives. 1-Methyl-1H-pyrrolo[3,2-c]pyridine is a critical pharmacophore in the development of1[1],[2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for azaindole derivatives. 1-Methyl-1H-pyrrolo[3,2-c]pyridine is a critical pharmacophore in the development of1[1],[2]. However, its synthesis frequently yields complex impurity profiles, including des-methyl precursors, N-oxides, and stubborn regioisomers. This guide provides field-proven, self-validating methodologies to isolate and verify your target compound.

Diagnostic Q&A: Chromatographic Troubleshooting

Q: Why do my N-methyl regioisomers (N1 vs. N5) co-elute as a single broad peak on a standard C18 column? A: Causality: During the3, the methyl group can attach to the pyrrole nitrogen (N1) or the pyridine nitrogen (N5)[3]. Because these regioisomers share identical molecular weights ( [M+H]+=133.07 ) and nearly identical lipophilicities, standard hydrophobic C18 stationary phases cannot differentiate them. Solution & Validation: Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP phase induce strong dipole-dipole and π−π interactions, which are highly sensitive to the distinct electron density distributions of the N1 vs. N5 isomers. Self-Validating Check: Inject a spiked mixture of known N1 and N5 standards. If your method is correctly optimized, you will achieve baseline resolution ( Rs​>1.5 ). If they still co-elute, your mobile phase organic modifier (e.g., methanol vs. acetonitrile) is overpowering the π−π interactions; switch from acetonitrile to methanol to restore selectivity.

Q: My LC-MS shows severe baseline noise and peak tailing for the main product. How do I fix this? A: Causality: The pyridine nitrogen in the pyrrolo[3,2-c]pyridine scaffold has a pKa of approximately 6.8. In standard LC-MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), this nitrogen is fully protonated. The positively charged analyte undergoes severe secondary ion-exchange interactions with un-endcapped, negatively charged residual silanols on the silica column bed, resulting in peak tailing. Solution & Validation: Shift the mobile phase to pH 10.0 using 10 mM Ammonium Bicarbonate. At this pH, the pyridine nitrogen is deprotonated (neutralized), eliminating the ionic interaction. Self-Validating Check: To prove the tailing is chemical (silanol-driven) and not physical (a void in the column bed), inject a neutral probe like toluene. If toluene elutes as a perfectly symmetrical peak while your azaindole tails, the issue is chemical. If both tail, your column bed has collapsed and must be replaced.

Standardized Methodology: High-Resolution LC-MS Impurity Profiling

To systematically separate and identify impurities in your 1-Methyl-1H-pyrrolo[3,2-c]pyridine sample, execute the following4[4].

Step-by-Step Protocol

Step 1: Sample Preparation Dissolve the impure sample in 50:50 Water:Methanol to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could cause column frit blockage.

Step 2: Column Equilibration Install a PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Equilibrate the system with 95% Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0) and 5% Mobile Phase B (Methanol) for at least 10 column volumes until the MS baseline stabilizes.

Step 3: Gradient Execution Execute the optimized gradient detailed in Table 1 . The shallow ramp between 1.0 and 6.0 minutes is critical for resolving structurally similar regioisomers.

Step 4: Detection & Data Extraction Monitor UV absorbance at5[5]. Configure the ESI-MS in positive ion mode (m/z 100-500). Extract the ion chromatogram (EIC) for m/z 133.07 to isolate the target mass from background chemical noise.

Quantitative Chromatographic Parameters

Table 1: Optimized Gradient for Azaindole Regioisomer Separation

Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 10 Buffer)% Mobile Phase B (Methanol)Gradient Curve
0.00.4955Initial
1.00.4955Isocratic
6.00.44060Linear
7.50.4595Linear
9.00.4595Isocratic
9.10.4955Step
12.00.4955Re-equilibration

Analytical Refinement Workflow

Use the following decision tree to guide your method development and structural validation process.

AzaindoleWorkflow Start Impure 1-Methyl-1H-pyrrolo[3,2-c]pyridine Sample LCMS Initial LC-MS Profiling (C18 Column, 0.1% FA) Start->LCMS Assess Are impurities baseline resolved? LCMS->Assess Tail Peak Tailing or Silanol Interactions? Assess->Tail No Prep Preparative HPLC Isolation Assess->Prep Yes Regio Regioisomer Co-elution (e.g., N1 vs N5)? Tail->Regio No pH Adjust Mobile Phase to pH 10.0 (NH4HCO3) Tail->pH Yes PFP Switch to PFP Column (Fluorinated Phase) Regio->PFP Yes pH->LCMS Re-evaluate PFP->LCMS Re-evaluate NMR 2D-NMR (NOESY/HMBC) Structural Confirmation Prep->NMR

Caption: Workflow for the analytical refinement and structural validation of pyrrolo[3,2-c]pyridine samples.

Structural Verification FAQ (NMR)

Q: My preparative HPLC yielded a pure peak with the correct mass ( [M+H]+=133.07 ). How do I definitively prove it is the N1-methyl isomer and not the N5-methyl isomer? A: Causality: Mass spectrometry cannot determine the exact site of methylation. You must utilize6[6]. In a NOESY spectrum, the N1-methyl protons (typically a singlet around δ 3.8–4.0 ppm) will exhibit a strong spatial cross-peak to the adjacent C2-H proton on the pyrrole ring. Conversely, if you have isolated the N5-methyl isomer, the methyl protons will correlate spatially with the C4-H and C6-H protons of the pyridine ring. Self-Validating Check: Before running complex 2D experiments, always run a standard 1D 1 H-NMR to verify the integration. The methyl group should integrate to exactly 3H relative to the 5H of the aromatic core. If the total proton count does not equal 8H, your sample contains co-eluting impurities or residual solvents, rendering 2D-NMR cross-peaks unreliable. Return the sample to the preparative HPLC stage for further refinement.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - Journal of Medicinal Chemistry / PMC - 1

  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - PMC - 2

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein J. Org. Chem. / ResearchGate - 3

  • Versatile and Convenient Methods for the Synthesis of C-2 and C-3 Functionalised 5-Azaindoles - Thieme-connect -6

  • Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands - MDPI - 4

  • Novel Tetrahydropyrido[1,2-a]isoindolone Derivatives (Valmerins): Potent Cyclin-Dependent Kinase/Glycogen Synthase Kinase 3 Inhibitors - ACS Publications -5

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Selection: A Comparative Guide to 1-Methyl-1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Executive Briefing In modern medicinal chemistry, the selection of a heterocyclic scaffold dictates the entire pharmacokinetic and pharmacodynamic trajectory of a drug candidate. As application scientists, we frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In modern medicinal chemistry, the selection of a heterocyclic scaffold dictates the entire pharmacokinetic and pharmacodynamic trajectory of a drug candidate. As application scientists, we frequently evaluate azaindoles as bioisosteres for indole and purine systems. This guide provides an in-depth technical comparison between two highly consequential scaffolds: 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and 1-Methyl-1H-pyrrolo[3,2-c]pyridine (an N-methylated 5-azaindole derivative). While structurally similar, the subtle shift in nitrogen position and the intentional methylation of the pyrrole ring fundamentally alter their binding paradigms, driving them toward entirely different therapeutic applications.

Structural & Electronic Divergence

The core difference between these two scaffolds lies in their hydrogen-bonding (H-bond) capabilities and electronic distribution, which directly govern their utility in target-based drug design.

  • 1H-pyrrolo[2,3-b]pyridine (7-Azaindole): This scaffold is a privileged structure in oncology. The proximity of the pyridine nitrogen (H-bond acceptor) and the pyrrole nitrogen (H-bond donor) creates a perfect bidentate system[1]. This dual capability allows it to mimic the purine ring of ATP, making it an exceptionally potent hinge-binding motif for kinase inhibitors.

  • 1-Methyl-1H-pyrrolo[3,2-c]pyridine: By shifting the pyridine nitrogen to the 5-position and capping the pyrrole nitrogen with a methyl group, we intentionally abolish the H-bond donor capability[2]. This steric blockade prevents standard hinge-binding, forcing the molecule to explore deeper hydrophobic pockets or allosteric sites, which is highly advantageous for designing selective Type II kinase inhibitors or non-kinase receptor modulators[3].

Table 1: Fundamental Physicochemical Properties
Property1H-pyrrolo[2,3-b]pyridine (7-Azaindole)1-Methyl-1H-pyrrolo[3,2-c]pyridine
Molecular Weight 118.14 g/mol [4]132.16 g/mol [2]
H-Bond Donors (HBD) 1 (Pyrrole -NH)0 (Methylated)
H-Bond Acceptors (HBA) 1 (Pyridine -N)1 (Pyridine -N)
Binding Paradigm Bidentate (Hinge Region)Monodentate / Hydrophobic
Primary Utility Type I/II Kinase Inhibitors[5]Type II Inhibitors / Allosteric[3]

Mechanistic Binding Paradigms

Understanding the causality behind scaffold selection requires analyzing how these molecules interact with target proteins. The structural divergence directly dictates the biochemical mechanism of action.

BindingMechanisms A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) C Bidentate H-Bonding (Donor & Acceptor) A->C Structural Trait B 1-Methyl-1H-pyrrolo[3,2-c]pyridine (1-Methyl-5-azaindole) D Steric Blockade (Acceptor Only) B->D Structural Trait E Type I Kinase Inhibition (ATP Hinge Binding) C->E Drives F Type II/Allosteric Modulator (Hydrophobic Pockets) D->F Drives

Fig 1: Structural divergence dictating kinase binding modes for azaindole scaffolds.

The 7-azaindole scaffold is specifically chosen when a project requires robust1[1]. Conversely, the 1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is deployed when off-target kinase promiscuity is an issue. The N-methylation acts as a steric shield, preventing interaction with the conserved ATP hinge and driving the compound toward highly specific, less-conserved allosteric pockets, such as those exploited in 3[3].

Self-Validating Experimental Workflows

To objectively compare the performance of derivatives built on these two scaffolds, we employ a self-validating experimental cascade. Every step in this protocol is designed to verify the assumptions of the previous step, ensuring absolute trustworthiness in the data.

ExperimentalWorkflow S1 1. Target Engagement Biochemical Assay (FRET) S2 2. Cellular Translation Proliferation Assay (SRB) S1->S2 Validates Intracellular Access S3 3. Metabolic Validation ADME Profiling (HLM) S2->S3 Validates in vivo Viability S3->S1 Feedback for SAR

Fig 2: Self-validating experimental workflow for evaluating azaindole derivatives.

Step 1: Biochemical Target Engagement (FRET-based Kinase Assay)
  • Methodology: Recombinant kinases are incubated with varying concentrations of the azaindole derivatives. A FRET-based peptide substrate is added, and the reduction in phosphorylation is quantified via emission ratio.

  • Causality: This step isolates direct thermodynamic binding affinity (IC50) from cellular variables (like efflux pumps or membrane permeability). It confirms whether the structural choice (e.g., N-methylation) successfully engaged the intended target pocket.

Step 2: Cellular Translation (SRB Proliferation Assay)
  • Methodology: Cancer cell lines are seeded in 96-well plates, treated with the compounds for 72 hours, fixed with trichloroacetic acid, and stained with4 to assess anti-proliferative effects[4].

  • Causality: High biochemical affinity is useless if the molecule cannot cross the lipid bilayer. This assay acts as a functional validation system, proving that the lipophilicity changes induced by the scaffold selection (e.g., the higher lipophilicity of the N-methylated scaffold) translate into actual intracellular efficacy.

Step 3: Metabolic Validation (Human Liver Microsomes - HLM)
  • Methodology: Compounds are incubated with HLM and NADPH. Aliquots are quenched at specific time points and analyzed via LC-MS/MS to determine the intrinsic clearance and half-life.

  • Causality: Unsubstituted azaindoles can sometimes be susceptible to rapid phase II glucuronidation at the free NH group. Evaluating HLM stability validates whether the N-methyl group on the pyrrolo[3,2-c]pyridine scaffold successfully conferred the expected metabolic resistance, closing the validation loop.

Comparative Pharmacological Efficacy

By applying the self-validating workflow above, we can observe distinct pharmacological profiles for derivatives of these two scaffolds. The data below synthesizes benchmark performances observed in recent drug discovery campaigns targeting kinases (e.g., ATM and FMS).

Table 2: Comparative Pharmacological Profile (Representative Derivatives)
Metric1H-pyrrolo[2,3-b]pyridine Derivative (e.g., ATM Inhibitor 25a)1-Methyl-1H-pyrrolo[3,2-c]pyridine Derivative (e.g., FMS Inhibitor 1r)
Primary Target Affinity (IC50) Highly Potent (e.g., <10 nM for ATM)[5]Highly Potent (e.g., 30 nM for FMS)[3]
Kinase Selectivity Broad (Hinge-binding often requires extensive SAR to achieve >700-fold selectivity)[5]Narrow/High (Type II binding inherently avoids conserved hinge regions)[3]
Aqueous Solubility Excellent (>400 μg/mL typical for azaindoles)[1]Moderate to Good (N-methylation increases lipophilicity)
Metabolic Half-life (HLM) >100 min (Highly stable)[1]>120 min (Steric protection of pyrrole nitrogen)
In Vivo Translation Exceptional (e.g., 147.6% oral bioavailability in mice)[5]Strong (Potent anti-inflammatory effect in macrophages)[3]

Strategic Conclusion

The choice between 1-Methyl-1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine is not merely a matter of synthetic convenience; it is a strategic decision that dictates the molecule's mechanism of action.

If your objective is to design a potent, ATP-competitive Type I kinase inhibitor, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold remains the gold standard due to its pristine bidentate hydrogen-bonding geometry. However, if your target requires exquisite selectivity that can only be achieved by accessing deep hydrophobic pockets (Type II inhibition), or if you are observing rapid metabolic liabilities associated with a free pyrrole NH, pivoting to the 1-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold provides the necessary steric blockade and lipophilic shift to bypass these hurdles.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - ACS Publications URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC (NIH) URL:[Link]

  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine | C8H8N2 | CID 14361704 - PubChem URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 1-Methyl-1H-pyrrolo[3,2-c]pyridine Analogs: A Comparative Guide to Target Selectivity and Scaffold Optimization

As a Senior Application Scientist, selecting the right core scaffold is the most critical decision in early-stage drug discovery. The 1-methyl-1H-pyrrolo[3,2-c]pyridine core—commonly referred to as a substituted 5-azaind...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right core scaffold is the most critical decision in early-stage drug discovery. The 1-methyl-1H-pyrrolo[3,2-c]pyridine core—commonly referred to as a substituted 5-azaindole—has emerged as a highly versatile pharmacophore. Unlike traditional indoles or 6-azaindoles, the precise placement of the nitrogen atom in the 5-position fundamentally alters the molecule's pKa, hydrogen-bonding profile, and lipophilicity.

This guide objectively compares the performance of 1-methyl-1H-pyrrolo[3,2-c]pyridine analogs against alternative scaffolds across three distinct therapeutic targets: EXO1 nucleases (Oncology), LRRK2 kinases (Parkinson's Disease), and CB2 receptors (Chronic Pain). By examining the structure-activity relationship (SAR) and supporting experimental data, we provide a field-proven roadmap for scaffold optimization.

Scaffold Comparison: 5-Azaindole vs. Alternatives

The decision to utilize a 1-methyl-1H-pyrrolo[3,2-c]pyridine core is rarely arbitrary; it is driven by the need to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities inherent to other heterocycles.

For example, in the development of CB2 agonists for chronic pain, early efforts utilizing a 6-azaindole template yielded compounds with excellent in vitro potency but failed in vivo due to being strong substrates for P-glycoprotein (Pgp) efflux pumps, resulting in negligible brain penetration. Redesigning the template to the 5-azaindole (1-methyl-1H-pyrrolo[3,2-c]pyridine) core drastically reduced Pgp recognition while maintaining target affinity, unlocking high CNS penetration [1].

Similarly, when targeting the LRRK2 kinase for Parkinson's disease, researchers compared pyrrolo-pyridines against pyrrolo[2,3-d]pyrimidines . While pyrimidines offer strong hinge-binding capabilities, the pyrrolo-pyridine analogs demonstrated superior initial brain uptake in positron emission tomography (PET) autoradiography studies, though achieving high in vivo specific binding remains a shared challenge across both scaffolds [2].

Table 1: Performance Comparison of Core Scaffolds
Scaffold TypePrimary ApplicationKey AdvantageLimitation / Challenge
5-Azaindole (1-Methyl-1H-pyrrolo[3,2-c]pyridine) CB2 Agonism, EXO1 InhibitionHigh CNS penetration, evades Pgp efflux, highly tunable lipophilicity.Requires precise functionalization to maintain LogD within optimal ranges.
6-Azaindole Early CB2 AgonistsStrong acute in vitro potency.High Pgp efflux liability; poor blood-brain barrier (BBB) penetration.
Pyrrolo[2,3-d]pyrimidine LRRK2 Kinase InhibitionExcellent kinase hinge-binding via dual nitrogen interaction.Often suffers from rapid metabolism and poor in vivo specific binding.

Target-Specific SAR & Performance Comparison

The true power of the 1-methyl-1H-pyrrolo[3,2-c]pyridine core lies in its functionalization. Minor modifications at the C3, C4, and C7 positions completely redirect the molecule's target selectivity.

EXO1 Nuclease Inhibition (Oncology)

Exonuclease 1 (EXO1) is a critical target for suppressing homologous recombination (HR) in BRCA1-deficient cancers. The discovery of the probe ART5537 utilized a 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine starting block.

  • Causality in SAR: SAR exploration revealed that small lipophilic substituents (such as methyl or chloro groups) at the C3 and C4 positions were essential. These groups fit precisely into a hydrophobic pocket within the EXO1 active site, facilitating an extended π-stacking interaction. To prevent the LogD from becoming too high (which causes non-specific binding), heteroatoms were strategically introduced elsewhere on the molecule [3].

LRRK2 Kinase Inhibition (Parkinson's Disease)

In the pursuit of PET radioligands for LRRK2, the 5-azaindole core was functionalized with a C4-amino group and a C3-carbonitrile.

  • Causality in SAR: The C4-amino group acts as a critical hydrogen bond donor to the kinase hinge region. While the resulting compound ([18F]1) showed massive brain uptake (>3% Injected Dose), in vivo PET imaging revealed low specific binding, highlighting the discrepancy between in vitro affinity and in vivo target competition [2].

CB2 Receptor Agonism (Chronic Pain)

For the development of GSK554418A , the C7 position of the 1-methyl-1H-pyrrolo[3,2-c]pyridine core was substituted with a morpholin-4-ylmethanone group.

  • Causality in SAR: This specific bulky, polar substitution at C7, combined with the 5-azaindole core, perfectly balanced the molecule's polar surface area (PSA). This structural tuning was the exact mechanism that bypassed Pgp efflux, allowing the drug to achieve the high CNS concentrations required to be efficacious in chronic joint pain models [1].

Table 2: Target-Specific SAR Data for 1-Methyl-1H-pyrrolo[3,2-c]pyridine Analogs
TargetLead CompoundKey Structural ModificationPrimary Efficacy Metric
EXO1 ART5537C4-Chloro, C3-MethylHR EC50 = 7.2 nM
LRRK2 Compound 1 ([18F]1)C4-Amino, C3-CarbonitrileHigh brain uptake (>3% ID)
CB2 GSK554418AC7-Morpholin-4-ylmethanoneHigh CNS penetration; Chronic pain relief

Visualizing Scaffold Logic and Workflows

To fully grasp how structural modifications dictate biological outcomes, we must map the SAR logic and the experimental workflows used to validate these compounds.

SAR_Logic Core 1-Methyl-1H-pyrrolo[3,2-c]pyridine (5-Azaindole Core) Sub1 C4-Chloro / C3-Methyl + N-aryl Substitution Core->Sub1 Lipophilic Optimization Sub2 C4-Amino / C2-Fluoro-pyrrolidinyl + C3-Carbonitrile Core->Sub2 Kinase Hinge Binding Sub3 C7-Carboxamide / C4-Amino Modifications Core->Sub3 Pgp Efflux Evasion Target1 Target: EXO1 Nuclease (e.g., ART5537) Sub1->Target1 Target2 Target: LRRK2 Kinase (PET Radioligands) Sub2->Target2 Target3 Target: CB2 Receptor (e.g., GSK554418A) Sub3->Target3 Outcome1 Oncology: HR Suppression Target1->Outcome1 Outcome2 Parkinson's Disease: In vivo Engagement Target2->Outcome2 Outcome3 Chronic Pain: High CNS Penetration Target3->Outcome3

Logic tree detailing 5-azaindole SAR modifications and target selectivity.

Exp_Workflow Step1 Synthesize Analog Library Step2 Biochemical Screening (e.g., Mg2+ Cleavage) Step1->Step2 Primary Hit Step3 NanoBRET Assay (Target Engagement) Step2->Step3 Selectivity Filter Step4 Functional Validation (e.g., HR Reporter) Step3->Step4 EC50 < 100nM Step5 In Vivo Profiling (PK/PD & Efficacy) Step4->Step5 Lead Declaration

Step-by-step experimental workflow for validating 5-azaindole analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay used to evaluate these analogs must contain internal controls that prove the observed effect is driven by specific target engagement, rather than off-target toxicity or assay interference.

Protocol 1: NanoBRET Cellular Target Engagement Assay (For EXO1 Analogs)

This protocol measures the true intracellular affinity of 1-methyl-1H-pyrrolo[3,2-c]pyridine analogs, accounting for cell permeability.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein (e.g., EXO1) fused to NanoLuc luciferase. Causality: The NanoLuc fusion provides a stable, highly sensitive luminescence donor that directly reports on the target's microenvironment.

  • Tracer Titration: Introduce a fluorescently labeled tracer known to bind the target's active site. Self-Validation: Simultaneously run a control well using an untagged protein. If a BRET signal is observed in the untagged well, the tracer is aggregating non-specifically; a valid assay requires signal only in the NanoLuc-tagged well.

  • Analog Competition: Treat the cells with escalating doses of the synthesized 5-azaindole analog. Causality: As the analog permeates the cell and binds the target, it competitively displaces the fluorescent tracer, resulting in a dose-dependent decrease in the BRET signal. The calculated IC50 reflects true intracellular target engagement.

Protocol 2: In Vitro Autoradiography (ARG) for PET Ligand Validation (For LRRK2 Analogs)

This protocol validates whether a radiolabeled analog is suitable for in vivo PET imaging.

  • Tissue Preparation: Section fresh-frozen brain tissue (e.g., cynomolgus monkey or human) at 20 µm thickness. Causality: Fresh-frozen tissue preserves the native 3D conformation of the target receptor/kinase, which is often destroyed by chemical fixation.

  • Radioligand Incubation: Incubate the slices with the [18F]-labeled 1-methyl-1H-pyrrolo[3,2-c]pyridine analog to establish total binding.

  • Cold Blockade (Self-Validation): Incubate adjacent serial slices with the radioligand plus a 1000-fold excess of unlabeled ("cold") compound or a structurally distinct, known inhibitor (e.g., PFE-360 for LRRK2). Causality: If the radioactive signal is abolished in the blocked slice, it proves the analog's binding is target-specific. If the signal remains high, the analog is suffering from non-specific lipophilic partitioning, rendering it useless as a PET tracer.

References

  • Giblin, G. M. P., et al. "Discovery of 1-[4-(3-Chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A), a Brain Penetrant 5-Azaindole CB2 Agonist for the Treatment of Chronic Pain." Journal of Medicinal Chemistry, 2009.[Link]

  • Nag, S., et al. "Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands." Pharmaceuticals, 2025.[Link]

  • "Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1." Journal of Medicinal Chemistry, 2025.[Link]

Validation

Comparative In Vivo Efficacy Guide: 1-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives in Targeted Oncology

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Guide Executive Summary & Mechanistic Rationale The 1-methyl-1H-pyrrolo[3,2-c]pyridine c...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Guide

Executive Summary & Mechanistic Rationale

The 1-methyl-1H-pyrrolo[3,2-c]pyridine core has emerged as a highly versatile and potent pharmacophore in modern drug discovery. While historically explored for GPCR modulation—such as GS-biased Dopamine D1 receptor agonists for Parkinson's disease[1]—recent structural optimization has repositioned this azaindole scaffold as a powerhouse in targeted oncology.

As a Senior Application Scientist, I approach scaffold selection by analyzing metabolic liabilities and conformational stability. Traditional microtubule-targeting agents, such as Combretastatin A-4 (CA-4), suffer from spontaneous cis-to-trans isomerization in vivo, which drastically reduces their therapeutic efficacy. By replacing the unstable cis-olefin bond with a rigid 1H-pyrrolo[3,2-c]pyridine ring, we lock the molecule into its bioactive conformation[2]. Furthermore, in the development of kinase inhibitors, this scaffold minimizes vulnerable oxidation sites, overcoming the high Caco-2 efflux and poor metabolic stability typically seen in early High-Throughput Screening (HTS) hits[3].

This guide objectively compares the in vivo efficacy and pharmacokinetic (PK) profiles of 1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives across two primary oncology applications: Colchicine-Binding Site Inhibitors (CBSIs) and Mitotic Kinase (MPS1) Inhibitors .

Comparative Performance Data

To objectively evaluate the scaffold's performance, we benchmark top-tier 1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives against standard-of-care baselines.

Table 1: In Vitro and In Vivo Performance Comparison
Compound ClassRepresentative AgentPrimary TargetIC₅₀ / GI₅₀In Vivo Efficacy ModelKey Advantage over Baseline
Standard CBSI Combretastatin A-4 (CA-4)Tubulin~1.5 μM (HeLa)Murine XenograftBaseline reference; severely limited by cis/trans isomerization.
Pyrrolo-pyridine CBSI Compound 10tTubulin (Colchicine site)0.12 μM (HeLa)Murine XenograftPrevents isomerization; >10x higher potency than CA-4[2].
Azaindole Derivative CM01 / CM02Microtubule Dynamics~0.5 μM (MDA-MB-231)CAM Breast Cancer XenograftSignificant tumor volume reduction (P < 0.05); strong anti-angiogenesis[4].
MPS1 Kinase Inhibitor Compound 65Monopolar Spindle 10.04 μM (P-MPS1)Murine Xenograft (Oral)Orally bioavailable; overcomes Caco-2 efflux seen in early HTS hits[3].

Pharmacodynamic Pathways

The structural versatility of the 1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold allows it to be chemically tuned for distinct intracellular targets. The diagram below illustrates the dual pathways through which specific derivatives induce tumor cell apoptosis.

Mechanism A 1-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold B1 Target 1: Tubulin (Colchicine Binding Site) A->B1 B2 Target 2: MPS1 (Mitotic Kinase) A->B2 C1 Inhibition of Microtubule Polymerization B1->C1 C2 Inhibition of MPS1 Autophosphorylation B2->C2 D G2/M Phase Cell Cycle Arrest & Tumor Apoptosis C1->D C2->D

Dual mechanistic pathways of 1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives in targeted oncology.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the in vivo evaluation workflows. Every protocol is designed as a self-validating system to ensure data reliability.

Protocol A: Chorioallantoic Membrane (CAM) Xenograft Assay

This model is critical for evaluating derivatives like CM01/CM02, as it simultaneously measures tumor growth and tumor-induced angiogenesis[4].

  • Step 1: Preparation: Incubate fertilized chicken eggs at 37.5°C and 50% humidity. On Day 3, open a window in the shell to expose the CAM.

  • Step 2: Xenografting: On Day 9, graft 1×10⁶ MDA-MB-231 (GFP-expressing) breast cancer cells suspended in Matrigel directly onto the CAM.

  • Step 3: Dosing: On Day 10, administer the pyrrolo-pyridine derivative (e.g., 25 μM in DMSO/PBS vehicle) intravenously into the CAM vasculature. Run parallel cohorts with a vehicle-only negative control and a CA-4 positive control.

  • Step 4: Quantification: On Day 17, resect the tumors. Measure tumor volume using fluorescence imaging (GFP) and quantify angiogenesis by counting the number of blood vessels converging toward the tumor using the ImageJ angiogenesis analyzer.

  • Causality & Self-Validation: The CAM model is deliberately chosen over standard murine subcutaneous models because it provides a rapid, immunodeficient environment that perfectly isolates the anti-angiogenic properties of microtubule-depolymerizing agents. By simultaneously measuring tumor mass and vascular convergence, the assay internally validates whether tumor shrinkage is a direct result of vascular starvation or direct cytotoxicity.

CAM_Workflow S1 1. Cell Prep (MDA-MB-231) S2 2. CAM Xenograft (Day 9) S1->S2 S3 3. IV Dosing (Day 10) S2->S3 S4 4. Tumor Resection (Day 17) S3->S4 S5 5. Efficacy Analysis (Vol & Angiogenesis) S4->S5

In vivo CAM xenograft assay workflow for evaluating anti-angiogenic and antitumor efficacy.

Protocol B: Pharmacokinetic (PK) and Oral Bioavailability Profiling

For kinase inhibitors like Compound 65, transitioning from in vitro potency to in vivo efficacy requires rigorous PK profiling to ensure the scaffold survives first-pass metabolism[3].

  • Step 1: Formulation: Suspend the derivative in 0.5% Methylcellulose/0.2% Tween 80 for oral gavage (PO) and 5% DMSO/95% PEG-400 for intravenous (IV) injection.

  • Step 2: Dosing & Sampling: Administer IV (1 mg/kg) and PO (10 mg/kg) to male CD-1 mice (n=3 per route). Collect blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 3: LC-MS/MS Analysis: Extract plasma using protein precipitation (acetonitrile). Analyze via LC-MS/MS using a C18 column to determine plasma concentration.

  • Step 4: Calculation: Calculate oral bioavailability (%F) using the formula: F = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100.

  • Causality & Self-Validation: Early generation pyrrolo-pyridines failed due to high Caco-2 efflux. This dual-route PK protocol is inherently self-validating; calculating the %F from parallel IV and PO arms directly confirms whether structural modifications successfully bypassed intestinal efflux pumps, directly linking chemical structure to in vivo availability.

References

  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity Source: National Institutes of Health (NIH) URL:[Link]

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities Source: National Institutes of Health (NIH) URL:[Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: National Institutes of Health (NIH) URL:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comparative analysis of 1-Methyl-1H-pyrrolo[3,2-C]pyridine with other kinase inhibitors

An in-depth technical analysis and comparative guide on the utility, efficacy, and experimental validation of the 1-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold in modern kinase inhibitor discovery. Executive Briefing: The...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the utility, efficacy, and experimental validation of the 1-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold in modern kinase inhibitor discovery.

Executive Briefing: The 1-Methyl-1H-pyrrolo[3,2-c]pyridine Pharmacophore

In the landscape of targeted oncology and inflammatory disease therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. The 1H-pyrrolo[3,2-c]pyridine core (often referred to as 5-azaindole) has emerged as a highly versatile hinge-binding motif [1]. Specifically, the 1-methyl substituted derivative (1-Methyl-1H-pyrrolo[3,2-c]pyridine) offers distinct physicochemical advantages over traditional quinazoline or pyrimidine scaffolds.

By methylating the N1 position of the pyrrole ring, medicinal chemists eliminate a potential hydrogen bond donor. This strategic modification prevents undesirable off-target interactions, improves membrane permeability, and optimizes Ligand Lipophilic Efficiency (LLE). Meanwhile, the pyridine nitrogen (N5) remains available to act as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region [1, 4].

This guide objectively compares the performance of 1-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives (and closely related 1-substituted analogs) against standard-of-care kinase inhibitors, focusing on two primary targets: MPS1 (TTK) mitotic kinase and FMS (CSF-1R) kinase .

Mechanistic Rationale & Pathway Dynamics

To understand the superiority of this scaffold in specific contexts, we must examine its mechanism of action within complex signaling networks. For instance, in chromosomally unstable tumors, the inhibition of MPS1 by pyrrolo[3,2-c]pyridine derivatives like CCT251455 forces cells through mitosis without proper chromosome alignment, leading to aneuploid cell death [1]. Conversely, targeting FMS kinase with derivatives like KIST101029 blocks the downstream MAPK/ERK and mTOR pathways, suppressing macrophage-driven tumor progression and inflammation [2, 3].

KinasePathways Scaffold 1-Methyl-1H-pyrrolo[3,2-c]pyridine Pharmacophore MPS1 MPS1 (TTK) Kinase (Target 1) Scaffold->MPS1 Inhibits (IC50 < 5nM) FMS FMS (CSF-1R) Kinase (Target 2) Scaffold->FMS Inhibits (IC50 < 100nM) Spindle Spindle Assembly Checkpoint MPS1->Spindle Regulates Macrophage Macrophage Proliferation FMS->Macrophage Stimulates Aneuploidy Aneuploid Cell Death (Tumor Regression) Spindle->Aneuploidy Abrogation causes Immune TME Modulation & Anti-Inflammatory Effect Macrophage->Immune Depletion causes

Figure 1: Dual-target signaling pathways modulated by pyrrolo[3,2-c]pyridine-based kinase inhibitors.

Comparative Benchmarking: Efficacy and Selectivity

To objectively evaluate the 1-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold, we benchmark its most prominent derivatives against alternative chemical classes targeting the same kinases.

Case Study 1: MPS1 (TTK) Inhibition

CCT251455 is a highly optimized 1H-pyrrolo[3,2-c]pyridine derivative targeting MPS1. When compared to the purine-analog Reversine (a classic MPS1 tool compound), the pyrrolo-pyridine scaffold demonstrates superior oral bioavailability and in vivo biomarker modulation[1].

Case Study 2: FMS (CSF-1R) Inhibition

KIST101029 and its optimized analogs (e.g., Compound 1r) utilize the pyrrolo[3,2-c]pyridine core to target FMS kinase. We compare this against Pexidartinib (PLX3397) , an FDA-approved FMS inhibitor that uses an isomeric 7-azaindole (pyrrolo[2,3-b]pyridine) core [2]. The 5-azaindole core of KIST101029 provides a distinct vector for substitution at the C4 position, allowing for unique interactions with the kinase activation loop.

Table 1: Quantitative Comparison of Biochemical and Cellular Efficacy

InhibitorTarget KinaseCore ScaffoldBiochemical IC₅₀Cellular GI₅₀ / IC₅₀Oral Bioavailability (F%)
CCT251455 MPS11H-pyrrolo[3,2-c]pyridine3.0 nM60–160 nM (HCT116)82%
Reversine MPS1Purine analog2.8 nM~300 nM (HeLa)Poor / Unsuitable
Compound 1r FMS (CSF-1R)Pyrrolo[3,2-c]pyridine30 nM84 nM (BMDM)Moderate
KIST101029 FMS (CSF-1R)Pyrrolo[3,2-c]pyridine96 nM195 nM (BMDM)Moderate
Pexidartinib FMS (CSF-1R)Pyrrolo[2,3-b]pyridine13 nM~20 nM (Macrophage)~50% (Humans)

Data synthesized from structural and biological profiling studies [1, 2, 3].

Methodological Framework: Self-Validating Experimental Protocols

To ensure rigorous evaluation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives, researchers must employ self-validating assay systems. The following protocols detail the causality behind each step, ensuring high-fidelity data generation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of the inhibitor against isolated MPS1 or FMS kinase. TR-FRET is chosen over standard luminescence because the time-delay measurement eliminates compound autofluorescence, preventing false positives.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: Brij-35 prevents non-specific compound aggregation, while DTT maintains the kinase in an active, reduced state.

  • Compound Titration: Dispense the pyrrolo-pyridine inhibitor in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is strictly 1%. Causality: DMSO >1% can denature the kinase, skewing the IC₅₀.

  • Enzyme-Substrate Addition: Add 1 nM of recombinant kinase and 50 nM of biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme equilibration before initiating the reaction.

  • Reaction Initiation: Add ATP at a concentration equivalent to the enzyme's apparent Km​ (e.g., 10 µM). Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to ATP-competitive inhibitors while remaining physiologically relevant.

  • Detection & Validation: Stop the reaction after 60 minutes using EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure emission at 615 nm and 665 nm after a 50 µs delay. Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Validation: Proceed with data analysis only if Z' > 0.6, confirming robust assay dynamic range.

Protocol 2: Cellular Target Engagement & Proliferation Assay

Purpose: To verify that the biochemical potency translates into the cellular environment and that phenotypic effects are strictly target-driven.

  • Cell Line Selection: For MPS1 evaluation, utilize paired isogenic cell lines: HCT116 (WT) and HCT116 (PTEN-deficient). Causality: PTEN-deficient cells possess a compromised spindle assembly checkpoint. Testing across this pair exploits synthetic lethality, validating on-target mechanism if the inhibitor is significantly more potent in the PTEN-deficient line [1].

  • Treatment: Seed cells at 2,000 cells/well in 96-well plates. After 24 hours, treat with the inhibitor (0.1 nM to 10 µM).

  • Biomarker Readout (Target Engagement): After 4 hours, lyse a subset of wells and perform an ELISA for autophosphorylated MPS1 (or p-ERK for FMS inhibitors). Causality: Measuring phosphorylation at 4 hours confirms direct target engagement before secondary apoptotic pathways are triggered.

  • Proliferation Readout (Phenotypic Efficacy): After 72 hours, add CellTiter-Glo® reagent. Luminescence directly correlates with cellular ATP levels, indicating the number of viable cells. Calculate the GI₅₀.

Workflow Step1 Compound Synthesis (1-Methyl-pyrrolo[3,2-c]pyridine) Step2 Biochemical Profiling (TR-FRET Assays) Step1->Step2 IC50 < 10nM Step3 Cellular Validation (Isogenic Cell Lines) Step2->Step3 Z' > 0.6 Step4 In Vivo Models (PK/PD & Xenografts) Step3->Step4 GI50 < 200nM

Figure 2: Sequential self-validating workflow for the development and testing of pyrrolo-pyridine kinase inhibitors.

Conclusion

The 1-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold represents a highly tunable, pharmacologically favorable core for kinase inhibitor development. As demonstrated by compounds like CCT251455 and KIST101029, this structural motif provides exceptional biochemical potency and translates effectively into cellular and in vivo models. By strategically utilizing the N5 nitrogen for hinge-binding while leveraging the N1-methyl group to optimize lipophilicity and prevent off-target hydrogen bonding, researchers can continue to exploit this scaffold for next-generation oncology and immunology therapeutics.

References

  • Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, ACS Publications, 2013. Available at:[Link]

  • El-Gamal, M. I., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed Central, 2018. Available at:[Link]

  • Yun, H. J., et al. "Pyrrolo[3,2-c]pyridine Derivative, KIST101029, on Activator Protein-1 Activity and Neoplastic Cell Transformation Induced by Insulin-Like Growth Factor-1." Biological and Pharmaceutical Bulletin, J-STAGE, 2013. Available at:[Link]

  • Jones, A. M., et al. "Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1." Journal of Medicinal Chemistry, ACS Publications, 2023. Available at:[Link]

Validation

Structural &amp; Mechanistic Rationale: The Causality of Selectivity

Title: Cross-Reactivity Profiling of 1-Methyl-1H-pyrrolo[3,2-C]pyridine: A Comparative Guide for Kinase Inhibitor Scaffolds Executive Summary In small-molecule drug discovery, the azaindole core is a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of 1-Methyl-1H-pyrrolo[3,2-C]pyridine: A Comparative Guide for Kinase Inhibitor Scaffolds

Executive Summary In small-molecule drug discovery, the azaindole core is a privileged scaffold, frequently deployed as an ATP-competitive hinge-binding motif. However, the ubiquitous 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is notoriously promiscuous, leading to widespread kinome cross-reactivity[1]. By shifting the nitrogen to the 5-position and methylating the pyrrole ring, 1-Methyl-1H-pyrrolo[3,2-c]pyridine emerges as a highly tunable alternative. This guide objectively compares the cross-reactivity profiles of these scaffolds and provides self-validating experimental protocols for kinome-wide profiling.

The cross-reactivity of kinase inhibitors is fundamentally driven by their thermodynamic interactions with the highly conserved ATP-binding pocket.

  • The Bidentate Liability: Traditional unsubstituted azaindoles (like 7-azaindole) form a robust bidentate donor-acceptor pair with the kinase hinge region. This interaction is so universally favorable across the kinome that it drives off-target binding to kinases such as ROCK, MAP4K1, and the Nek family[1][2].

  • Electronic Density Shift: The isomeric transition from a[2,3-b] to a [3,2-c] fused system fundamentally alters the electron density of the six-membered pyridine ring. Quantum mechanical evaluations demonstrate that the basicity and hydrogen-bond acceptor strength vary significantly depending on the position of the pyridine nitrogen[3].

  • Steric Exclusion via Methylation: Methylation at the N1 position of 1-Methyl-1H-pyrrolo[3,2-c]pyridine eliminates the pyrrole N-H hydrogen-bond donor capacity. Consequently, the scaffold cannot participate in classic bidentate hinge binding. Instead, it relies on monodentate interactions or alternative binding vectors, which forces the molecule to depend heavily on target-specific sidechain decorations to achieve high affinity. This steric and electronic restriction drastically lowers the baseline Selectivity Score (S-score), minimizing promiscuity.

G A 1-Methyl-1H-pyrrolo [3,2-c]pyridine B Loss of N1 H-Bond Donor (Due to Methylation) A->B Structural modification C Altered Electronic Density at Pyridine Ring A->C Isomeric shift (5-azaindole) D Reduced Promiscuity (Lower S-score) B->D Prevents bidentate hinge binding E Target-Specific Sidechain Dependency C->E Modulates acceptor strength D->E Drives selective design

Mechanistic causality of 1-Methyl-1H-pyrrolo[3,2-c]pyridine selectivity.

Comparative Kinome Cross-Reactivity Profiles

To objectively evaluate performance, we compare the baseline cross-reactivity metrics of the 1-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold against standard azaindole alternatives. The data below synthesizes typical kinome screening outcomes for these naked scaffolds prior to extensive sidechain optimization.

Scaffold CoreHinge Interaction CapabilityBaseline S(10) Score at 1 µMCommon Off-Target LiabilitiesLipophilicity (LogD Impact)
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)Bidentate (Donor & Acceptor)High (>0.40)ROCK1/2, MAP4K1, JNK[1]Moderate
1H-pyrrolo[3,2-c]pyridine (5-Azaindole)Bidentate (Donor & Acceptor)Moderate (~0.25)Nek family, BRAF[2]Moderate
1-Methyl-1H-pyrrolo[3,2-c]pyridine Monodentate (Acceptor only)Low (<0.10)Highly dependent on C3/C4 substitutionImproved (Reduced HBD count)

Note: The S(10) score represents the fraction of the kinome inhibited by >90% at a 1 µM screening concentration. A lower score indicates superior baseline selectivity.

Experimental Protocols for Cross-Reactivity Profiling

A single biochemical assay is insufficient to validate kinome selectivity due to the risk of false positives from compound aggregation or fluorescence interference. The following self-validating, tri-phasic protocol ensures absolute trustworthiness in cross-reactivity data.

Phase 1: High-Throughput Active-Site Competition Assay Purpose: To establish a thermodynamic binding profile across a panel of >400 wild-type kinases. Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 1-Methyl-1H-pyrrolo[3,2-c]pyridine derivative in 100% anhydrous DMSO to generate a 10 mM stock. Perform serial dilutions to achieve a final assay concentration of 1 µM (0.1% DMSO final).

  • Assay Assembly: In a 384-well plate, combine the test compound with DNA-tagged recombinant kinase domains and an immobilized ATP-competitive affinity ligand.

  • Self-Validation Controls:

    • Positive Control: Staurosporine (10 µM) to ensure complete displacement and validate the dynamic range of the assay.

    • Negative Control: 0.1% DMSO vehicle to establish the baseline maximum binding signal.

  • Incubation & Wash: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium. Wash the solid support with a stringent buffer (1x PBS, 0.05% Tween-20) to remove unbound kinase.

  • Quantification: Elute the bound kinase and quantify via qPCR of the attached DNA tag.

  • Data Analysis: Calculate the % Control =[(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100.

Phase 2: Surface Plasmon Resonance (SPR) Kinetic Validation Purpose: To orthogonally validate Phase 1 hits and confirm that reduced cross-reactivity is driven by true kinetic differences ( kon​/koff​ ) rather than assay artifacts. Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the recombinant target kinase (e.g., MAP4K1) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a density of ~3000 RU is achieved.

  • Reference Flow Cell: Leave an adjacent flow cell blank (activated and deactivated without protein) to serve as a real-time subtraction control for bulk refractive index changes and non-specific binding.

  • Analyte Injection: Inject serial dilutions (3.125 nM to 1000 nM) of the compound over both flow cells at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Data Fitting: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Workflow S1 Phase 1: Active-Site Competition (Kinase Panel Screening) S2 Phase 2: SPR Kinetics (Orthogonal Validation) S1->S2 Selectivity Score (S10) < 0.1 S3 Phase 3: NanoBRET Assay (Cellular Target Engagement) S2->S3 Confirmed Kd < 100 nM S4 Data Synthesis (Cross-Reactivity Mapping) S3->S4 In vivo correlation

Self-validating tri-phasic workflow for kinome cross-reactivity profiling.

Conclusion

Transitioning from a 7-azaindole to a 1-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a highly effective strategy for mitigating kinome-wide cross-reactivity. By intentionally ablating the bidentate hydrogen-bond donor capacity and altering the electronic density of the pyridine ring, researchers can design inhibitors with superior baseline selectivity, ultimately reducing downstream clinical toxicities.

References[3] Product Class 22: Azaindoles and Their Derivatives. Thieme Connect. Link[1] Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry - ACS Publications. Link[2] In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. PMC. Link

Sources

Comparative

Benchmarking 1-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives Against Standard Anticancer Agents

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic viability metrics to understand the fundamental causality of molecular interactions. The 1-Methyl-1H-pyrrolo[3,2-c]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic viability metrics to understand the fundamental causality of molecular interactions. The 1-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold (a substituted 5-azaindole) has recently emerged as a highly privileged structure in oncology drug development.

This guide objectively benchmarks derivatives of this scaffold against established anticancer agents—specifically focusing on its dual utility as a configuration-restricted tubulin inhibitor and a highly selective FMS kinase inhibitor .

Mechanistic Benchmarking: The Causality of Scaffold Design

To understand why 1-Methyl-1H-pyrrolo[3,2-c]pyridine is outperforming legacy agents, we must analyze the structural liabilities of standard therapies.

Target A: Microtubule Dynamics (Colchicine Binding Site)

The Legacy Problem: 1 is a highly potent tubulin depolymerizing agent. However, its efficacy is severely limited in vivo because its active cis-olefin bond readily undergoes isomerization into the inactive trans-isoform[1]. The Pyrrolo-Pyridine Solution: By replacing the flexible cis-olefin bond of CA-4 with a rigid 1H-pyrrolo[3,2-c]pyridine core, researchers have successfully locked the molecule into its bioactive configuration[2]. This structural rigidity ensures stable hydrogen bonding with the Thrα179 and Asnβ349 residues in the colchicine-binding pocket, leading to profound G2/M phase cell cycle arrest and apoptosis at concentrations as low as 0.12 μM[1]. Similar azaindole derivatives have been validated as potent3 capable of overcoming clinical resistance[3].

Target B: FMS Tyrosine Kinase (CSF-1R)

The Legacy Problem: Early FMS kinase inhibitors (e.g., KIST101029) often suffered from off-target toxicity, affecting normal fibroblasts alongside malignant cells. The Pyrrolo-Pyridine Solution: The unique nitrogen placement in the pyrrolo[3,2-c]pyridine ring provides superior ATP-competitive hydrogen bonding within the kinase hinge region. Benchmarking studies reveal that specific diarylamide derivatives of this scaffold inhibit FMS kinase with an IC50 of 30 nM—making them4 while maintaining a high selectivity index (>38) against normal fibroblasts[4].

MoA Scaffold 1-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives Tubulin Colchicine Binding Site (Tubulin) Scaffold->Tubulin High Affinity FMS FMS Tyrosine Kinase (CSF-1R) Scaffold->FMS ATP Competitive Depoly Microtubule Depolymerization Tubulin->Depoly Immune Macrophage Regulation (Tumor Microenvironment) FMS->Immune Arrest G2/M Phase Arrest Depoly->Arrest Apoptosis Cancer Cell Apoptosis Arrest->Apoptosis Immune->Apoptosis

Caption: Dual mechanism of 1H-pyrrolo[3,2-c]pyridine derivatives in oncology.

Quantitative Data Comparison

The following table synthesizes the benchmarking data of optimized 1-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives against standard reference agents.

Compound / AgentPrimary TargetIC50 (HeLa)IC50 (MCF-7)Target Assay IC50Key Advantage / Limitation
Pyrrolo-pyridine (10t) Tubulin0.12 μM0.21 μM~3.0 μM (Polymerization)Advantage: Rigid scaffold prevents in vivo isomerization[1].
Combretastatin A-4 Tubulin0.005 μM0.01 μM~1.2 μM (Polymerization)Limitation: High potency but suffers from cis-trans degradation[2].
Pyrrolo-pyridine (1r) FMS KinaseN/A1.78 μM30 nM (FMS Kinase)Advantage: High selectivity index vs. normal fibroblasts[4].
KIST101029 (Ref) FMS KinaseN/A>5.0 μM96 nM (FMS Kinase)Limitation: Older generation; lower potency and selectivity[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols used to benchmark these compounds must be self-validating. Below are the definitive methodologies for confirming the mechanistic causality of 1-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives.

Protocol A: In Vitro Tubulin Polymerization Assay

Causality: Microtubule assembly is an endothermic, GTP-dependent process. Because polymerized microtubules scatter light significantly more than unpolymerized tubulin dimers, we can continuously monitor target engagement by measuring absorbance at 340 nm. A true colchicine-site inhibitor will dose-dependently depress the Vmax​ of the polymerization curve[2].

  • Preparation: Pre-warm a 96-well half-area clear plate to 37°C. Note: Cold temperatures induce spontaneous depolymerization, which will invalidate the baseline.

  • Buffer Formulation: Prepare Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Causality: Mg²⁺ and GTP are obligate cofactors required for the structural conformation of the tubulin heterodimer.

  • Compound Addition: Add the pyrrolo-pyridine derivative (e.g., at 0.12 μM, 3 μM, and 5 μM) or vehicle (DMSO < 1%) to the wells[2].

  • Initiation: Rapidly add purified porcine brain tubulin (final concentration 3 mg/mL) to the wells.

  • Kinetic Read: Immediately read absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Validation Check: The vehicle control must exhibit a standard sigmoidal curve (nucleation, elongation, and steady-state phases). The test compound should flatten this curve, proving direct disruption of microtubule dynamics[1].

Protocol B: Cell Cycle and Apoptosis Analysis (Flow Cytometry)

Causality: If Protocol A is successful, the resulting mitotic spindle disruption will activate the Spindle Assembly Checkpoint (SAC). This halts the cell cycle in the G2/M phase, eventually triggering caspase-dependent apoptosis[2].

  • Treatment: Seed HeLa cells ( 1×105 cells/well) and treat with the compound (0.12 μM, 0.24 μM, 0.36 μM) for 24 hours[1].

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C for 2 hours. Causality: Ethanol permeabilizes the cellular membrane, allowing the bulky DNA-intercalating dye to enter the nucleus.

  • Staining: Resuspend the pellet in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark for 30 minutes. Causality: PI binds to both DNA and RNA. RNase A selectively degrades RNA, ensuring the fluorescence signal is strictly proportional to DNA content.

  • Analysis: Analyze via flow cytometry. A validated hit will show a dose-dependent depletion of the 2N (G1) peak and a massive accumulation in the 4N (G2/M) peak[2].

Workflow Prep Compound Prep (1-Methyl-1H-pyrrolo[3,2-c]pyridine) Assay1 Tubulin Polymerization Assay (Absorbance 340 nm) Prep->Assay1 Assay2 Cell Viability Assay (HeLa, MCF-7, SGC-7901) Prep->Assay2 Data IC50 Calculation & Benchmarking vs CA-4 Assay1->Data Assay3 Flow Cytometry (Cell Cycle & Apoptosis) Assay2->Assay3 Assay3->Data

Caption: Self-validating experimental workflow for benchmarking anticancer efficacy.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis. URL: 1

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC / NIH. URL: 2

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC / NIH. URL: 4

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. PMC / NIH. URL: 3

Sources

Validation

Application Guide: Selectivity Profiling of 1-Methyl-1H-pyrrolo[3,2-c]pyridine in Kinase Drug Discovery

Target Audience: Assay Biologists, Medicinal Chemists, and Early-Stage Drug Development Professionals. As a Senior Application Scientist, I frequently encounter the challenge of optimizing fragment hits into highly selec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Early-Stage Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter the challenge of optimizing fragment hits into highly selective clinical candidates. The kinome is notoriously crowded; with over 500 kinases sharing a highly conserved ATP-binding pocket, achieving target selectivity is the paramount hurdle in kinase drug discovery.

This guide provides an objective comparison and self-validating experimental framework for profiling 1-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 24331-97-3)—a privileged 5-azaindole fragment—against alternative hinge-binding scaffolds. By analyzing its selectivity profile, we can understand how minor structural modifications dictate kinome-wide promiscuity versus target-specific anchoring.

Structural Causality: Why Scaffold Choice Dictates Selectivity

The pyrrolopyridine (azaindole) core is a ubiquitous motif in kinase inhibitors, designed to mimic the adenine ring of ATP and form critical hydrogen bonds with the kinase hinge region. However, not all azaindoles are created equal.

When comparing 1-Methyl-1H-pyrrolo[3,2-c]pyridine to a classic promiscuous scaffold like 7-Azaindole , the mechanistic differences in binding are profound:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): Features a classic donor-acceptor motif. The pyrrole NH acts as a hydrogen bond donor, and the adjacent pyridine nitrogen acts as an acceptor. This perfectly complements the backbone carbonyl and amide NH of the kinase hinge (e.g., Met/Leu), leading to broad, promiscuous pan-kinase binding.

  • 1-Methyl-1H-pyrrolo[3,2-c]pyridine: By shifting the pyridine nitrogen to the 5-position (forming a 5-azaindole) and methylating the pyrrole nitrogen (N1), the hydrogen bond donor capacity is entirely abolished. The molecule must rely solely on the N5 acceptor and the steric bulk of the 1-methyl group. This steric clash prevents binding to kinases with tight hinge pockets (like EGFR or CDK2) but perfectly exploits kinases with adjacent hydrophobic sub-pockets, such as the Tyrosine Kinase 2 (TYK2) and the broader JAK family .

JAKSTAT Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase (Target) Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates to Nucleus Inhibitor 1-Methyl-1H-pyrrolo[3,2-c]pyridine (Fragment Hit) Inhibitor->TYK2 Blocks ATP Pocket

Fig 1: TYK2/JAK-STAT pathway modulation by 1-Methyl-1H-pyrrolo[3,2-c]pyridine.

Experimental Methodology: TR-FRET Kinase Profiling

To objectively measure the selectivity of this fragment, we must employ an assay capable of handling high compound concentrations (up to 100 µM) without suffering from inner-filter effects or auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this application .

By utilizing a Lanthanide donor (Europium) with a long emission half-life, we introduce a 50 µs delay before signal integration. This allows all short-lived background fluorescence from the fragment library to decay, ensuring the data's trustworthiness.

Step-by-Step Protocol: Self-Validating TR-FRET Assay

1. Reagent Preparation & Compound Dispensing

  • Prepare a 384-well low-volume proxiplate.

  • Acoustically dispense (via Echo 550) 1-Methyl-1H-pyrrolo[3,2-c]pyridine, 7-Azaindole, and Staurosporine in a 10-point dose-response curve (3-fold dilutions, top concentration 100 µM for fragments, 1 µM for Staurosporine).

  • Causality Check: Always include DMSO-only wells (Max activity) and EDTA-quenched wells (Min activity) to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the run.

2. Kinase Reaction Initiation

  • Add 2 µL of the recombinant kinase/substrate mix (e.g., TYK2 at 0.5 nM, ULight-labeled poly-GT substrate at 50 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubate for 15 minutes at room temperature to allow fragment-enzyme equilibration.

  • Add 2 µL of ATP. Critical Step: ATP must be added at the predetermined apparent Km​ for each specific kinase to ensure IC50 values are directly comparable across the panel .

  • Incubate for 60 minutes at 22°C.

3. Reaction Termination & Detection

  • Add 4 µL of Stop/Detection Buffer containing 10 mM EDTA (to chelate Mg2+ and halt the reaction) and 2 nM Europium-labeled anti-phospho antibody.

  • Incubate for 60 minutes to allow the TR-FRET complex to form.

4. Data Acquisition

  • Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using TR-FRET settings: Excitation at 337 nm, Emission 1 at 665 nm (FRET signal), and Emission 2 at 615 nm (Europium reference).

  • Calculate the TR-FRET ratio ( 665/615×104 ).

TRFRET Step1 1. Compound Incubation Kinase + Fragment Step2 2. Kinase Reaction Add ATP & Substrate Step1->Step2 Step3 3. Detection Phase Add Eu-Ab & Acceptor Step2->Step3 Step4 4. TR-FRET Readout Ratio 665nm/615nm Step3->Step4

Fig 2: High-throughput TR-FRET kinase assay workflow for selectivity profiling.

Quantitative Data Comparison

The table below summarizes the biochemical IC50 values obtained from the TR-FRET profiling. This data clearly illustrates how the structural modifications in the 1-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold drive its selectivity toward the JAK/TYK2 family, avoiding the broad-spectrum toxicity seen with standard pan-kinase inhibitors or unsubstituted azaindoles.

Kinase TargetKinase Family1-Methyl-1H-pyrrolo[3,2-c]pyridine ( IC50​ , µM)7-Azaindole ( IC50​ , µM)Staurosporine Control ( IC50​ , nM)
TYK2 JAK12.5 45.02.1
JAK1 JAK48.250.13.4
JAK2 JAK> 10038.51.8
EGFR TK> 10015.24.5
CDK2 CMGC> 10022.45.0
LCK TK> 10018.92.8
Data Interpretation & Insights
  • Targeted Affinity: 1-Methyl-1H-pyrrolo[3,2-c]pyridine demonstrates a distinct preference for TYK2 (12.5 µM). While this is a weak affinity in absolute terms, it is an exceptionally strong starting point for a low-molecular-weight fragment ( MW=132.16 g/mol ), yielding high Ligand Efficiency (LE).

  • Abolished Promiscuity: Unlike 7-Azaindole, which shows moderate, non-specific inhibition across EGFR, CDK2, and LCK due to its perfect donor-acceptor hinge fit, the 1-methylated scaffold is completely inactive (>100 µM) against these off-targets. This proves that removing the H-bond donor is a viable strategy for kinome filtration.

  • Assay Integrity: The Staurosporine control maintained single-digit nanomolar potency across all tested kinases, confirming that the enzymes were active and the ATP concentrations were correctly balanced at Km​ .

Conclusion

For drug development professionals engineering next-generation TYK2 or selective JAK inhibitors, 1-Methyl-1H-pyrrolo[3,2-c]pyridine represents a superior, pre-filtered starting scaffold compared to traditional indoles or 7-azaindoles. By leveraging TR-FRET profiling early in the fragment-based drug discovery (FBDD) pipeline, teams can confidently bypass the promiscuity traps that typically plague kinase inhibitor development.

References

  • Title: Tyk2 inhibitors and compositions and methods thereof (WO2023108536A1)
  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]

  • Title: TR-FRET Powers Smarter Drug Screening Source: The Scientist URL: [Link]

Safety & Regulatory Compliance

Safety

1-Methyl-1H-pyrrolo[3,2-C]pyridine proper disposal procedures

As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and safety nuances of handling substituted azaindoles. 1-Methyl-1H-pyrrolo[3,2-C]pyridine is a highly valuable building block...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and safety nuances of handling substituted azaindoles. 1-Methyl-1H-pyrrolo[3,2-C]pyridine is a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors and nuclease probes. However, its fused pyrrole-pyridine core presents unique chemical reactivities that dictate strict handling and disposal parameters.

This guide provides a field-proven, self-validating framework for managing this compound from the benchtop to ultimate destruction, ensuring compliance, environmental safety, and operational excellence.

Chemical Profiling & The Causality of Risk

To safely dispose of a chemical, you must first understand its reactivity. 1-Methyl-1H-pyrrolo[3,2-C]pyridine features an electron-rich pyrrole ring fused to a pyridine ring.

  • The Inhalation Hazard: In its pure form, it is a fine powder that easily aerosolizes. Inhalation of this H335-classified respiratory irritant can cause acute mucosal inflammation ( [1]).

  • The Reactivity Hazard: The pyridine nitrogen possesses a sterically accessible, reactive lone pair. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy triggers a highly exothermic N-oxidation reaction. This can lead to rapid gas evolution and catastrophic pressure buildup ( [2]).

Quantitative Hazard & Logistical Data

To streamline your laboratory's safety protocols, all critical logistical data for 1-Methyl-1H-pyrrolo[3,2-C]pyridine is summarized below.

ParameterSpecification / ClassificationOperational Implication
Chemical Structure Fused pyrrole-pyridine (Azaindole)Highly stable aromatic system; requires extreme heat for destruction.
GHS Classification H315 (Skin), H319 (Eye), H335 (Resp)Mandates chemical fume hood, splash goggles, and nitrile gloves.
EPA Waste Designation Non-RCRA (Pure) / F005 (Solvent Mix)Dictates strict segregation of halogenated vs. non-halogenated streams.
Incineration Threshold 820°C – 1,600°CRequires professional EHS transfer; standard autoclaving is ineffective.
Incompatibility Strong oxidizers, strong acidsRisk of exothermic N-oxidation and carboy pressurization.

Field-Proven Methodologies

Do not rely on generic waste disposal templates. The following protocols are engineered specifically for azaindole derivatives and feature built-in self-validation steps to guarantee safety.

Protocol A: Routine Handling & Spill Containment

Objective: Safely manage accidental powder spills without generating airborne particulates. Causality: Dry sweeping causes aerosolization, leading to immediate inhalation exposure.

  • Containment: Immediately demarcate the spill zone. Ensure the fume hood sash is lowered to an appropriate working height. Do not use a dry brush.

  • Solubilization & Absorption: Gently mist the spill with 70% Isopropanol (IPA) or Ethanol to solubilize the powder and weigh it down. Apply inert absorbent pads over the wetted area.

  • Collection: Using non-sparking forceps, transfer the saturated pads into a sealable, compatible hazardous waste bag.

  • Self-Validation Step (UV Inspection): Because the highly conjugated pyrrolo-pyridine core exhibits weak UV fluorescence, illuminate the spill area with a handheld 365 nm UV lamp. The absence of fluorescent particulate confirms complete decontamination.

Protocol B: Chemical Waste Segregation & Ultimate Disposal

Objective: Prepare the chemical for ultimate destruction while preventing incompatible reactions in the waste stream. Causality: According to EPA guidelines, the preferred method of ultimate disposal for pyridine derivatives is high-temperature rotary kiln incineration ( [3]). This extreme thermal environment is required to fully cleave the stable aromatic azaindole ring, preventing environmental persistence and aquatic toxicity.

  • Segregation: Separate waste into "Solid/Powder" and "Solvent Mixtures." For solvent mixtures, further segregate into Halogenated (e.g., Dichloromethane) and Non-Halogenated (e.g., DMSO, Methanol) streams.

  • Containment: Transfer waste into high-density polyethylene (HDPE) carboys. Crucial: Do not fill beyond 80% capacity to allow for vapor expansion.

  • Self-Validation Step (Venting & pH Check): Before sealing the carboy for EHS pickup, test the headspace vapor with pH paper moistened with DI water. A neutral reading confirms the absence of volatile basic amines or acidic off-gassing, validating that no incompatible cross-reactions (such as N-oxidation) are occurring inside the container.

  • Transfer: Label the container with the full chemical name (no abbreviations) and transfer to Environmental Health & Safety (EHS) for rotary kiln incineration (820°C–1,600°C).

Waste Segregation Workflow

G Start 1-Methyl-1H-pyrrolo[3,2-C]pyridine Waste Generated Decision1 Is it a pure solid or solvent mixture? Start->Decision1 Solid Pure Solid / Powder Collect in HDPE container Decision1->Solid Solid Liquid Solvent Mixture Check halogen content Decision1->Liquid Liquid EHS EHS Transfer & Rotary Kiln Incineration Solid->EHS Halogen Halogenated Waste (e.g., DCM mix) Liquid->Halogen Yes NonHalogen Non-Halogenated Waste (e.g., DMSO mix) Liquid->NonHalogen No Halogen->EHS NonHalogen->EHS

Workflow for the segregation and disposal of 1-Methyl-1H-pyrrolo[3,2-C]pyridine waste.

References

  • Title: Toxicological Profile for Pyridine: Production, Import/Export, Use, and Disposal Source: National Center for Biotechnology Information (NCBI) / NIH Bookshelf URL: [Link]

  • Title: EPA Hazardous Waste Codes Source: Western Kentucky University (WKU) Environmental Health & Safety / EPA Guidelines URL: [Link]

Handling

Personal protective equipment for handling 1-Methyl-1H-pyrrolo[3,2-C]pyridine

Advanced Operational Guide: Handling, PPE, and Disposal of 1-Methyl-1H-pyrrolo[3,2-C]pyridine The Strategic Role of 1-Methyl-1H-pyrrolo[3,2-C]pyridine 1-Methyl-1H-pyrrolo[3,2-C]pyridine is a critical azaindole building b...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling, PPE, and Disposal of 1-Methyl-1H-pyrrolo[3,2-C]pyridine

The Strategic Role of 1-Methyl-1H-pyrrolo[3,2-C]pyridine

1-Methyl-1H-pyrrolo[3,2-C]pyridine is a critical azaindole building block utilized in the synthesis of advanced therapeutics, including microtubule dynamics inhibitors (1)[1] and potent EXO1 probes like ART5537 (2)[2]. While the base scaffold is a precursor, its inherent physicochemical properties—specifically its lipophilicity and potential to cross biological membranes—demand rigorous safety protocols. This guide provides a self-validating operational framework for researchers handling this compound, ensuring absolute safety and experimental integrity.

Physicochemical Hazard Profile & Causality

Understanding the molecule's physical properties is the first step in designing an effective Personal Protective Equipment (PPE) strategy. The lipophilic nature of azaindole derivatives facilitates rapid transdermal absorption, making standard laboratory precautions insufficient (3)[3]. Based on safety data from structurally analogous halogenated derivatives, exposure can lead to severe skin, eye, and respiratory irritation (4)[4].

Table 1: Quantitative Safety & Physicochemical Data (Derived from Azaindole Analogues)

Property / HazardValue / CodeOperational Implication
LogP ~2.33High lipophilicity; penetrates latex easily. Requires nitrile barriers.
Topological Polar Surface Area (TPSA) 17.82 ŲExcellent cell permeability; high risk of systemic absorption upon contact.
Skin Irritation H315Direct contact causes inflammation; necessitates double-gloving.
Eye Irritation H319Risk of severe ocular damage; mandates tight-fitting splash goggles.
Respiratory Irritation H335Dust/vapors irritate lungs; must be handled exclusively in a Class II fume hood.

The Self-Validating PPE Protocol

Do not assume your PPE is functional; validate it. The following protocol integrates causality with immediate verification to ensure a hermetic seal between the researcher and the chemical.

Step-by-Step Methodology: Donning and Validation

  • Respiratory & Environmental Isolation:

    • Action: Turn on the chemical fume hood and set the sash to the designated operational height (typically 18 inches).

    • Causality: 1-Methyl-1H-pyrrolo[3,2-C]pyridine powders can easily aerosolize. Inhalation leads to rapid mucosal absorption (4)[4].

    • Self-Validation Check (The Tissue Test): Tape a small strip of Kimwipe to the bottom of the sash. It should pull steadily inward. If it flutters outward or hangs still, the hood lacks the negative pressure required to contain the powder. Do not proceed.

  • Ocular Protection:

    • Action: Don unvented or indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses leave orbital gaps. Airborne azaindole dust can bypass these gaps, leading to H319 severe eye irritation.

    • Self-Validation Check: Shake your head rapidly. The goggles must not slip, and the silicone seal should maintain continuous contact with your skin.

  • Dermal Barrier (Double-Gloving):

    • Action: Don a pair of extended-cuff nitrile gloves (minimum 5 mil thickness), followed by a second outer pair.

    • Causality: The molecule's LogP of 2.33 means it dissolves in lipids. Latex is porous to lipophilic organic compounds; nitrile provides a superior chemical barrier.

    • Self-Validation Check (The Inflation Test): Before putting on the outer gloves, trap air inside them by spinning the cuff, creating a balloon. Squeeze gently to ensure no micro-punctures exist. A deflating glove is compromised and must be discarded.

Mechanistic Context: Why We Protect Against Azaindole Exposure

To understand the gravity of exposure, one must understand the molecule's biological targets. Derivatives of 1-Methyl-1H-pyrrolo[3,2-C]pyridine are utilized to synthesize EXO1 inhibitors (2)[2]. EXO1 is a nuclease critical for processing double-stranded DNA breaks during homologous recombination (HR). Accidental systemic exposure to bioactive azaindoles could theoretically interfere with cellular DNA repair mechanisms.

EXO1_Pathway dsDNA Double-Stranded DNA Break EXO1 EXO1 Nuclease Activity (5' to 3' Digestion) dsDNA->EXO1 ssDNA 3' ssDNA Overhangs EXO1->ssDNA RPA RPA Coating ssDNA->RPA ATR ATR Signaling Activation RPA->ATR HR Homologous Recombination (HR) Repair ATR->HR Inhibitor Azaindole Derivatives (e.g., ART5537) Inhibitor->EXO1 Inhibits

Mechanism of EXO1 inhibition by azaindole derivatives in DNA repair.

Experimental Workflow: Safe Preparation of in vitro Stock Solutions

Azaindole derivatives are frequently prepared as 10 mM stock solutions in anhydrous DMSO for biological evaluation, such as microtubule inhibition assays (1)[1].

Step-by-Step Methodology: Stock Preparation

  • Thermal Equilibration: Allow the sealed vial of 1-Methyl-1H-pyrrolo[3,2-C]pyridine to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder, degrading the compound and altering its molecular weight, which ruins downstream assay accuracy.

  • Mass Transfer: Inside the validated fume hood, transfer the required mass using an anti-static micro-spatula to minimize aerosolized fly-away powder.

  • Solvation: Add the calculated volume of anhydrous DMSO.

    • Causality: DMSO is required because the compound's low TPSA and high LogP render it insoluble in aqueous media.

  • Validation of Dissolution:

    • Self-Validation Check (Tyndall Effect): Shine a laser pointer through the glass vial in a dark corner of the hood. If you see a visible beam path (scattering), undissolved micro-particulates remain. Vortex and sonicate until the beam is completely invisible, guaranteeing a true 10 mM solution.

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation.

Exposure Response & Disposal Plan

Even with validated PPE, accidental spills require a pre-planned, deterministic response.

HandlingWorkflow Start Initiate Handling PPE Don Validated PPE Start->PPE Hood Transfer to Fume Hood Spill Exposure Event? Hood->Spill PPE->Hood Skin Skin: Flush 15 mins Spill->Skin Yes Eye Eye: Rinse 15 mins Spill->Eye Yes Inhale Inhale: Fresh Air Spill->Inhale Yes Success Proceed to Assay Spill->Success No Clean Decontaminate & Dispose Skin->Clean Eye->Clean Inhale->Clean

Workflow for the safe handling and spill response of azaindole derivatives.

Step-by-Step Methodology: Spill Decontamination and Disposal

  • Containment: If powder spills outside the weighing boat, do not sweep it (which causes aerosolization).

  • Neutralization/Pickup: Cover the spill with a damp paper towel (using water or a 10% bleach solution depending on lab SOP) to trap the dust.

    • Causality: Wetting the powder increases its mass and cohesiveness, entirely preventing H335 respiratory hazards during cleanup.

  • Doffing (Self-Validating Technique): Remove the outer contaminated gloves using the "beak method" (pinching the palm and pulling inside out) so that the contaminated exterior never touches your inner glove.

  • Disposal: Place all contaminated towels, weighing boats, and outer gloves into a solid hazardous waste container. Label explicitly as "Toxic Organic Solid Waste - Azaindole Derivative" and dispose of via an approved waste disposal plant (4)[4].

References

  • 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine Safety D
  • 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine Chemical Properties. ChemScene.
  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities.
  • Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrrolo[3,2-C]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.